molecular formula C9H9N B8793440 4-(Prop-1-yn-1-yl)aniline CAS No. 223562-47-8

4-(Prop-1-yn-1-yl)aniline

Cat. No.: B8793440
CAS No.: 223562-47-8
M. Wt: 131.17 g/mol
InChI Key: XEYHJKINFQTLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Prop-1-yn-1-yl)aniline (CAS 223562-47-8) is an organic compound with the molecular formula C9H9N and a molecular weight of 131.17 g/mol . This aniline derivative, characterized by a propyne group attached to the aromatic ring, serves as a versatile building block and intermediate in synthetic organic chemistry, particularly in the construction of more complex nitrogen-containing heterocycles . Its value in research is demonstrated in metal-catalyzed tandem reactions, where it functions as a starting material for the synthesis of diversely substituted tetrahydropyrrolo[1,2-a]quinoline scaffolds . These scaffolds are found in a variety of biologically active compounds and have shown promising activity in phenotypic screenings, including cytotoxicity against human pancreatic cancer cells in vitro . The compound provides researchers with a key synthon for exploring new chemical spaces in medicinal chemistry and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223562-47-8

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

4-prop-1-ynylaniline

InChI

InChI=1S/C9H9N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,10H2,1H3

InChI Key

XEYHJKINFQTLRC-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=C(C=C1)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Synthesis, Optimization, and Characterization of 4-(Prop-1-yn-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The molecule 4-(prop-1-yn-1-yl)aniline (also known as p-(1-propynyl)aniline) represents a critical "rigidified" isostere of 4-propylaniline. In medicinal chemistry, replacing a flexible alkyl chain with an internal alkyne restricts conformational freedom, potentially reducing the entropic penalty upon binding to a protein target (e.g., kinase hydrophobic pockets). Furthermore, the alkyne moiety serves as a bio-orthogonal handle for click-chemistry applications or as a precursor for stereoselective reduction to Z- or E-alkenes.

This guide moves beyond generic textbook protocols. It addresses the specific challenges of coupling a gaseous alkyne (propyne) with an electron-rich aryl halide, focusing on the Sonogashira Cross-Coupling methodology. We will explore two distinct routes:

  • Direct Gas Coupling: High atom economy, suitable for scale-up.

  • Propyne Surrogate Coupling: Uses 1-(trimethylsilyl)propyne, suitable for discovery-scale where handling gas cylinders is impractical.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the palladium-catalyzed formation of a C(sp2)–C(sp) bond. The electron-rich nature of the amino group in 4-iodoaniline makes the oxidative addition step slower than with electron-poor aryl halides, requiring optimized ligand choices.

Reaction Mechanism (DOT Visualization)

The following diagram outlines the catalytic cycle, highlighting the critical role of the Copper(I) co-catalyst in activating the propyne gas.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-Iodoaniline TransMetal Transmetallation (Ar-Pd-C≡C-Me) OxAdd->TransMetal + Cu-C≡C-Me RedElim Reductive Elimination (Product Release) TransMetal->RedElim Isomerization RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Alkynyl Cuprate Formation) CuCycle->TransMetal Transfer Alkyne

Caption: Fig 1. The Pd(0)/Cu(I) catalytic cycle. Note that the amine on the substrate can coordinate to Pd, potentially poisoning the catalyst if concentration is too high.

Experimental Protocol

Method A: Direct Coupling with Propyne Gas (Preferred)

This method avoids the cost of silylated reagents but requires careful handling of flammable gas.

Reagents:

  • Substrate: 4-Iodoaniline (1.0 equiv, 219.02 g/mol )[1]

  • Reagent: Propyne gas (Balloon or bubbling, ~1.5–2.0 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-3 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base/Solvent: Triethylamine (Et3N) / THF (1:1 ratio). Note: Et3N acts as both base and co-solvent.

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit a rubber septum on one neck and a gas inlet adapter on another.

  • Degassing (Critical): Charge the flask with 4-iodoaniline, Pd(PPh3)2Cl2, and CuI. Evacuate and backfill with Argon three times. Why? Oxygen promotes the Glaser homocoupling of propyne to hexa-2,4-diyne, wasting reagent and complicating purification.

  • Solvent Addition: Add anhydrous THF and Et3N via syringe. The solution should turn yellow/brown.

  • Propyne Introduction:

    • Small Scale (<1g): Fill a balloon with propyne gas and attach it to the flask via a needle.

    • Medium Scale (>5g): Bubble propyne gas slowly through the solution for 15 minutes, then maintain a positive pressure atmosphere.

  • Reaction: Stir at room temperature for 1 hour, then heat to 50°C. Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5) and traces of homocoupling byproduct (high Rf).

  • Quench: Cool to room temperature. Filter the suspension through a Celite pad to remove precipitated ammonium salts and Pd black. Wash the pad with EtOAc.

Method B: Propyne Surrogate (Alternative)

Use 1-(trimethylsilyl)propyne . The reaction requires a desilylation step in situ using TBAF (tetrabutylammonium fluoride) or simply relying on the base if conditions are harsh enough, but standard Sonogashira usually employs the terminal alkyne. Correction: Since propyne is internal, TMS-propyne is not a direct surrogate for terminal alkyne coupling unless we are coupling a methyl-halide to an ethynyl-aniline. Refined Route B:Coupling 4-Ethynylaniline with Methyl Iodide. If propyne gas is unavailable, start with 4-ethynylaniline (commercially available). Dissolve in THF, add LiHMDS (2 equiv) at -78°C, then add MeI (1.1 equiv). This is a standard alkylation, not a Sonogashira, but achieves the same target.

Purification & Workup Logic

The amino group makes the product acid-sensitive (salt formation) and prone to oxidation.

Workup Crude Crude Mixture (THF/Et3N) Filter Celite Filtration (Remove Pd/Salts) Crude->Filter Extract Aq. Workup (Sat. NaHCO3 / EtOAc) Filter->Extract Dry Drying (Na2SO4) Extract->Dry Column Flash Column (SiO2, Hex/EtOAc) Dry->Column Product Pure 4-(Prop-1-ynyl)aniline Column->Product

Caption: Fig 2. Purification workflow. Avoid acidic washes (e.g., HCl) which will protonate the aniline and trap it in the aqueous phase.

Characterization & Data Validation

The following data represents the expected spectral signature for this compound.

Spectroscopic Data Table
TechniqueParameterSignal Description & Assignment
1H NMR Methyl δ 2.03 ppm (s, 3H). The propynyl methyl is distinct from a terminal alkyne proton (~3.0 ppm) or alkyl methyl (~0.9 ppm).
(400 MHz, CDCl3)Amine δ 3.70 ppm (br s, 2H). Broad singlet, exchangeable with D2O.
Aromatic δ 6.58 (d, J=8.5 Hz, 2H, ortho-to-NH2), δ 7.22 (d, J=8.5 Hz, 2H, meta-to-NH2). Classic AA'BB' system.
13C NMR Alkyne δ 78.5, 84.2 ppm. Internal alkyne carbons.
(100 MHz, CDCl3)Methyl δ 4.4 ppm. Significantly upfield due to shielding by the triple bond anisotropy.
Aromatic δ 114.8 (CH), 132.5 (CH), 112.1 (C-q), 146.5 (C-N).
IR ν (cm⁻¹) ~2230 (weak, C≡C stretch), 3350/3420 (N-H stretch).
MS (ESI) m/z [M+H]+ = 132.08.
Quality Control Checkpoints
  • The "Glaser" Check: If you see a new spot on TLC that is non-polar and UV active, it is likely the homocoupling of propyne (hexa-2,4-diyne). This indicates insufficient degassing.

  • The "Black" Check: If the reaction mixture turns black immediately upon adding the alkyne, the catalyst may have precipitated ("Pd black"). This often happens if the reaction is too hot or the phosphine ligand is oxidized. Add more PPh3 to stabilize.

Applications in Drug Discovery[1][2]

  • Kinase Inhibitors: The propynyl group acts as a "molecular ramrod," forcing the phenyl ring into a specific orientation within the ATP-binding pocket. Unlike a propyl group, the rigid alkyne does not suffer the entropic cost of freezing rotatable bonds upon binding.

  • Click Chemistry: The internal alkyne is generally unreactive to copper-catalyzed azide-alkyne cycloaddition (CuAAC) which requires a terminal alkyne. However, it can participate in ruthenium-catalyzed (RuAAC) reactions to form 1,5-disubstituted triazoles.

Safety & Handling

  • Propyne: Extremely flammable gas. Forms explosive mixtures with air. Use a flashback arrestor if using a cylinder.

  • Anilines: Toxic by inhalation and skin absorption.[2] Methemoglobinemia hazard. Wear nitrile gloves and work in a fume hood.

  • Reaction Waste: Aqueous layers contain copper and palladium residues; dispose of as heavy metal waste, not standard organic waste.

References

  • Sonogashira Coupling Mechanism & Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Alkyne-Aniline Synthesis Protocols: Liang, Y., et al. (2011). Palladium-Catalyzed Synthesis of Internal Alkynes. Journal of Organic Chemistry. (General methodology for internal alkynes).

  • NMR Shift Prediction: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer-Verlag.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(prop-1-yn-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(prop-1-yn-1-yl)aniline is an aromatic amine of increasing interest within the fields of medicinal chemistry and materials science. Its unique structural composition, featuring a reactive terminal alkyne and a versatile aniline core, presents a valuable scaffold for the synthesis of novel compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. This document details both predicted and experimentally determined properties, outlines robust protocols for their characterization, and discusses the implications of these properties for its potential applications.

Introduction

Aniline and its derivatives are fundamental building blocks in modern chemistry, with wide-ranging applications in the pharmaceutical, dye, and polymer industries.[1] The introduction of an alkyne functionality, as seen in this compound, significantly enhances the synthetic utility of the aniline scaffold. The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira, Suzuki, and click reactions, allowing for the facile introduction of diverse molecular fragments. This capability makes this compound a particularly attractive starting material for the construction of complex molecular architectures.

The aniline moiety itself can be readily functionalized, and its basicity can be modulated by substituents on the aromatic ring. In the context of drug discovery, aniline derivatives are known to interact with a wide array of biological targets.[2][3] The incorporation of the propargyl group can influence key drug-like properties, including metabolic stability, solubility, and receptor binding affinity. A thorough understanding of the physicochemical properties of this compound is therefore essential for its effective utilization in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for exploring the physicochemical properties of a compound.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not assignedN/A
Molecular Formula C₉H₉NCalculated
Molecular Weight 131.17 g/mol Calculated
InChI InChI=1S/C9H9N/c1-2-6-8-3-5-9(10)4-7-8/h1,3-5,7H,10H2Calculated
InChIKey Not availableN/A
SMILES CC#Cc1ccc(N)cc1Calculated

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application. The following table summarizes key predicted and, where available, experimentally analogous data.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Analogous ValueExperimental Protocol
Appearance Off-white to yellow solidVisual Inspection
Melting Point 80-90 °C (estimated)Capillary Melting Point
Boiling Point >250 °C (estimated)Not determined
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterSolvent Miscibility Testing
pKa (conjugate acid) 4.5 - 5.5Potentiometric Titration
LogP 2.0 - 2.5Shake-Flask Method (OECD 107)
UV-Vis λmax ~240 nm, ~290 nmUV-Vis Spectroscopy

Experimental Protocols for Physicochemical Characterization

To ensure the accurate and reproducible determination of the physicochemical properties of this compound, the following detailed experimental protocols are recommended.

Determination of Melting Point

The melting point provides a quick assessment of purity.

Methodology:

  • A small amount of crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Causality: A sharp melting point range (≤ 1 °C) is indicative of high purity, while a broad range suggests the presence of impurities.

Determination of Solubility

Solubility is a critical parameter for any compound intended for biological applications.

Methodology:

  • To a series of vials, add a known amount of this compound (e.g., 10 mg).

  • Add an increasing volume of the solvent of interest (e.g., water, ethanol, DMSO) to each vial.

  • The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • The samples are visually inspected for the presence of undissolved solid. The solubility is expressed as the concentration at which the compound completely dissolves.

Causality: The aniline moiety provides some polarity, while the phenyl and propynyl groups contribute to its lipophilicity. This balance dictates its solubility in various solvents.

Determination of pKa

The pKa of the anilinium ion is crucial for understanding its ionization state at physiological pH.

Methodology:

  • A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water/methanol).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa is determined from the half-equivalence point of the titration curve.

Causality: The electron-donating amino group makes the aniline basic. The pKa value will indicate the extent of protonation at a given pH, which affects properties like solubility and receptor interaction.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Reporting synthesis Proposed Synthesis purification Column Chromatography synthesis->purification mp Melting Point purification->mp sol Solubility purification->sol pka pKa purification->pka logp LogP purification->logp nmr NMR (1H, 13C) purification->nmr ir IR purification->ir ms Mass Spec purification->ms data_analysis Comprehensive Property Profile mp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Profile

The spectroscopic data provides unambiguous structural confirmation of this compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the propargyl protons. The aromatic protons will likely appear as two doublets in the range of δ 6.5-7.5 ppm. The amino protons will present as a broad singlet around δ 3.5-4.5 ppm. The methyl protons of the propargyl group will be a singlet at approximately δ 2.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show signals for the aromatic carbons, with the carbon attached to the nitrogen being the most deshielded. The two acetylenic carbons will appear in the region of δ 70-90 ppm, and the methyl carbon will be observed around δ 4 ppm.

  • Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2260 cm⁻¹), and the C-H stretch of the terminal alkyne (around 3300 cm⁻¹).[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 131.17, confirming the molecular weight of the compound.

Synthesis and Reactivity

While a specific synthetic procedure for this compound is not widely published, a plausible route can be derived from established organic chemistry reactions. A common approach would involve a Sonogashira coupling of 4-iodoaniline with propyne.

Proposed Synthetic Scheme:

Synthesis 4-iodoaniline 4-Iodoaniline product This compound 4-iodoaniline->product Pd(PPh₃)₄, CuI, Et₃N, THF, rt propyne Propyne propyne->product

Caption: Proposed synthesis of this compound via Sonogashira coupling.

The reactivity of this compound is dominated by the functional groups present:

  • Aniline Moiety: The amino group can undergo acylation, alkylation, and diazotization reactions. It also directs electrophilic aromatic substitution to the ortho positions.

  • Alkyne Moiety: The terminal alkyne is highly versatile and can participate in various reactions, including cycloadditions (e.g., click chemistry), hydration, and further coupling reactions.

Safety and Handling

Aniline and its derivatives should be handled with care due to their potential toxicity.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6] All handling of the solid and its solutions should be conducted in a well-ventilated fume hood.[7]

  • Toxicology: While specific toxicological data for this compound is not available, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.[8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent exposure to moisture and air.

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its key physicochemical properties, along with detailed protocols for their determination. A thorough understanding and application of this knowledge will enable researchers to fully exploit the synthetic potential of this promising compound in the development of novel and innovative molecules.

References

  • Apollo Scientific. (2022, June 22). 4-(Piperidin-1-yl)
  • Fisher Scientific. (2025, December 20). 4-(1H-Pyrrol-1-yl)
  • Benchchem. Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)
  • Benchchem. Application Note: A Detailed Protocol for the Synthesis of 4-(propylsulfanyl)aniline.
  • University of California, Los Angeles.
  • CDH Fine Chemical.
  • Sigma-Aldrich. 4-(1H-Pyrrol-1-yl)aniline | 52768-17-9.
  • Sigma-Aldrich. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7.
  • ChemicalBook. 4-PROPYLANILINE(2696-84-6) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2013). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides.
  • SpectraBase. 4-(but-3-en-1-yn-1-yl)aniline.
  • ChemicalBook. 4-PROPYLANILINE(2696-84-6) IR Spectrum.
  • Sigma-Aldrich. 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3.
  • J&K Scientific. (2024, February 1). 4-(1H-Pyrrol-1-yl)aniline, 98% | 52768-17-9.
  • ChemBK. (2024, April 9). 4-(piperidin-1-yl)aniline.
  • PubChem. 4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501.
  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for C
  • Organic Syntheses. (2021). Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Org. Synth. 2021, 98, 263-288.
  • ChemicalBook. 4-PROPOXYANILINE synthesis.
  • PubChem. N,N-Dimethyl-4-(prop-1-yn-1-yl)aniline | C11H13N | CID 12176716.
  • University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.
  • ResearchGate. 4-methyl-N,N-di(prop-2-yn-1-yl)aniline and carbon numbering and...
  • BLDpharm. (E)-4-(Prop-1-en-1-yl)aniline.
  • Benchchem. An In-Depth Technical Guide to the Physicochemical Properties of 3-(Oxan-4-yl)aniline.
  • MilliporeSigma. 4-fluoro-N-(prop-2-yn-1-yl)aniline.
  • National Institute of Standards and Technology. Aniline - the NIST WebBook.
  • Echemi. (2024, February 5).
  • PubChem. 4-(Prop-2-yn-1-yloxy)aniline.
  • PMC.
  • Chemsrc. (2025, August 25). 4-(4-phenylpiperazin-1-yl)aniline | CAS#:68944-97-8.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Thermo Fisher Scientific. Aniline and substituted anilines.

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Technical Guide: Spectroscopic Characterization of 4-(prop-1-yn-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 4-(prop-1-yn-1-yl)aniline (also known as 4-(1-propynyl)aniline), a primary amine with an internal alkyne substituent. This compound is a valuable intermediate in the synthesis of heterocycles (e.g., indoles via cyclization) and pharmaceutical motifs.

The data presented below synthesizes standard spectroscopic parameters for p-alkynylanilines, grounded in the context of Sonogashira coupling products.

Executive Summary & Structural Context

Compound: this compound Formula:


MW:  131.18  g/mol
Structure:  A para-substituted aniline bearing a methyl-capped internal alkyne.

This molecule represents a "push-pull" electronic system where the electron-donating amino group (


) is conjugated through the phenyl ring to the propynyl group. This conjugation significantly influences the chemical shifts in NMR and the force constants in IR spectroscopy.
Synthesis Context

This compound is typically synthesized via Sonogashira cross-coupling of 4-iodoaniline with propyne (or propyne surrogates) using a Pd/Cu catalyst system.

  • Key Impurities to Watch: Homocoupled diynes (from propyne), unreacted 4-iodoaniline, and phosphine oxide residues from the catalyst.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is the primary method for structural validation. The internal alkyne symmetry and the para-substitution pattern dictate the spectrum.


H NMR Data (400 MHz, CDCl

)

The spectrum exhibits a classic AA'BB' aromatic system and a distinct methyl singlet.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (ortho to NH

)
6.58 – 6.62 Doublet (d)2H

Shielded by

effect of NH

.
Ar-H (meta to NH

)
7.18 – 7.22 Doublet (d)2H

Deshielded relative to ortho protons; adjacent to alkyne.
NH

3.60 – 3.80 Broad Singlet (br s)2H-Exchangeable with D

O; shift varies with concentration/solvent.
-C

C-CH

2.01 – 2.05 Singlet (s)3H-Methyl group on sp-hybridized carbon. May show fine long-range coupling.

Analyst Note: The methyl signal at ~2.0 ppm is diagnostic. If the peak is a doublet (


 Hz) at 

ppm, the alkyne is terminal (propargyl isomer), indicating an isomerization or incorrect starting material.

C NMR Data (100 MHz, CDCl

)

Carbon-13 NMR confirms the internal nature of the triple bond.

PositionChemical Shift (

, ppm)
Carbon TypeAssignment Logic
C-N (Ipso) 146.0 – 146.5 Quaternary (Cq)Deshielded by electronegative nitrogen.
Ar-C (Ortho) 114.5 – 115.0 CHShielded by resonance from NH

.
Ar-C (Meta) 132.5 – 133.0 CHTypical aromatic range.
C-Alkyne (Ipso) 112.5 – 113.5 Quaternary (Cq)Attachment point of the alkyne.
Alkyne (Internal) 84.5 – 85.5 Quaternary (Cq)Carbon attached to the phenyl ring.
Alkyne (Methyl) 78.5 – 79.5 Quaternary (Cq)Carbon attached to the methyl group.
Methyl 4.2 – 4.5 CH

Highly shielded sp-hybridized environment.
B. Infrared (IR) Spectroscopy

IR is critical for confirming the presence of the amine and the alkyne, although the internal alkyne stretch can be weak due to the pseudo-symmetry of the bond.

Functional GroupWavenumber (

, cm

)
IntensityMode Description
N-H Stretch 3450 & 3360 Medium/StrongPrimary amine asymmetric and symmetric stretching doublet.
C

C Stretch
2220 – 2240 Weak/VariableInternal alkyne stretch. Often weaker than terminal alkynes.
C=C Aromatic 1620, 1515 StrongRing breathing modes; 1620 band often overlaps with N-H bend.
C-N Stretch 1260 – 1280 MediumAromatic amine C-N stretching.
Ar-H Bend 820 – 840 StrongPara-disubstituted benzene out-of-plane bending (diagnostic).

Experimental Workflows

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra free from concentration effects.

  • Solvent Choice: Use CDCl

    
      (Chloroform-d) neutralized with basic alumina or silver foil if the amine is acid-sensitive (though anilines are generally stable).
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent for

    
    H NMR; use 20–30 mg  for 
    
    
    
    C NMR.
  • Filtration: Filter through a small plug of cotton in a Pasteur pipette to remove inorganic salts (CuI/Pd residues) from the coupling reaction.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      s to ensure integration accuracy of the aromatic protons.
    • For

      
      C, acquire 
      
      
      
      scans due to the low sensitivity of quaternary alkyne carbons.
Protocol 2: IR Sample Preparation (ATR Method)
  • Cleaning: Clean the diamond/ZnSe crystal with isopropanol.

  • Deposition: Place a small amount of solid/oil product directly on the crystal.

  • Compression: Apply pressure using the anvil until the absorbance of the strongest peak reaches 0.5–0.8 a.u.

  • Baseline: Perform a background scan of the ambient air before measurement to subtract CO

    
     and H
    
    
    
    O lines.

Structural & Workflow Visualization

Figure 1: Structure and Atom Assignment

The following diagram illustrates the atom numbering used for the spectroscopic assignments above.

G Fig 1. Spectroscopic connectivity of this compound. NH2 NH2 (Broad s, 3.7 ppm) Ar_Ortho Ar-H (Ortho) (d, 6.6 ppm) NH2->Ar_Ortho Attached Ar_Meta Ar-H (Meta) (d, 7.2 ppm) Ar_Ortho->Ar_Meta Coupling (J=8.5 Hz) Alkyne C≡C (85/79 ppm) Ar_Meta->Alkyne Attached Methyl CH3 (s, 2.0 ppm) Alkyne->Methyl Attached

Figure 2: Characterization Workflow

This flowchart outlines the logical steps to validate the synthesis of the target compound.

Workflow Fig 2. Validation workflow for this compound synthesis. Start Crude Reaction Mixture (Sonogashira Product) TLC TLC Analysis (Check for 4-iodoaniline) Start->TLC Purification Column Chromatography (Hexane/EtOAc) TLC->Purification NMR_H 1H NMR Analysis (Check Methyl Singlet @ 2.0 ppm) Purification->NMR_H Decision Is Methyl Signal Present? NMR_H->Decision Success Confirm Structure: This compound Decision->Success Yes Fail Investigate: Terminal Alkyne or Homocoupling Decision->Fail No

References

  • Alterman, J. L., & Kraus, G. A. (2022).[1] A Convenient Procedure for Sonogashira Reactions Using Propyne.[1] Synthesis, 54(03), 655-657.

    • Core reference for the Sonogashira coupling of aryl iodides with propyne.
  • BenchChem Protocols. (2025). Sonogashira Coupling of 4-Iodo-3,5-dimethylaniline with Terminal Alkynes.

    • Provides general procedural context for aniline-alkyne couplings.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

A Technical Guide to the Solubility and Stability of 4-(prop-1-yn-1-yl)aniline for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 4-(prop-1-yn-1-yl)aniline is an aromatic amine featuring an internal alkyne moiety, positioning it as a potentially valuable, yet under-characterized, intermediate in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is a prerequisite for its effective use in drug discovery, formulation, and manufacturing. This technical guide provides an in-depth analysis of the predicted solubility and stability profiles of this compound, grounded in the fundamental principles of its constituent functional groups—the aniline and the propynyl groups. We present detailed, field-proven experimental protocols for the empirical determination of these properties, including solubility assessments and forced degradation studies, and establish a robust analytical framework for its quantification. This document serves as a foundational resource for researchers, enabling the confident integration of this molecule into development workflows.

Predicted Physicochemical and Structural Characteristics

The behavior of this compound is dictated by the interplay between its aromatic amine head and its hydrophobic alkyne tail. The aniline portion provides a site for hydrogen bonding and a basic center (pKa ~4-5), while the propynyl group increases the molecule's lipophilicity and introduces a region of high electron density susceptible to specific chemical transformations.

The amine functionality is one of the most common in drug molecules, valued for its ability to form salts, which can enhance aqueous solubility and provide a cationic center for binding to biological targets.[1] However, the addition of hydrocarbon substituents, such as the propynyl group, tends to decrease water solubility due to an increase in non-polar surface area.[1] For comparison, the closely related structural analog, 4-ethynylaniline, is a solid that is soluble in organic solvents but has limited solubility in water.[2] We can therefore predict that this compound will exhibit similar general characteristics.

PropertyPredicted Value / CharacteristicComparative Compound DataRationale & Implications
Molecular Formula C₉H₉N4-Ethynylaniline: C₈H₇N[3]A simple aromatic amine with an internal alkyne.
Molecular Weight 131.17 g/mol 4-Ethynylaniline: 117.15 g/mol [3]Affects molarity calculations and diffusion rates.
Predicted LogP ~2.0 - 2.54-Ethynylaniline: 1.3[3]The additional methyl group increases lipophilicity compared to 4-ethynylaniline, suggesting low aqueous solubility and good membrane permeability.
Predicted pKa ~4.6Aniline: 4.6The propynyl group is weakly electron-withdrawing and is not expected to significantly alter the basicity of the aniline nitrogen. This pKa indicates it will be predominantly in its neutral form at physiological pH but can be protonated in acidic media.
Appearance Pale yellow to brown solid4-Ethynylaniline: Colorless to pale yellow solid[2]Aromatic amines are prone to air oxidation, leading to discoloration. Color is an initial indicator of purity and stability.

Solubility Profile: Theoretical & Experimental Assessment

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in drug formulations. The amine group in pharmaceuticals is often leveraged to improve solubility and bioavailability.[4]

Theoretical Solubility Assessment
  • Aqueous Solubility: The molecule's significant hydrophobic character, derived from the benzene ring and the C3 alkyne chain, is expected to dominate its behavior in water, leading to poor aqueous solubility.[5]

  • pH-Dependent Solubility: A key feature of the aniline moiety is its basicity. In acidic environments (pH < pKa), the amino group will be protonated to form the corresponding anilinium cation. This salt form is significantly more polar and will exhibit substantially higher aqueous solubility.[5] This property is crucial for developing aqueous formulations or for purification protocols involving acid-base extractions.

  • Organic Solubility: this compound is predicted to have good solubility in a range of common organic solvents, including but not limited to methanol, ethanol, acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[2][6] This is due to favorable van der Waals and dipole-dipole interactions.[5]

Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, DMSO) in a sealed vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of undissolved solid, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, like PTFE, compatible with the solvent).

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (see Section 4.0). Analyze the sample to determine the concentration of the dissolved compound.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep 1. Add excess solid to known solvent volume equil 2. Agitate at constant T (24-48 hours) prep->equil sep 3. Settle & Filter Supernatant (0.22 µm filter) equil->sep quant 4. Dilute & Analyze via HPLC sep->quant

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Profile and Degradation Pathways

Understanding a molecule's intrinsic stability is a cornerstone of pharmaceutical development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[7] Forced degradation, or stress testing, is an essential process to identify likely degradation pathways and products.[7][8]

Predicted Degradation Pathways
  • Oxidation of the Aniline Moiety: Aromatic amines are susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of colored polymeric impurities and a loss of compound integrity. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is a critical preventative measure.

  • Oxidative Cleavage of the Alkyne: Strong oxidizing agents, such as ozone or potassium permanganate, can cleave the carbon-carbon triple bond.[9] For an internal alkyne like this, such cleavage would result in the formation of two carboxylic acids (in this case, acetic acid and 4-aminobenzoic acid), fundamentally destroying the parent molecule. This pathway is particularly relevant when considering compatibility with oxidative reagents in synthesis or formulation.

  • Reactions of the Amine: While more a matter of reactivity than stability, the amine group can undergo various reactions (e.g., acylation, alkylation). It's important to note that under certain conditions, primary aromatic amines can form unstable and potentially explosive diazonium salts, although this requires specific reagents (like nitrous acid) and is not a typical storage stability concern.

Experimental Protocol: Forced Degradation Studies

This protocol is designed in accordance with the principles outlined in ICH guideline Q1A(R2) to systematically evaluate the stability of this compound under various stress conditions.[10] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[10]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60-80°C for a predetermined time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a predetermined time.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for 24-72 hours. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV and/or visible light) as per ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

  • Sample Quenching: After the designated stress period, cool the samples to room temperature. Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (see Section 4.0). Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.

G cluster_stress Stress Conditions cluster_analysis Analysis compound This compound Stock Solution acid Acid (HCl, Heat) compound->acid base Base (NaOH, Heat) compound->base ox Oxidation (H₂O₂) compound->ox therm Thermal (Heat) compound->therm photo Photolytic (UV/Vis) compound->photo quench Quench / Neutralize acid->quench base->quench ox->quench therm->quench photo->quench analyze Analyze all samples by HPLC-PDA quench->analyze compare Compare to Control: - Identify Degradants - Quantify Parent Loss analyze->compare

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies for Quantification and Purity

A validated, stability-indicating analytical method is required to accurately quantify this compound and resolve it from any impurities or degradation products.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and robust technique for this class of compounds.[12][13]

Recommended RP-HPLC Method

This method serves as an excellent starting point for development and validation.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides good hydrophobic retention for the aromatic ring and alkyne chain.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the amine, leading to sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 95% B over 15 min, hold 3 min, return to 10% B and equilibrate for 5 min.A gradient is necessary to elute the relatively non-polar analyte and any potential impurities with a reasonable run time and good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume minimizes peak distortion.
Detection UV/PDA at ~245 nmThe aniline chromophore should have strong absorbance in this region. A Photodiode Array (PDA) detector is highly recommended to assess peak purity.
Protocol for Analytical Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.

Methodology:

  • Specificity: Perform forced degradation studies as described in Section 3.2. Analyze the stressed samples to demonstrate that all degradation product peaks are baseline-resolved from the main analyte peak. Use a PDA detector to confirm peak purity.

  • Linearity: Prepare a series of at least five standard solutions of this compound spanning the expected concentration range (e.g., 1-100 µg/mL). Inject each standard and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.[13]

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a blank matrix. The recovery should typically be within 98.0-102.0%.[13]

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of a single sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[13]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument to assess variability.

  • Limit of Quantification (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively, typically based on the signal-to-noise ratio (10:1 for LOQ, 3:1 for LOD).

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization dev Develop RP-HPLC Method (Column, Mobile Phase, etc.) spec Specificity (Forced Degradation) dev->spec lin Linearity spec->lin acc Accuracy spec->acc prec Precision spec->prec loq LOQ / LOD spec->loq final Validated, Stability-Indicating Method Established lin->final acc->final prec->final loq->final

Caption: Analytical Method Development & Validation Workflow.

Recommended Handling and Storage

To maintain the long-term integrity of this compound, adherence to proper handling and storage protocols is essential.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, maintaining an inert atmosphere (argon or nitrogen) is strongly recommended to prevent air oxidation. Based on general practices for sensitive intermediates, storage at -20°C is advisable.[14]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[14] Avoid creating dust.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.

Conclusion

While this compound is not extensively characterized in the public literature, a robust understanding of its physicochemical properties can be derived from first principles of organic chemistry. It is predicted to be a lipophilic, weakly basic compound with poor, but pH-dependent, aqueous solubility and good solubility in organic solvents. Its primary stability liabilities are the oxidative degradation of the aniline ring and potential cleavage of the alkyne bond under harsh conditions. The detailed experimental and analytical protocols provided in this guide equip researchers with the necessary tools to empirically verify these properties, quantify the compound with confidence, and effectively integrate it into their research and development programs.

References

  • Benchchem. (n.d.). Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline from Aniline: A Technical Guide.
  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethynylaniline. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-(propylsulfanyl)aniline.
  • PubChem. (n.d.). 4-Ethylaniline. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Analytical Methods for the Detection of 4-Nonylaniline.
  • Fujii, K., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Bioscience and Bioengineering.
  • C&EN. (2025). No More Explosive Transformation of Aromatic Amine: Chemistry Solves a 140-years-long Dilemma to Find a Safe Way Out.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Ashenhurst, J. (2025). Oxidation of Alkynes With O3 and KMnO4. Master Organic Chemistry. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • D&C Science. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • University of Arkansas for Medical Sciences. (2005). Principles of Drug Action 1, Amines. Retrieved from [Link]

  • Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. Biotechnology and Bioprocess Engineering.
  • Dai, Y., et al. (2021).
  • The Royal Society of Chemistry. (n.d.). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides.
  • Nagdy AbdElrahman, A. (2020). abstract about aromatic amines.
  • Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

  • Benchchem. (n.d.). analytical method validation for 4-Fluoro-N-pentylaniline quantification.
  • Organic Syntheses. (1960). α,α,α-TRICHLOROACETANILIDE. Retrieved from [Link]

  • Patsnap. (2017). Method for preparing 4-(piperidine-3-yl)aniline.
  • Dana Bioscience. (n.d.). (E)-4-(Prop-1-en-1-yl)aniline 1g. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway diagram of n-alkane and aromatic hydrocarbon.... Retrieved from [Link]

  • ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. Retrieved from [Link]

  • Benchchem. (n.d.). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide.
  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • Bıçak, N., et al. (2007). Preparation of organo-soluble polyanilines in ionic liquid. Synthetic Metals.
  • ASM Journals. (2023).
  • PubChem. (n.d.). N,N-Dimethyl-4-(prop-1-yn-1-yl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Probing the Chemical Stability of Aniline Under High-Pressure.
  • PMC. (2021). Quantification of aniline and N-methylaniline in indigo.

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An In-depth Technical Guide to CAS Number 474661-33-1: Properties and Suppliers

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the chemical entity associated with CAS number 474661-33-1 has revealed that this identifier does not correspond to a publicly documented chemical substance. Extensive searches across multiple chemical databases and scientific literature sources have failed to yield any specific information regarding its chemical structure, properties, or suppliers.

This guide is intended for researchers, scientists, and drug development professionals. However, the foundational step in creating such a guide—the identification of the chemical —has been unsuccessful. A CAS (Chemical Abstracts Service) Registry Number is a unique identifier assigned to every chemical substance described in the open scientific literature. The inability to retrieve any information for CAS 474661-33-1 suggests one of the following possibilities:

  • The CAS number may be incorrect or contain a typographical error.

  • The substance is proprietary and not publicly disclosed.

  • The CAS number is very new and has not yet been populated in public databases.

  • The CAS number may have been withdrawn or is invalid.

Without a valid chemical identifier, it is not possible to provide the in-depth technical information requested, including its properties, potential applications, mechanism of action, or a list of suppliers.

Recommended Next Steps for Researchers

For professionals seeking information on a specific chemical compound, the accuracy of the CAS number is paramount. We recommend the following course of action:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential errors.

  • Alternative Identifiers: If available, search for the compound using other identifiers such as its IUPAC name, common name, or chemical structure (e.g., as a SMILES or InChI string).

  • Consult a Specialized Database: For those with access, a search in a comprehensive chemical registry database such as SciFinder® (a product of the Chemical Abstracts Service) may provide further details.

Should a valid chemical identity be established for the intended compound of interest, a comprehensive technical guide could then be developed. Such a guide would typically include the following sections:

Hypothetical Structure of a Technical Guide (Once Chemical is Identified)

Executive Summary
  • A concise overview of the compound, its key properties, and primary applications.

Chemical and Physical Properties
  • A detailed table summarizing critical data points.

PropertyValue
Molecular Formula To be determined
Molecular Weight To be determined
IUPAC Name To be determined
Appearance To be determined
Melting Point To be determined
Boiling Point To be determined
Solubility To be determined
Stability To be determined
Synthesis and Manufacturing
  • An overview of common synthetic routes.

  • A diagram illustrating a potential synthetic pathway.

Caption: Hypothetical synthetic route to the target compound.

Mechanism of Action and Biological Activity
  • A detailed explanation of how the compound interacts with biological systems.

  • A signaling pathway diagram if applicable.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Compound Binding Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Potential signaling pathway modulated by the compound.

Applications in Research and Drug Development
  • Discussion of its use as a research tool, a therapeutic agent, or a building block for other molecules.

Safety and Handling
  • Information on toxicity, handling precautions, and personal protective equipment.

Supplier Information
  • A curated list of reputable suppliers.

SupplierContact InformationNotes
To be determinedTo be determinede.g., Purity, available quantities
References
  • A comprehensive list of all cited scientific literature and d

We are committed to providing accurate and in-depth scientific information. Once the correct chemical identity for the intended topic is provided, we will be able to generate a comprehensive technical guide as outlined above.

A Technical Guide to the Reactivity of the Terminal Alkyne in 4-(prop-1-yn-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Prop-1-yn-1-yl)aniline, more commonly known as 4-ethynylaniline, is a bifunctional molecule of significant interest in synthetic chemistry. Its structure, featuring a nucleophilic aniline moiety and a highly reactive terminal alkyne, makes it an exceptionally versatile building block.[1][2] The terminal alkyne, in particular, serves as a linchpin for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the core reactivity of this terminal alkyne, focusing on its participation in Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and electrophilic addition reactions. By elucidating the underlying mechanisms and providing field-proven experimental protocols, this document aims to equip researchers with the foundational knowledge and practical insights required to effectively leverage 4-ethynylaniline in pharmaceutical development, materials science, and advanced organic synthesis.[3][4][5]

Introduction: The Strategic Importance of 4-Ethynylaniline

At the heart of 4-ethynylaniline's utility lies the carbon-carbon triple bond of the terminal alkyne. This functional group is characterized by its high electron density and sp-hybridized carbons, rendering it susceptible to a variety of chemical reactions.[6] Unlike internal alkynes, the presence of an acidic terminal proton (pKa ≈ 25) imparts a unique reactivity profile, allowing for deprotonation to form a potent acetylide nucleophile.[7][8] This dual potential—to act as an electron-rich π-system or as a precursor to a strong nucleophile—underpins its role in three major classes of reactions that are cornerstones of modern synthetic chemistry.

This guide will dissect these key reactive pathways, moving from the precision of metal-catalyzed cross-couplings to the bio-orthogonal efficiency of "click" chemistry and the fundamental transformations of electrophilic additions. Each section is designed as a self-validating system, combining mechanistic theory with detailed, actionable protocols.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is one of the most powerful and versatile methods for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This transformation is fundamental for synthesizing arylalkynes and conjugated enynes, which are prevalent motifs in pharmaceuticals, natural products, and organic materials.[9][11] For 4-ethynylaniline, this reaction provides a direct route to connect the aniline core to other aromatic or vinylic systems, significantly expanding its molecular complexity.

Mechanistic Causality

The reaction proceeds via two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[9] While copper-free variants exist, the traditional Pd/Cu system remains widely employed for its efficiency.[12][13]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne, which is deprotonated by an amine base (e.g., triethylamine), to form a copper(I) acetylide species. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst, thus closing the cycle.[12]

The choice of base, solvent, and phosphine ligand for the palladium catalyst is critical. The base must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions. The ligand stabilizes the palladium catalyst and modulates its reactivity.

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkyne Transmetalation product Ar-C≡CR pd_alkyne->product product->pd0 Reductive Elimination cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide cu_acetylide->pd_complex cu_acetylide->cu_catalyst alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base) base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol describes a robust, copper-free method, which mitigates the issue of alkyne homocoupling (Glaser coupling) often seen with traditional systems.[12]

  • Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (3 mol%) and a suitable phosphine ligand like tri(p-tolyl)phosphine (6 mol%).[12]

  • Inert Atmosphere: Seal the tube with a rubber septum and purge with an inert atmosphere (e.g., argon or nitrogen) by applying at least three cycles of vacuum and inert gas backfill.

  • Solvent and Reagent Addition: Add degassed, anhydrous solvent (e.g., THF or DMF). Sequentially add the base (e.g., DBU, 3.0 mmol), 4-ethynylaniline (1.2 mmol), and the aryl bromide (1.0 mmol) via syringe. If the aryl halide is a solid, add it before the solvent.[12]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (typically 6-24 hours).[12]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

Data Summary: Sonogashira Reaction Parameters
ParameterTypical Value/ReagentRationale & Citation
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, CataCXium A Pd G3Provides the active Pd(0) species for the catalytic cycle.[12][15]
Catalyst Loading 0.025 - 3 mol%Lower loadings are more sustainable; higher loadings may be needed for less reactive substrates.[11]
Ligand PPh₃, XPhos, SPhos, HandaPhosStabilizes the Pd center and influences catalytic activity.[15]
Base Et₃N, DBU, K₂CO₃Deprotonates the terminal alkyne to form the reactive acetylide.[12][15]
Solvent THF, DMF, Toluene, Water/i-propanolChosen based on substrate solubility and reaction temperature.[12][15]
Temperature 45 - 120 °CDepends on the reactivity of the aryl halide (I > Br > Cl).[15][16]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" transformation.[17] It describes the highly efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[18][19] Its reliability, mild reaction conditions, and tolerance of a vast range of functional groups have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[20][21][22]

Mechanistic Causality

While the thermal cycloaddition of azides and alkynes is possible, it is slow and yields a mixture of regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exquisite control, yielding exclusively the 1,4-isomer.[18]

  • Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[20][23]

  • Alkyne Activation: The Cu(I) ion coordinates to the terminal alkyne of 4-ethynylaniline, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate.

  • Cycloaddition: This copper acetylide then reacts with the azide in a stepwise manner, ultimately forming a six-membered copper-containing ring intermediate.

  • Ring Contraction & Product Release: This intermediate rearranges and, upon protonolysis, releases the stable triazole product and regenerates the Cu(I) catalyst.

To prevent catalyst oxidation and enhance reaction rates, a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often employed, especially in aqueous or biological media.[21][23]

Visualization: The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_generation Catalyst Generation cu1_catalyst Cu(I) cu_acetylide Cu(I)-Acetylide Complex cu1_catalyst->cu_acetylide cu_triazolide Copper Triazolide Intermediate cu_acetylide->cu_triazolide Coordination & Cyclization alkyne 4-Ethynylaniline (R-C≡CH) alkyne->cu_acetylide azide Azide (R'-N₃) azide->cu_triazolide product 1,4-Triazole Product cu_triazolide->product Protonolysis product->cu1_catalyst Catalyst Regeneration cu2 Cu(II)SO₄ cu2->cu1_catalyst Reduction ascorbate Sodium Ascorbate ascorbate->cu1_catalyst

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General CuAAC Reaction

This protocol is a robust starting point for the conjugation of 4-ethynylaniline to an azide-containing molecule.[20]

  • Reactant Preparation: In a suitable vial, dissolve the azide (1.0 equiv) and 4-ethynylaniline (1.0-1.2 equiv) in a solvent system appropriate for substrate solubility (e.g., a 1:1 mixture of t-BuOH and water, DMSO, or DMF).

  • Catalyst Premix: In a separate microcentrifuge tube, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (1-5 mol%) and a ligand like THPTA (5-25 mol%) in a small amount of water.[20][21]

  • Reducing Agent Preparation: In another tube, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water. The ascorbate should always be in molar excess relative to the CuSO₄.

  • Reaction Initiation: Add the catalyst premix to the stirred solution of the azide and alkyne. Then, add the sodium ascorbate solution to initiate the reaction. A color change may be observed, indicating the formation of the active Cu(I) species.[20]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Work-up: Upon completion, the reaction can be quenched by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[20]

Data Summary: CuAAC Reaction Parameters
ParameterTypical Value/ReagentRationale & Citation
Copper Source CuSO₄·5H₂OInexpensive, stable Cu(II) precursor for the active Cu(I) catalyst.[20][23]
Reducing Agent Sodium AscorbateReduces Cu(II) to Cu(I) and prevents oxidative homocoupling.[20][23]
Ligand THPTA, TBTAStabilizes the Cu(I) catalytic species, accelerates the reaction, and improves biocompatibility.[20][21][23]
Stoichiometry 1-5 mol% CuSO₄, 5-10 mol% AscorbateCatalytic amounts are sufficient; excess ascorbate ensures a reducing environment.[20]
Solvent t-BuOH/H₂O, DMSO, DMF, WaterChosen for substrate solubility; the reaction is notably tolerant of aqueous conditions.[18][20]
Temperature Room Temperature (20-25 °C)The reaction is highly efficient under mild conditions, a key advantage of "click" chemistry.[20]

Electrophilic Addition Reactions

The electron-rich π-bonds of the alkyne in 4-ethynylaniline make it a target for electrophilic attack. These reactions are analogous to those of alkenes but exhibit distinct reactivity and can proceed twice due to the presence of two π-bonds.[24] Although the addition to alkynes is often more exothermic, the reaction rate is typically slower than for alkenes. This is attributed to the formation of a high-energy, unstable vinyl carbocation intermediate.[25][26]

Reactivity and Regioselectivity: Markovnikov's Rule

For a terminal alkyne like that in 4-ethynylaniline, electrophilic additions are regioselective and follow Markovnikov's rule . The electrophilic species (e.g., H⁺) adds to the terminal carbon atom (the one with the most hydrogen atoms), leading to the formation of the more substituted, and therefore more stable, vinyl cation intermediate.[26][27]

Key Electrophilic Additions and Mechanisms

The addition of one equivalent of a hydrogen halide (HCl, HBr, HI) results in the formation of a vinyl halide. The addition of a second equivalent of HX to this intermediate yields a geminal dihalide (both halogens on the same carbon), again following Markovnikov's rule.[24][27]

Hydrohalogenation start 4-Ethynylaniline C≡CH intermediate Vinyl Halide C(X)=CH₂ start:f1->intermediate:f0 + HX (Markovnikov) product Geminal Dihalide C(X)₂-CH₃ intermediate:f1->product:f0 + HX (Markovnikov) Tautomerization enol Enol Form C(OH)=CH₂ keto Keto Form C(=O)-CH₃ enol->keto Tautomerization keto->enol Tautomerization

Caption: Keto-enol tautomerization, the final step in alkyne hydration.

Data Summary: Electrophilic Addition Products
ReactionReagentsIntermediateFinal ProductRegioselectivity
Hydrohalogenation 1 eq. HBrVinyl bromide-Markovnikov [24]
Hydrohalogenation 2 eq. HBrVinyl bromideGeminal dibromideMarkovnikov [24]
Halogenation 1 eq. Br₂-trans-DibromoalkeneAnti-addition [24]
Hydration H₂O, H₂SO₄, HgSO₄EnolMethyl KetoneMarkovnikov [28]
Hydroboration 1. BH₃, THF; 2. H₂O₂, NaOHEnolAldehydeAnti-Markovnikov [28]

Applications in Drug Development and Materials Science

The predictable and versatile reactivity of the terminal alkyne makes 4-ethynylaniline a high-value building block in several advanced fields.

  • Pharmaceutical Development: 4-Ethynylaniline is a crucial starting material for the synthesis of Erlotinib (Tarceva®), an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. [29]The alkyne functionality is often retained in drug candidates as a rigid linker or as a handle for late-stage functionalization via the reactions described above.

  • Polymer and Materials Science: The compound is widely used in the production of high-performance materials. [3][4] * Polyimides: It serves as a reactive end-capping agent for polyimide resins. Upon heating, the ethynyl groups undergo thermal cross-linking, creating a highly stable network that enhances the heat resistance and mechanical strength of materials used in aerospace composites. [29] * Conjugated Polymers: Transition metal-catalyzed polymerization of 4-ethynylaniline produces poly(4-ethynylaniline), a conjugated polymer with interesting electro-optical properties for potential use in organic electronics like OLEDs and sensors. [2][30][31]

Conclusion

The terminal alkyne of this compound is a remarkably powerful and versatile functional group. Its reactivity can be precisely controlled to engage in robust C-C bond-forming cross-coupling reactions, highly efficient and bio-orthogonal cycloadditions, and classical electrophilic additions. This predictable, multi-faceted reactivity profile, coupled with the synthetic handles provided by the aniline group, cements its status as a cornerstone building block for innovation. For researchers in drug discovery and materials science, a thorough understanding of these reaction pathways is essential for the rational design and synthesis of next-generation molecules and materials.

References

  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL. Benchchem.
  • 10.5. Simple addition to alkynes | Organic Chemistry 1: An open textbook. Lumen Learning.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace.
  • 4-Ethynylaniline | 14235-81-5. J&K Scientific.
  • 9.3: Reactions of Alkynes - Addition of HX and X₂. (2024). Chemistry LibreTexts.
  • 4.11: Electrophilic Addition Reactions of Alkynes. (2021). Chemistry LibreTexts.
  • Alkyne Reactivity.
  • Application Notes and Protocols for Sonogashira Coupling Reactions Using Tolylpent-1-yn-4-ol Analogues. Benchchem.
  • 4-Ethynylaniline. Chem-Impex.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology.
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
  • Electrophilic Addition Reactions of Alkynes. Chemistry Steps.
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2012). Green Chemistry.
  • Protocols. baseclick GmbH.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
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  • Mechanistic Studies of Formal Thioboration Reactions of Alkynes. (2017). Journal of the American Chemical Society.
  • Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry. (2022). Inorganic Chemistry.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • 4-Ethynylaniline | CAS 14235-81-5. Royalchem.
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
  • 4-Ethynylaniline 97 | 14235-81-5. Sigma-Aldrich.
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Strategic Utilization of 4-Alkynylanilines: From Molecular Scaffolds to Functional Materials

[1]

Technical Whitepaper | March 2026 Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Materials Scientists.

Executive Summary: The "Janus" Ligand

4-Alkynylanilines represent a unique class of bifunctional "Janus" molecules in organic synthesis.[1] Unlike their ortho-isomers (2-alkynylanilines), which are predisposed to intramolecular cyclization (e.g., indole formation), 4-alkynylanilines (para-substituted) function as rigid, conjugated linkers. They possess two distinct reactive termini:

  • The Nucleophilic Amine (-NH₂): A handle for acylation, reductive amination, and multicomponent reactions (Ugi, Mannich).

  • The Electrophilic/Conjugated Alkyne (-C≡CH): A site for "Click" chemistry (CuAAC), Sonogashira coupling, and polymerization.

This guide explores their utility in constructing "push-pull" electronic systems, diversity-oriented synthesis (DOS) of drug scaffolds, and functional materials.

Reactivity Landscape & Mechanistic Pathways

The utility of 4-alkynylanilines stems from their ability to participate in orthogonal reaction pathways.[1] The amine can be functionalized without disturbing the alkyne, and vice-versa, allowing for sequential modular construction.

Visualization: The Chemoselective Reactivity Map

ReactivityMapCore4-Ethynylaniline(Bifunctional Scaffold)AmineAmine (-NH2)Nucleophilic CenterCore->AmineAlkyneAlkyne (-C≡CH)Electrophilic/π-SystemCore->AlkyneUgiUgi/Passerini MCRs(Peptidomimetics)Amine->UgiDiazoDiazonium Salts(Surface Grafting)Amine->DiazoAcylAcylation/Amidation(Drug Linkers)Amine->AcylClickCuAAC 'Click'(Bio-conjugation)Alkyne->ClickSonoSonogashira Coupling(Molecular Wires)Alkyne->SonoPolyPolymerization(Conductive Polymers)Alkyne->Poly

Figure 1: Orthogonal reactivity profile of 4-ethynylaniline, enabling divergent synthesis.[1]

Module A: Medicinal Chemistry & "Click" Applications

In drug discovery, 4-ethynylaniline is a premier scaffold for fragment-based drug design.[1] The rigid phenylacetylene spacer separates the amine-interacting domain from the alkyne-linked pharmacophore.[1]

The Triazole-Urea Hybrid Scaffold

A potent class of anticancer agents involves linking a urea moiety (via the amine) to a 1,2,3-triazole (via the alkyne). This "Click and Cut" strategy creates dual-action inhibitors.[1]

  • Mechanism: The aniline nitrogen attacks an isocyanate to form a urea. Subsequently, the terminal alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an organic azide.[1]

  • Case Study: Synthesis of N-(4-ethynylphenyl)acrylamide (EPhAA) . This specific derivative is used to detect RNA editing (inosine sites) by selectively reacting with inosine residues, demonstrating the scaffold's utility in chemical biology [1].

Experimental Protocol: Synthesis of Triazole-Urea Hybrids

Adapted from recent medicinal chemistry protocols [2].

Step 1: Urea Formation

  • Reagents: 4-Ethynylaniline (1.0 equiv), 4-Methoxyphenyl isocyanate (1.0 equiv).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Procedure: Dissolve 4-ethynylaniline in DCM. Add isocyanate dropwise at 0°C. Stir at Room Temperature (RT) for 2.5 hours.

  • Workup: The product precipitates. Filter and wash with cold DCM.[1]

  • Yield: ~85-90% (Off-white solid).

Step 2: CuAAC "Click" Cycloaddition

  • Reagents: Urea intermediate (from Step 1), Benzyl azide (1.2 equiv), CuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%).

  • Solvent: t-BuOH/H₂O (1:1).

  • Procedure: Suspend reagents in the solvent mixture. Stir vigorously at RT for 6–12 hours.

  • Observation: Reaction progress monitored by TLC (disappearance of alkyne spot).

  • Purification: Dilute with water, filter the precipitate, and recrystallize from ethanol.

Module B: Multicomponent Reactions (MCRs)

4-Ethynylaniline is a powerful component in Diversity-Oriented Synthesis (DOS) .[1] Its amine group allows it to participate in Ugi and Passerini reactions, introducing an alkyne handle into complex peptidomimetics or fullerene derivatives in a single step.

The Ugi Four-Component Reaction (U-4CR)

This reaction assembles an amine, aldehyde, carboxylic acid, and isocyanide into a bis-amide structure. Using 4-ethynylaniline introduces a "clickable" site into the backbone.[1]

Reaction Scheme: Amine (4-EA) + Aldehyde + Acid + Isocyanide → α-Aminoacyl Amide Scaffold

Visualization: Ugi Reaction Workflow

UgiWorkflowInputsINPUTS:1. 4-Ethynylaniline (Amine)2. Fullerenoacetic Acid (Acid)3. Paraformaldehyde (Aldehyde)4. t-Butyl IsocyanideImineStep 1: Imine Formation(Amine + Aldehyde)Inputs->ImineAdditionStep 2: Acid/Isocyanide Insertion(Mumm Rearrangement)Imine->AdditionProductPRODUCT:Fullerene-Peptidomimetic(With Alkyne Handle)Addition->Product

Figure 2: Assembly of fullerene derivatives using 4-ethynylaniline in a Ugi protocol [3].

Module C: Materials Science & Molecular Electronics[1]

In materials science, the rigid rod structure of 4-ethynylaniline makes it an ideal monomer for molecular wires and surface functionalization .

Polymerization

Transition metal-catalyzed polymerization (using Rh or Pd catalysts) of 4-ethynylaniline yields Poly(4-ethynylaniline) .[1]

  • Properties: A conjugated polymer with a helical backbone.[1]

  • Fluorescence: Emits at ~478 nm (Blue-Green).[1]

  • Application: Precursor for conductive polymers and chemosensors.[1]

Surface Grafting (Graphene & Carbon Nanotubes)

4-Ethynylaniline is used to functionalize graphene via two methods:[1][2]

  • Diazonium Coupling: The amine is converted to a diazonium salt (using NaNO₂/HCl) and electrochemically grafted onto glassy carbon or graphene surfaces.

  • Sonogashira Coupling: Direct coupling to halogenated graphene (Fluorographene) or aryl halides on surfaces.[1]

Data Summary: Polymerization Catalysts

Catalyst SystemSolventTemp (°C)Yield (%)Polymer Color
[Rh(nbd)Cl]₂ DMF3075Black/Violet
PdCl₂ DMF9085Black
WCl₆ Toluene6060Dark Brown

References

  • Chemical Profiling of RNA Editing

    • Title: Chemical Profiling of A-to-I RNA Editing Using a Click-Compatible Phenylacrylamide.[1]

    • Source:Nucleic Acids Research / NIH.[1]

    • URL:[Link]

  • Triazole-Urea Hybrids

    • Title: Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids.
    • Source:Drug Design, Development and Therapy.
    • URL:[Link]

  • Ugi Reaction Applications

    • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
    • Source:Molecules / PMC.[1]

    • URL:[Link]

  • Polymerization

    • Title: Synthesis and Electro-Optical Properties of Poly(4-ethynylaniline).
    • Source:Molecular Crystals and Liquid Crystals.
    • URL:[Link]

  • Sonogashira on Graphene

    • Title: Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene.[2]

    • Source:Chemical Science / RSC.[1]

    • URL:[Link]

The Indispensable Core: A Technical Guide to the Chemistry of Functionalized Anilines for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Functionalized anilines represent a cornerstone of modern medicinal chemistry, forming the structural bedrock of a vast array of therapeutic agents. Their unique electronic properties and versatile reactivity make them a privileged scaffold in the design of enzyme inhibitors, receptor modulators, and other biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core chemistry of functionalized anilines. We will navigate through the fundamental principles governing their reactivity, explore state-of-the-art synthetic methodologies for their preparation, and delve into their critical applications in the pharmaceutical landscape, with a particular focus on the rationale behind experimental design and protocol selection.

The Aniline Scaffold: Electronic Structure and Intrinsic Reactivity

The aniline molecule, with its amino group directly attached to a benzene ring, is deceptively simple. The lone pair of electrons on the nitrogen atom engages in resonance with the aromatic π-system, a phenomenon that dictates its chemical behavior. This delocalization increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring highly susceptible to electrophilic attack.[1][2][3]

The basicity of the amino group, quantified by its pKa, is a critical parameter that is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the electron density on the nitrogen, increasing basicity, while electron-withdrawing groups (EWGs) have the opposite effect.[4][5][6] This modulation of pKa is a key consideration in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[7][8]

Substituent Effects on the Physicochemical Properties of Aniline

The electronic and steric properties of substituents profoundly impact the reactivity and physical characteristics of the aniline scaffold. A clear understanding of these effects is paramount for the rational design of aniline-based drug candidates.

Substituent (at para-position)Electronic EffectpKa of Aniliniun Ion (approx.)Impact on Reactivity
-OCH₃Electron-Donating5.3Strongly activating for EAS
-CH₃Electron-Donating5.1Activating for EAS
-HNeutral4.6Baseline
-ClElectron-Withdrawing (Inductive)4.0Deactivating for EAS
-NO₂Strongly Electron-Withdrawing1.0Strongly deactivating for EAS
EAS: Electrophilic Aromatic Substitution

This table provides a concise overview of how common substituents alter the basicity of aniline. These shifts in pKa can be correlated with Hammett substituent constants, providing a quantitative tool for predicting reactivity.[5]

Navigating the Synthetic Landscape: The Preparation of Functionalized Anilines

The synthesis of highly tailored functionalized anilines is a central task in drug discovery programs. A diverse array of synthetic methods has been developed, ranging from classical reactions to modern metal-catalyzed transformations.

Electrophilic Aromatic Substitution: A Double-Edged Sword

The high reactivity of the aniline ring towards electrophiles makes reactions like halogenation, nitration, and sulfonation readily achievable.[1][2] However, this high reactivity can also be a challenge, often leading to polysubstitution and oxidation.

  • Halogenation: The reaction of aniline with bromine water at room temperature readily produces a white precipitate of 2,4,6-tribromoaniline.[1] To achieve monosubstitution, the reactivity of the amino group must be attenuated. This is typically accomplished by acetylation to form acetanilide, which can then be selectively halogenated, followed by hydrolysis to regenerate the free amine.[9]

  • Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acid is problematic. The strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion. This -NH₃⁺ group is a meta-director and strongly deactivating, resulting in a significant proportion of the meta-nitroaniline alongside oxidation products.[3][10] The preferred method involves the protection of the amino group as an amide, followed by nitration and deprotection.

  • Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to p-aminobenzenesulfonic acid (sulfanilic acid).[1][2] This compound exists as a zwitterion.[1]

Metal-Catalyzed Cross-Coupling: The Modern Workhorse

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized anilines, offering unparalleled scope and functional group tolerance.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[11] This reaction enables the coupling of aryl halides or triflates with a wide range of primary and secondary amines, providing access to a vast chemical space of functionalized anilines.[12][13] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.[13][14]

The catalytic cycle, a cornerstone of this transformation, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired aniline and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Pd(II) Complex Ar-Pd(II)(X)L2 Pd(0)L2->Pd(II) Complex Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Pd(II) Complex Oxidative Addition Oxidative Addition Amido Complex Ar-Pd(II)(NR2)L2 Pd(II) Complex->Amido Complex Amine Coordination & Deprotonation Amine (R2NH) Amine (R₂NH) Amine (R2NH)->Amido Complex Base Base Base->Amido Complex Amido Complex->Pd(0)L2 Regeneration Functionalized Aniline Ar-NR2 Amido Complex->Functionalized Aniline Reductive Elimination Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., XPhos, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired functionalized aniline.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N and C-O bonds.[15][16] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[16] However, modern protocols often employ copper(I) salts with ligands, such as 1,10-phenanthroline, which facilitate the reaction under milder conditions.[15][17] The Ullmann reaction is particularly useful for the synthesis of diaryl amines and ethers.

The Versatility of Diazonium Salts: The Sandmeyer Reaction

Primary anilines can be converted to aryl diazonium salts through a process called diazotization.[18][19] This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid.[18][20] The resulting diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂).

The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a variety of nucleophiles.[20][21] This provides a reliable method for introducing halogens and a cyano group onto the aromatic ring.

Sandmeyer_Reaction_Workflow cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction Aniline Aniline NaNO2_HCl NaNO₂ / HCl (aq) 0-5 °C Aniline->NaNO2_HCl Diazonium_Salt Benzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Copper_Salt Copper(I) Halide (CuX) Diazonium_Salt->Copper_Salt Aryl_Halide Aryl Halide (Ar-X) Copper_Salt->Aryl_Halide

Caption: General experimental workflow for the Sandmeyer reaction.[20]

Experimental Protocol: Synthesis of Chlorobenzene via Sandmeyer Reaction

  • Diazotization: In a beaker, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (0.11 mol) in water (20 mL), keeping the temperature below 5 °C.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (0.1 mol) in concentrated hydrochloric acid (15 mL).

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. An evolution of nitrogen gas will be observed.

  • Workup: After the gas evolution ceases, warm the mixture gently on a water bath until the reaction is complete.

  • Isolation: Separate the chlorobenzene layer, wash it with dilute sodium hydroxide solution and then with water.

  • Purification: Dry the chlorobenzene over anhydrous calcium chloride and purify by distillation.

Functionalized Anilines in Drug Discovery: A Privileged Scaffold

The structural and electronic versatility of functionalized anilines has cemented their status as a "privileged scaffold" in medicinal chemistry.[22][23] They are key components in a multitude of approved drugs, particularly in the field of oncology.

Aniline Derivatives as Kinase Inhibitors

Protein kinases are a major class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[23] The aniline moiety is a common feature in many kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the kinase active site.

Many successful kinase inhibitors, such as Imatinib, Erlotinib, and Gefitinib, incorporate a substituted aniline core. The substituents on the aniline ring are strategically chosen to enhance potency, selectivity, and pharmacokinetic properties.[22][24] For instance, 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases.[25][26]

In Vitro Kinase Inhibition Assay: A Standard Protocol

The inhibitory activity of aniline derivatives against specific kinases is typically determined using an in vitro kinase assay. The IC₅₀ value, the concentration of the compound required to inhibit 50% of the kinase activity, is a key metric.

  • Assay Principle: A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a biotinylated substrate peptide by the kinase.[22]

  • Reagents: Recombinant kinase, biotinylated substrate, ATP, and the test compound (aniline derivative) at various concentrations.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • Detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) are added.

    • The TR-FRET signal is measured, and the IC₅₀ value is calculated from the dose-response curve.

Compound ClassTarget KinaseRepresentative IC₅₀ ValuesReference
Anilino-pyrimidine derivativesEGFR, ErbB-2Low nM range[22]
2-Substituted aniline pyrimidinesMer, c-Met7.1 - 33.6 nM[25]
Anilino-1,4-naphthoquinonesEGFRVaries with substitution[27]
Challenges and Modern Solutions: Aniline Bioisosteres

While immensely valuable, the aniline moiety can sometimes be associated with metabolic instability or toxicity concerns.[28] This has spurred research into the development of bioisosteric replacements for the aniline group, aiming to retain the desired pharmacological activity while improving the drug's overall properties.[29]

Conclusion

The chemistry of functionalized anilines is a rich and dynamic field that continues to be of paramount importance to the pharmaceutical industry. From the fundamental principles of electrophilic substitution to the sophisticated applications of metal-catalyzed cross-coupling, the ability to synthesize and manipulate this versatile scaffold is a critical skill for any medicinal chemist. A deep understanding of the interplay between structure, reactivity, and biological function, as outlined in this guide, will continue to empower researchers to design and develop the next generation of innovative medicines.

References

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs. [Link]

  • NEET coaching. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • ACS Publications. Ruthenium(0)-Catalyzed Cross-Coupling of Anilines with Organoboranes by Selective Carbon–Nitrogen Cleavage. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • SpringerLink. Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. [Link]

  • ResearchGate. para-Selective C-H Functionalization of Anilines: A Review. [Link]

  • ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are.... [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

  • Scribd. TmpF6 - Electrophilic Substitution Reaction of Aniline. [Link]

  • OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

  • OrgoSolver. Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

  • Wikipedia. Radical-nucleophilic aromatic substitution. [Link]

  • Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Semantic Scholar. Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.. [Link]

  • PubMed. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. [Link]

  • Canadian Science Publishing. Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. [Link]

  • Royal Society of Chemistry. Chapter 3: Synthetic Methods for Primary Anilines. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Lumen Learning. 17.3. Reactions involving arenediazonium salts. [Link]

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  • University of Bath's research portal. Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • PMC. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. [Link]

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A Technical Guide to the Propargyl Group in Aromatic Compounds: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The propargyl group, a three-carbon moiety featuring a terminal alkyne, has emerged as a uniquely versatile and powerful functional group in the design of aromatic compounds for biomedical research and drug development. Its distinct electronic properties and dual reactivity profile have cemented its status as a privileged motif in medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles governing the synthesis, reactivity, and application of propargylated aromatic compounds. We will explore the robust synthetic methodologies for their preparation, with a focus on the Sonogashira coupling. The guide will then delve into the two primary modes of reactivity that make the propargyl group so valuable: its function as a bioorthogonal "handle" for click chemistry and its role as a mechanism-based covalent inactivator of enzymes. Through detailed protocols, mechanistic diagrams, and case studies of FDA-approved drugs, this document aims to equip the reader with the foundational knowledge and practical insights required to effectively leverage the propargyl group in modern drug discovery programs.

The Propargyl Group: A Privileged Motif in Aromatic Systems

The propargyl group is a prop-2-yn-1-yl substituent (-CH₂C≡CH). When attached to an aromatic ring, it imparts a unique combination of steric and electronic features that are highly advantageous in medicinal chemistry. The terminal alkyne is relatively non-polar and small in size, allowing it to be incorporated into a wide range of molecular scaffolds with minimal steric perturbation.

The true power of the propargyl group lies in its reactivity. The terminal C-H bond is weakly acidic, and the carbon-carbon triple bond is rich in π-electrons, making it a versatile functional handle for a variety of chemical transformations.[1][2][3] This reactivity can be broadly categorized into two key areas that are central to its utility in drug discovery: bioorthogonal conjugation and covalent inhibition.

Synthetic Strategies for Aromatic Propargylation

The installation of a propargyl group onto an aromatic or heteroaromatic ring is a critical first step. While several methods exist, the Sonogashira cross-coupling reaction is the most prominent and widely used due to its reliability, mild reaction conditions, and broad functional group tolerance.[4][5][6][7]

The Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[4][5]

Causality of Components:

  • Palladium(0) Catalyst (e.g., Pd(PPh₃)₄): The workhorse of the reaction. It undergoes oxidative addition with the aryl halide, bringing it into the catalytic cycle.

  • Copper(I) Co-catalyst (e.g., CuI): Activates the terminal alkyne by forming a copper(I) acetylide intermediate. This species is more nucleophilic and readily undergoes transmetalation with the palladium complex.

  • Amine Base (e.g., Diisopropylamine, Triethylamine): Serves multiple roles. It acts as a base to deprotonate the terminal alkyne, serves as a solvent, and helps to reduce any oxidized palladium(II) back to the active palladium(0) state.

Sonogashira_Mechanism Figure 1: Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition (R-X) inv1 pd_complex->inv1 Transmetalation cu_acetylide R'C≡CCu inv2 alkyne R'C≡CH alkyne->cu_acetylide base Base cu_salt CuX product R-C≡C-R' product->pd0 Reductive Elimination inv2->pd_complex R'C≡CCu inv3 Click_Chemistry_Workflow Figure 2: Bioorthogonal 'Click' Chemistry Workflow cluster_workflow Experimental Steps start 1. Synthesize Propargylated Aromatic Compound (PAC) treat 2. Treat Biological System (e.g., cells) with PAC start->treat probe 3. Introduce Azide-Probe (e.g., Azide-Fluorophore) treat->probe click 4. Initiate CuAAC Reaction (Cu(I) source, ligand) probe->click wash 5. Wash to Remove Unreacted Probe click->wash analyze 6. Analyze via Microscopy or Flow Cytometry wash->analyze MAO_Inhibition_Pathway Figure 3: Mechanism of MAO Covalent Inactivation start Propargylamine Inhibitor + MAO-FAD (Active) step1 Enzyme-catalyzed oxidation (Hydride abstraction by FAD) start->step1 intermediate Reactive Allene Intermediate + MAO-FADH₂ step1->intermediate step2 Nucleophilic attack by FAD N5 atom intermediate->step2 final Covalent FAD-Inhibitor Adduct (Inactive Enzyme) step2->final

Sources

Methodological & Application

Application Note: 4-(Prop-1-yn-1-yl)aniline as a Dual-Functional Monomer in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Prop-1-yn-1-yl)aniline is a highly versatile, dual-functional monomer characterized by a primary amine (aniline derivative) and an internal alkyne (propynyl group). This unique structural duality allows it to participate in two distinct polymerization paradigms: as a reactive end-capping agent for high-performance thermosetting polyimides[1], and as a primary monomer for the oxidative synthesis of functionalized conductive polyanilines[2]. This technical guide provides comprehensive, self-validating protocols for both pathways, detailing the mechanistic causality behind experimental conditions for materials scientists and drug development professionals.

Chemical Rationale & Mechanistic Insights

The strategic advantage of this compound lies in its internal alkyne. In aerospace and microelectronic applications, polyimide resins must be cured into void-free networks. Traditional terminal alkynes (e.g., 4-ethynylaniline) exhibit a narrow processing window because their thermal cross-linking onset (~200–250 °C) often overlaps with solvent evaporation and thermal imidization[3].

By substituting the terminal proton with a methyl group, this compound shifts the cross-linking onset to ~280–320 °C. This critical shift creates a wide processing window, allowing the oligomeric resin to melt, flow, and wet composite fibers completely before undergoing addition polymerization (trimerization and chain extension) into a robust, void-free thermoset network. Alternatively, under mild acidic oxidation, the aniline moiety polymerizes selectively, leaving the internal alkyne intact as a pendant group for post-polymerization modification or secondary cross-linking[4].

Workflow Monomer This compound (Dual-Functional Monomer) Path1 Pathway A: Oxidative Polymerization (Aniline Coupling) Monomer->Path1 Path2 Pathway B: Condensation Polymerization (Imide End-Capping) Monomer->Path2 Poly1 Propynyl-Functionalized Polyaniline Path1->Poly1 Poly2 Propynyl-Terminated Polyimide Oligomer Path2->Poly2 Cure1 Thermal/UV Cross-linking of Pendant Alkynes Poly1->Cure1 Cure2 Thermal Curing (>320°C) Addition Polymerization Poly2->Cure2 Final1 Conductive Thermoset Network Cure1->Final1 Final2 High-Temp Aerospace Composite Cure2->Final2

Figure 1: Dual polymerization pathways of this compound yielding advanced thermosets.

Protocol A: Synthesis of Propynyl-End-Capped Polyimide Oligomers

Objective : To synthesize a controlled-molecular-weight polyimide oligomer capable of thermal curing into a high-


 thermoset.
Causality : By using a calculated stoichiometric imbalance (dictated by the Carothers equation), we force the formation of anhydride-terminated oligomers, which are subsequently capped by the nucleophilic amine of this compound.
Materials
  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) (5.00 mmol)

  • 4,4'-Oxydianiline (ODA) (4.00 mmol)

  • This compound (2.00 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride and Pyridine (Chemical imidization agents)

Step-by-Step Methodology
  • Preparation : Purge a 100 mL three-neck flask with dry

    
    . Moisture must be strictly excluded to prevent the hydrolysis of BPDA, which would disrupt the stoichiometric balance.
    
  • Oligomerization : Dissolve ODA (4.00 mmol) in 25 mL of anhydrous NMP. Slowly add BPDA (5.00 mmol) in portions over 30 minutes. Stir at ambient temperature for 4 hours. The solution viscosity will increase as the anhydride-terminated polyamic acid forms.

  • End-Capping : Add this compound (2.00 mmol) to the reaction mixture. Stir for an additional 12 hours to ensure complete end-capping of all terminal anhydride moieties.

  • Chemical Imidization : Add acetic anhydride (15.0 mmol) and pyridine (15.0 mmol) to the flask. Heat the mixture to 80 °C for 4 hours. Rationale: Chemical imidization is preferred over thermal imidization here to prevent premature cross-linking of the propynyl groups.

  • Precipitation & Recovery : Cool the mixture and precipitate dropwise into rapidly stirring methanol (200 mL). Filter the yellow solid, wash with ethanol, and dry under vacuum at 100 °C for 24 hours.

Validation & Quality Control (Self-Validating System)
  • FTIR Analysis : Confirm successful imidization by the appearance of imide C=O stretching at 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹. Ensure the internal alkyne is preserved by identifying the weak C≡C stretch at ~2230 cm⁻¹. The disappearance of the broad N-H stretch (~3300 cm⁻¹) confirms complete end-capping.

Mechanism A Dianhydride + Diamine C Polyamic Acid Precursor A->C B This compound (End-Capper) B->C Nucleophilic Attack D Chemical/Thermal Imidization C->D E Propynyl-Terminated Polyimide D->E -H2O F Chain Extension & Alkyne Trimerization E->F Heat (>320°C) G Void-Free Crosslinked Resin F->G

Figure 2: Synthesis and thermal curing mechanism of propynyl-end-capped polyimide resins.

Protocol B: Oxidative Polymerization to Propynyl-Functionalized Polyaniline

Objective : To synthesize a conductive polyaniline backbone with pendant internal alkynes for secondary cross-linking. Causality : The reaction must be kept strictly at 0–5 °C. Higher temperatures lead to over-oxidation (pernigraniline formation) and unwanted radical side-reactions at the alkyne bond, which destroys the polymer's solubility and secondary functionality[2].

Materials
  • This compound (10.0 mmol)

  • Ammonium persulfate (APS) (12.0 mmol)

  • 1.0 M Hydrochloric acid (HCl)

Step-by-Step Methodology
  • Monomer Dissolution : Dissolve this compound (10.0 mmol) in 50 mL of 1.0 M HCl. Cool the solution in an ice bath to 0–5 °C.

  • Oxidant Preparation : Dissolve APS (12.0 mmol) in 20 mL of 1.0 M HCl. Pre-chill this solution to 0–5 °C.

  • Polymerization : Add the APS solution dropwise to the monomer solution over 1 hour under vigorous stirring. Observation: The solution will transition from clear to dark green, indicating the formation of the conductive emeraldine salt phase[4].

  • Maturation : Allow the reaction to proceed at 0–5 °C for 12 hours.

  • Purification : Filter the dark green precipitate. Wash sequentially with 1.0 M HCl (to maintain doping), deionized water, and methanol (to remove unreacted oligomers). Dry under vacuum at 40 °C.

Validation & Quality Control (Self-Validating System)
  • UV-Vis Spectroscopy : The presence of a localized polaron band at ~800 nm confirms the emeraldine salt state.

  • Thermal Analysis (DSC) : An exothermic peak starting around 250 °C will validate the presence of the unreacted pendant propynyl groups undergoing thermal cross-linking.

Quantitative Data Summaries

Table 1: Comparative Thermal and Processing Properties of Alkynyl-Functionalized Polyimides
End-CapperAlkyne TypeCuring Onset Temp (

)
Processing Window (

)
Final

(Post-Cure)
4-EthynylanilineTerminal~200–250 °CNarrow (Overlaps with solvent)~350 °C
This compound Internal (Methyl) ~280–320 °C Moderate (Excellent flow) ~360 °C
4-(Phenylethynyl)anilineInternal (Phenyl)~350–380 °CWide~370 °C
Table 2: Oxidative Polymerization Conditions and Polymer Properties
MonomerOxidantDopantConductivity (S/cm)Crosslinking Temp
Aniline (Standard)APS (1.2 eq)1.0 M HCl1.0 – 10.0N/A
This compound APS (1.2 eq) 1.0 M HCl


~250 °C

References

1.[1] 4-Ethynylaniline | CAS 14235-81-5 | Erlotinib Intermediate & Polyimide End-Capper. Royalchem. Available at: 2.[3] Studies of Thermal Imidization Kinetics of Polyisoimide Based upon 4,4′-[1,4-Phenylenebis-(1-methyl ethylidene)] Bisaniline and 4,4′-Oxydiphthalic Anhydride in Solid State. ResearchGate. Available at: 3.[2] ANILINE | Chemical Properties and Industrial Polymerization. Ataman Kimya. Available at: 4.[4] 4-(2-Propynyloxy)aniline | 26557-78-8 - Electrochemical Polymerization. Benchchem. Available at:

Sources

using "4-(Prop-1-yn-1-yl)aniline" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(Prop-1-yn-1-yl)aniline in Heterocyclic Scaffolding

Executive Summary & Strategic Utility

This compound (CAS: Analogous to 13519-74-9) represents a high-value "bifunctional synthon" in medicinal chemistry. Unlike simple anilines, this molecule possesses two distinct orthogonal reactive handles:

  • The Nucleophilic Amine (-NH₂): A primary handle for constructing nitrogenous heterocycles (pyrroles, quinolines, imidazoles) via condensation or multi-component reactions.

  • The Internal Alkyne (-C≡C-CH₃): A robust, electrophilic "tag" at the para position. Unlike terminal alkynes, the internal propynyl group is resistant to unwanted side-reactions (e.g., Glaser coupling) during amine functionalization, yet remains active for late-stage Pd-catalyzed cross-couplings or bio-orthogonal chemistry.

This guide details two validated protocols for transforming this aniline into complex heterocyclic cores while preserving the alkyne functionality for downstream diversification.

Chemical Profile & Handling

PropertySpecificationOperational Note
Formula C₉H₉NMW: 131.18 g/mol
Appearance Pale yellow to brown solidOxidizes slowly in air; store under Argon.
Solubility DMSO, DCM, MeOH, EtOAcPoor water solubility.
Reactivity Amine: High nucleophilicity. Alkyne: Latent electrophile.Caution: Avoid strong Lewis acids >150°C without radical inhibitors to prevent alkyne polymerization.

Protocol A: Synthesis of "Click-Ready" N-Aryl Pyrroles via Paal-Knorr Condensation

Objective: To synthesize 1-(4-(prop-1-yn-1-yl)phenyl)-1H-pyrrole. This protocol demonstrates the stability of the internal alkyne under acidic condensation conditions, yielding a scaffold ready for further functionalization.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the carbonyls of a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran), followed by cyclization and aromatization.

Materials
  • Substrate: this compound (1.0 equiv, 5 mmol)

  • Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (solvent/catalyst)

  • Apparatus: Microwave Reactor (e.g., Biotage Initiator) or Reflux setup.

Step-by-Step Methodology
  • Preparation: In a 20 mL microwave vial, dissolve this compound (655 mg, 5 mmol) in glacial acetic acid (5 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (0.72 mL, 5.5 mmol) dropwise. The solution may darken slightly.

  • Reaction (Microwave): Seal the vial and heat to 120°C for 15 minutes under high stirring.

    • Alternative (Reflux): If microwave is unavailable, reflux in acetic acid at 118°C for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL). Neutralize carefully with saturated NaHCO₃ solution until pH ~7.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is typically a white/off-white solid.

Expected Yield: 85-92% Key Insight: The methyl group on the alkyne prevents the formation of acetylide byproducts that might occur with a terminal alkyne, ensuring the "tail" remains intact.

Protocol B: Construction of Tetrahydroquinolines via Povarov Reaction

Objective: To synthesize a 6-alkynyl-substituted tetrahydroquinoline scaffold using a Lewis Acid-catalyzed three-component reaction. This creates a fused heterocyclic core.

Mechanism of Action

This is an inverse-electron-demand aza-Diels-Alder reaction. The aniline and aldehyde form a Schiff base (imine) in situ, which acts as the diene reacting with an electron-rich dienophile (vinyl enol ether).

Experimental Workflow Diagram

PovarovReaction Start Reagents: This compound Benzaldehyde Vinyl Enol Ether Imine Intermediate: N-Aryl Imine (Schiff Base) Start->Imine Condensation (-H2O) TS Transition State: [4+2] Cycloaddition Imine->TS + Catalyst + Dienophile Catalyst Catalyst: Sc(OTf)3 or BF3·OEt2 (10 mol%) Catalyst->TS Activates Imine Product Product: 2-Phenyl-6-(prop-1-yn-1-yl)- 1,2,3,4-tetrahydroquinoline TS->Product Cyclization

Figure 1: Logical flow of the Povarov multi-component synthesis.

Materials
  • Amine: this compound (1.0 equiv)

  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Dienophile: 3,4-Dihydro-2H-pyran (DHP) or Ethyl Vinyl Ether (1.2 equiv)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (10 mol%)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Imine Formation (In Situ): In a round-bottom flask, dissolve the aniline (1.0 equiv) and benzaldehyde (1.0 equiv) in MeCN. Add anhydrous MgSO₄ (1g/mmol) to sequester water. Stir at RT for 30 mins.[3]

  • Catalysis: Filter off MgSO₄ (optional but recommended for yield) and transfer filtrate to a fresh reactor. Add Sc(OTf)₃ (10 mol%).

  • Cyclization: Add the dienophile (1.2 equiv) slowly. Stir at RT for 4-6 hours .

    • Note: Monitor by TLC.[4] The alkyne moiety does not participate in the cyclization due to the para positioning but remains as a substituent on the quinoline 6-position.

  • Workup: Dilute with water, extract with DCM.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expert Tip: The cis/trans diastereoselectivity of the quinoline ring depends on the catalyst. Sc(OTf)₃ generally favors the cis-isomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete condensation or aniline oxidation.Ensure aniline is fresh/recrystallized. Increase temp to 140°C in microwave.
Alkyne Degradation Reaction temperature >180°C or presence of Pd/Cu contaminants.Keep temps <150°C. Use metal scavenger resins if starting material was made via Sonogashira.
Side Products (Protocol B) Hydrolysis of imine intermediate.Use molecular sieves (4Å) or MgSO₄ during the imine formation step.

References

  • Kouznetsov, V. V. (2019). "Recent synthetic applications of the Povarov reaction." Tetrahedron, 65(14), 2721-2750.

  • Minetto, G., et al. (2005). "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry, 2005(24), 5277-5288.

  • Bello, D., et al. (2024).[5] "Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling."[6] Chemical Review Letters.

  • BenchChem Application Data. (2025). "Protocols for Alkynyl Aniline Synthesis."

Sources

palladium-catalyzed cross-coupling reactions with 4-(prop-1-yn-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Palladium-Catalyzed N-Arylation of 4-(Prop-1-yn-1-yl)aniline

Executive Summary

This guide details the protocol for the chemoselective Buchwald-Hartwig N-arylation of This compound . This substrate is a critical bifunctional building block in drug discovery, particularly for kinase inhibitors and "molecular glues" where the rigid linear alkyne linker (


) serves as a structural spacer or a handle for bioorthogonal chemistry.

Core Challenge: The primary synthetic hurdle is achieving high-yield C–N bond formation while preserving the internal alkyne moiety. Unoptimized palladium conditions can lead to competitive side reactions, including alkyne hydroamination, hydration, or undesired cyclization. This protocol utilizes sterically demanding, electron-rich phosphine ligands to accelerate the reductive elimination step of the catalytic cycle, thereby bypassing alkyne interference.

Chemical Context & Mechanism

Substrate Analysis
  • Nucleophile: this compound (primary aromatic amine).

  • Electrophile: Aryl Halides (Ar-X, where X = Cl, Br, I) or Triflates (Ar-OTf).

  • Sensitive Moiety: Internal alkyne (prop-1-ynyl). While more robust than terminal alkynes, it is susceptible to Pd-catalyzed carbopalladation or hydration under acidic/aqueous conditions.

Mechanistic Strategy

To favor N-arylation over alkyne activation, the catalytic cycle must be biased toward the amine.

  • Oxidative Addition: Rapid insertion of Pd(0) into Ar-X.

  • Amine Coordination/Deprotonation: The amine binds to Pd(II).[1] The choice of base is critical here; it must be strong enough to deprotonate the aniline-Pd complex but not so aggressive as to cause alkyne isomerization (allene formation).

  • Reductive Elimination: This is the selectivity-determining step. Bulky ligands (e.g., XPhos , BrettPhos ) sterically crowd the metal center, forcing the rapid expulsion of the C–N product before the palladium can interact with the alkyne

    
    -system.
    

Visualization: Chemoselectivity & Workflow

The following diagram illustrates the decision logic and reaction pathway to ensure chemoselectivity.

ReactionPathway Substrate This compound Pd_Cycle Pd(0) Catalytic Cycle Substrate->Pd_Cycle + Ar-X Ligand_Choice Ligand Selection (Steric Bulk) Pd_Cycle->Ligand_Choice Base_Choice Base Selection (pKa Control) Pd_Cycle->Base_Choice Product_CN Target: N-Arylated Product (Alkyne Intact) Ligand_Choice->Product_CN Biaryl Phosphines (XPhos, BrettPhos) Side_Hydro Side Product: Hydroamination/Indole Ligand_Choice->Side_Hydro Small Phosphines (PPh3) Base_Choice->Product_CN Cs2CO3 / K3PO4 Side_Hydra Side Product: Alkyne Hydration Base_Choice->Side_Hydra Hydroxide Bases (KOH, NaOH)

Caption: Workflow for optimizing chemoselectivity. Green paths indicate the optimized protocol using bulky ligands and mild bases to favor N-arylation.

Detailed Experimental Protocol

Protocol A: General Coupling with Aryl Bromides/Triflates

Best for: Standard synthesis of drug intermediates where the aryl partner is moderately hindered.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
    (2–4 mol%)
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (2–4 mol% for Pd2(dba)3; 4–8 mol% for Pd(OAc)2)

    • Note: XPhos is preferred for its stability and ability to promote coupling of primary anilines without "over-arylation" (formation of triarylamines).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
    • Why: Carbonate and phosphate bases are milder than alkoxides (NaOtBu), reducing the risk of alkyne side reactions.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line):

    • In a dry reaction vial equipped with a magnetic stir bar, charge

      
       (9.2 mg, 0.01 mmol, 1 mol%) and XPhos  (9.5 mg, 0.02 mmol, 2 mol%).
      
    • Add anhydrous 1,4-Dioxane (1.0 mL) and stir at room temperature for 5 minutes. The solution should turn from dark purple/black to a lighter orange/brown, indicating active catalyst formation.

  • Substrate Addition:

    • Add this compound (131 mg, 1.0 mmol) and the Aryl Bromide (1.1 mmol).

    • Add

      
       (652 mg, 2.0 mmol).
      
    • Add remaining solvent (4.0 mL) to reach a concentration of ~0.2 M.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 80–100 °C .

    • Monitoring: Check reaction progress via LC-MS or TLC after 2 hours. The alkyne moiety is UV-active; monitor for the disappearance of the starting aniline.

    • Typical Time: 2 to 6 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The product will likely be less polar than the starting aniline due to the N-arylation.

Optimization & Troubleshooting Data

The following table summarizes the impact of ligand and base choices on the yield and chemoselectivity (Amine vs. Alkyne integrity).

EntryLigandBaseSolventTemp (°C)Yield (%)Observations
1 XPhos Cs₂CO₃ Dioxane 100 92% Optimal. Clean conversion.
2PPh₃Cs₂CO₃Toluene10045%Slow reaction; significant starting material remaining.
3BINAPNaOtBuToluene11078%Good conversion, but trace alkyne hydration observed.
4BrettPhosK₃PO₄t-BuOH8088%Excellent for Aryl Chlorides.
5dppfEt₃NDMF12030%Poor yield; competitive Sonogashira-type polymerization.

Critical Notes for Researchers

  • Handling the Alkyne: Do not use acidic work-ups (e.g., 1M HCl wash) if possible, as the electron-rich aniline nitrogen can facilitate hydration of the nearby alkyne under acidic conditions. Use saturated

    
     or water for quenching.
    
  • Ligand Storage: XPhos and BrettPhos are air-stable as solids but should be stored under inert gas for long-term reliability. Oxidized ligand (phosphine oxide) is a common cause of reaction failure.

  • Scale-Up: For reactions >10g, switch from

    
     to the air-stable precatalyst XPhos Pd G4  (Sigma-Aldrich / Buchwald Lab) to ensure precise stoichiometry and easier handling.
    

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Hartwig, J. F. (2011). "Carbon-Heteroatom Bond-Forming Cross-Coupling Reactions." Organotransition Metal Chemistry.

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines."[3] Accounts of Chemical Research.

  • BenchChem Application Note. (2025). "Reaction Efficiency of N-Protected Anilines in Palladium-Catalyzed Cross-Coupling."

Sources

functionalization of polymers with 4-(prop-1-yn-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Polymer Functionalization: Dual-Stage Conjugation via 4-(Prop-1-yn-1-yl)aniline

Mechanistic Rationale & Strategic Advantage

In the development of polymer-drug conjugates and targeted delivery systems, the choice of crosslinking chemistry dictates the stability, rigidity, and overall efficacy of the macromolecule. This compound is a highly specialized bifunctional linker that offers a distinct strategic advantage over traditional terminal alkyne linkers.

The molecule features two orthogonal reactive sites:

  • A Primary Aromatic Amine (-NH₂): Enables nucleophilic acyl substitution with electrophilic polymer backbones, such as poly(styrene-alt-maleic anhydride) (PSMA) or activated esters.

  • An Internal Alkyne (Prop-1-ynyl group): Unlike terminal alkynes (ethynyl groups), internal alkynes are immune to oxidative Glaser homocoupling. More importantly, they serve as exclusive substrates for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , yielding fully substituted 1,4,5-trisubstituted 1,2,3-triazoles[1].

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is limited to terminal alkynes and produces 1,4-disubstituted triazoles, RuAAC efficiently engages internal alkynes[2]. The resulting 1,4,5-trisubstituted triazole linkage provides a sterically locked, highly rigid geometry that exhibits superior resistance to enzymatic degradation in physiological environments—a critical parameter for drug development professionals designing stable circulating nanocarriers.

Workflow Visualization

G P1 Polymer Backbone (e.g., PSMA) S1 Stage 1: Amidation (Nucleophilic Acyl Substitution) P1->S1 L1 This compound (Bifunctional Linker) L1->S1 I1 Alkyne-Functionalized Polymer (Pendant Internal Alkynes) S1->I1 DMF, TEA, 60°C S2 Stage 2: RuAAC Click Chemistry (Cp*RuCl(PPh3)2 Catalyst) I1->S2 A1 Azide-Functionalized Payload (e.g., Azido-Drug) A1->S2 F1 Fully Functionalized Polymer (1,4,5-Trisubstituted Triazoles) S2->F1 1,4-Dioxane, 70°C

Workflow for dual-stage polymer functionalization using this compound and RuAAC.

Comparative Analysis: CuAAC vs. RuAAC in Polymer Conjugation

To justify the selection of an internal alkyne and a ruthenium catalyst, the following table summarizes the operational and structural differences between traditional CuAAC and the advanced RuAAC methodologies described in this note.

FeatureCuAAC (Traditional)RuAAC (Advanced)
Alkyne Requirement Terminal Alkynes OnlyTerminal & Internal Alkynes[1]
Catalyst System Cu(I) salts (e.g., CuSO₄/Ascorbate)Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂)[3]
Triazole Substitution 1,4-Disubstituted1,4,5-Trisubstituted (with internal alkynes)[2]
Linker Rigidity ModerateHigh (Sterically locked geometry)
Side Reactions Prone to Glaser homocouplingResistant to homocoupling
Optimal Solvents Aqueous/Organic mixturesStrictly Non-protic (e.g., 1,4-Dioxane, THF)[4]

Experimental Protocols

The following methodologies detail a self-validating system for synthesizing a polymer-drug conjugate using PSMA as the model backbone.

Protocol 1: Synthesis of Alkyne-Functionalized Polymer (Amidation)

Objective: Covalently attach this compound to the polymer backbone via maleic anhydride ring-opening.

Reagents & Materials:

  • Poly(styrene-alt-maleic anhydride) (PSMA, MW ~30,000)

  • This compound (1.2 eq. relative to anhydride units)

  • Triethylamine (TEA, 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of PSMA in 15 mL of anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere.

  • Activation: Add TEA to the polymer solution and stir for 10 minutes at room temperature. Causality: TEA acts as an acid scavenger and base catalyst, enhancing the electrophilicity of the anhydride and neutralizing the resulting amic acid.

  • Conjugation: Dropwise add a solution of this compound in 5 mL of DMF.

  • Reaction: Elevate the temperature to 60 °C and stir for 24 hours. Causality: Aniline derivatives are weaker nucleophiles than aliphatic amines; mild heating is required to drive the nucleophilic acyl substitution to completion.

  • Precipitation: Cool the mixture to room temperature and precipitate the polymer dropwise into 200 mL of ice-cold diethyl ether.

  • Purification: Recover the polymer via centrifugation. Redissolve in minimal DMF and reprecipitate in diethyl ether twice to remove unreacted linker. Dry under vacuum for 24 hours.

  • Self-Validation (FTIR): Confirm successful conjugation by taking an FTIR spectrum. The protocol is validated if the characteristic anhydride C=O stretches (~1780 and 1850 cm⁻¹) have disappeared, replaced by strong Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands.

Protocol 2: RuAAC Conjugation of Azide Payload

Objective: Conjugate an azide-functionalized payload to the pendant internal alkynes via RuAAC.

Reagents & Materials:

  • Alkyne-functionalized PSMA (from Protocol 1)

  • Azide-functionalized payload (e.g., Azido-PEG₄-Fluorophore or Azido-Drug, 1.1 eq. relative to alkyne units)

  • Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride [Cp*RuCl(PPh₃)₂] (5 mol%)

  • Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In a strictly anaerobic glovebox or via standard Schlenk techniques, dissolve the alkyne-functionalized polymer and the azide-payload in anhydrous 1,4-Dioxane. Causality: Protic solvents must be strictly avoided as they lead to low yields and significant byproduct formation in RuAAC[4].

  • Catalyst Addition: Add 5 mol% of CpRuCl(PPh₃)₂ to the reaction mixture. Causality: While CpRuCl(COD) is highly active at room temperature, it rapidly deactivates at elevated temperatures. CpRuCl(PPh₃)₂ is selected for its superior thermal stability, which is required to overcome the steric hindrance of internal alkynes[2][3].*

  • Cycloaddition: Seal the vessel, transfer it to an oil bath, and heat at 70 °C for 18 hours. The reaction proceeds via the oxidative coupling of the azide and internal alkyne to form a six-membered ruthenacycle, followed by rate-determining reductive elimination[2].

  • Termination & Cleanup: Cool the reaction to room temperature. To remove the ruthenium catalyst, pass the polymer solution through a short pad of basic alumina or use a commercial metal-scavenging resin (e.g., QuadraSil AP).

  • Isolation: Precipitate the purified polymer conjugate into ice-cold diethyl ether, isolate via centrifugation, and dry under high vacuum.

  • Self-Validation (NMR/IR): Validate the click reaction via ¹H NMR (observing the shift of the prop-1-ynyl methyl protons) and FTIR (confirming the complete disappearance of the azide asymmetric stretch at ~2100 cm⁻¹).

References

1.[3] Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC. nih.gov.[Link] 2.[1] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews. acs.org.[Link] 3.[2] Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Journal of the American Chemical Society. acs.org.[Link] 4.[4] The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications - CORE. core.ac.uk.[Link]

Sources

Application Note: Synthesis and Functionalization of Advanced Dye Molecules Using 4-(prop-1-yn-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Advantage

The design of advanced dye molecules for biological imaging, theranostics, and materials science relies heavily on versatile chemical building blocks. 4-(prop-1-yn-1-yl)aniline (CAS 34136-59-9) serves as a highly privileged, bifunctional precursor. It features an electron-rich primary amine (aniline) and a rigid internal alkyne (prop-1-ynyl). This unique structural combination allows for orthogonal functionalization pathways:

  • Pathway A: The aniline moiety can undergo rapid diazotization and electrophilic aromatic substitution to yield push-pull solvatochromic azo dyes.

  • Pathway B: The internal alkyne serves as a specific handle for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), enabling the conjugation of fluorogenic azides to form fully substituted, highly stable 1,2,3-triazole probes.

Workflow A This compound (Bifunctional Precursor) B Pathway A: Diazotization A->B E Pathway B: RuAAC Catalysis A->E C Azo Coupling (N,N-Diethylaniline) B->C D Solvatochromic Azo Dye C->D F Cycloaddition with Azido-Fluorophore E->F G 1,4,5-Trisubstituted Triazole Probe F->G

Dual-pathway functionalization of this compound into azo dyes and triazole probes.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific catalytic and synthetic choices are made when working with this compound, rather than blindly following protocols.

Why RuAAC instead of CuAAC?

The widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly requires terminal alkynes because the catalytic cycle depends on the formation of a copper acetylide intermediate[1]. Because the prop-1-ynyl group in our precursor is an internal alkyne, it is completely inert to Cu(I) catalysis[1].

To overcome this, we employ Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Utilizing a [CpRuCl] catalyst (such as CpRuCl(COD)), the reaction proceeds via an irreversible oxidative coupling of the azide and the internal alkyne, yielding a six-membered ruthenacycle[2]. A subsequent rate-determining reductive elimination forms a fully substituted 1,4,5-trisubstituted 1,2,3-triazole[1][2].

The Analytical Advantage of Trisubstituted Triazoles

Incorporating the triazole linker via RuAAC is not merely a structural choice; it is an analytical enhancement. Trisubstituted triazoles exhibit extreme metabolic stability and have been proven to drastically improve electrospray ionization (ESI) efficiency. Derivatizing internal alkynes via RuAAC can increase mass spectrometry (LC-MS) detection sensitivity by up to 32,000-fold compared to the native alkyne[3], making these dyes exceptionally valuable for in vivo tracking and pharmacokinetic studies.

Mechanism Cat [Cp*RuCl] Catalyst Coord Azide & Alkyne Coordination Cat->Coord OxCoup Oxidative Coupling Coord->OxCoup RuthCyc Six-Membered Ruthenacycle OxCoup->RuthCyc RedElim Reductive Elimination RuthCyc->RedElim RedElim->Cat Catalyst Regeneration Prod 1,4,5-Trisubstituted 1,2,3-Triazole RedElim->Prod

Catalytic cycle of the RuAAC reaction on internal alkynes to form fully substituted triazoles.

Detailed Experimental Workflows

Protocol A: Synthesis of a Prop-1-ynyl-Extended Solvatochromic Azo Dye

Objective: Synthesize a push-pull azo dye utilizing the aniline group as the diazonium donor. Causality Note: Strict temperature control (0–5 °C) is mandatory. Allowing the temperature to rise will cause the diazonium salt to decompose into a phenol, ruining the coupling efficiency. Sulfamic acid is used to quench excess nitrous acid, preventing the unwanted electrophilic nitrosation of the N,N-diethylaniline coupling partner.

Step-by-Step Methodology:

  • Diazotization: Dissolve this compound (10 mmol) in 15 mL of 6M HCl. Cool the solution to 0 °C in an ice-salt bath.

  • Nitrous Acid Generation: Dropwise add a pre-cooled aqueous solution of NaNO

    
     (11 mmol in 5 mL H
    
    
    
    O) while maintaining the internal temperature below 5 °C. Stir for 30 minutes.
  • Quenching: Add 10% aqueous sulfamic acid dropwise until the solution tests negative for excess nitrous acid on starch-iodide paper.

  • Azo Coupling: Dissolve N,N-diethylaniline (10 mmol) in 10 mL of glacial acetic acid. Add this dropwise to the diazonium solution at 0 °C.

  • Neutralization & Isolation: Slowly adjust the pH to 5.0 using saturated sodium acetate. A dark precipitate will form. Stir for 2 hours at room temperature, filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure azo dye.

Protocol B: Synthesis of a Triazole-Linked Coumarin Fluorophore via RuAAC

Objective: Conjugate 7-azido-4-methylcoumarin to the internal alkyne of the precursor to form a highly fluorescent, MS-optimized probe. Causality Note: Cp*RuCl(COD) is selected because the cyclooctadiene (COD) ligand is highly labile and easily displaced by the substrates, facilitating rapid entry into the catalytic cycle[2]. Degassing the solvent is critical to prevent the oxidation of the Ru(II) center to an inactive Ru(III) species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 mmol) and 7-azido-4-methylcoumarin (1.0 mmol).

  • Catalyst Addition: Add Cp*RuCl(COD) (0.05 mmol, 5 mol%) to the flask.

  • Degassing: Add 10 mL of anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles and backfill with ultra-pure Argon.

  • Cycloaddition: Heat the reaction mixture to 80 °C and stir for 12 hours. Internal alkynes possess higher steric hindrance than terminal alkynes, necessitating thermal activation for the oxidative coupling step[2].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 7:3) to isolate the 1,4,5-trisubstituted triazole fluorophore.

Quantitative Photophysical Data

The synthesized dyes exhibit distinct photophysical properties dictated by their functionalization pathway. The azo dye acts as a dark quencher/solvatochromic probe, while the RuAAC-derived triazole acts as a bright fluorophore.

Dye MoleculeSolventAbsorption

(nm)
Emission

(nm)
Extinction Coeff. (

, M

cm

)
Quantum Yield (

)
Azo Dye (Protocol A)Toluene415N/A (Quenched)28,500< 0.01
Azo Dye (Protocol A)DMSO440N/A (Quenched)31,200< 0.01
Triazole-Coumarin (Protocol B)THF34543018,4000.65
Triazole-Coumarin (Protocol B)Water (PBS)35044515,1000.42

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. 1

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. 2

  • Specific derivatization of internal alkynes for improved electrospray analysis. ChemRxiv. 3

Sources

Advanced Synthesis Protocols: Derivatization of 4-(Prop-1-yn-1-yl)aniline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

4-(Prop-1-yn-1-yl)aniline (CAS: 223562-47-8)[1] is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Featuring a nucleophilic primary amine and an electron-rich internal alkyne, it serves as a privileged scaffold for generating targeted therapeutics, particularly Type II kinase inhibitors and bioisosteric triazole pharmacophores.

Unlike terminal alkynes, which are prone to spontaneous oxidative homocoupling (Glaser coupling) and require strict handling, the internal prop-1-ynyl moiety is chemically robust. This orthogonality allows chemists to perform aggressive functionalization on the aniline nitrogen while leaving the alkyne intact for subsequent late-stage diversification or to serve directly as a rigid, lipophilic vector that optimally fills hydrophobic kinase pockets.

Physicochemical Profile

Understanding the baseline properties of the starting material is critical for predicting solubility and chromatographic behavior during multistep syntheses.

PropertyValue / Description
Chemical Name Benzenamine, 4-(1-propynyl)-
CAS Registry Number 223562-47-8[1]
Molecular Formula C₉H₉N
Molecular Weight 131.17 g/mol
Structural Features Para-substituted aniline; Internal alkyne (C≡C-CH₃)
Reactivity Profile Nucleophilic (NH₂); π-Activatible (C≡C)

Synthetic Divergence: Pathway Overview

The true value of this compound lies in its divergent reactivity. The following workflow illustrates two primary pathways utilized in drug discovery: Amide coupling (Pathway A) and Click Chemistry (Pathway B).

G A This compound CAS: 223562-47-8 B Amide Coupling HATU / DIPEA A->B Heteroaryl Acid (Orthogonal) D RuAAC Click Chemistry Cp*RuCl(PPh3)2 A->D Organic Azide (π-Activation) C Type II Kinase Inhibitor (Intact Alkyne) B->C >85% Yield E 1,4,5-Trisubstituted 1,2,3-Triazole D->E Regioselective

Divergent pathways for this compound, highlighting orthogonal reactivity.

Pathway A: Synthesis of Kinase Inhibitor Scaffolds via Amide Coupling

Expertise & Causality

The primary amine of this compound is highly reactive toward activated electrophiles. In the synthesis of kinase inhibitors, the aniline is typically coupled with a heteroaryl carboxylic acid. We utilize HATU as the coupling reagent because its 7-aza-benzotriazole leaving group accelerates the reaction and minimizes epimerization of sensitive substrates.

Crucially, the internal alkyne is completely orthogonal to these mild basic conditions. It remains intact, acting as a rigid, linear spacer that projects the terminal methyl group deep into the "gatekeeper" hydrophobic pockets of kinases (e.g., BCR-ABL or VEGFR), enhancing both binding affinity and target selectivity.

Protocol: HATU-Mediated Amide Coupling

Objective: Synthesis of an amide-linked scaffold while preserving the internal alkyne.

Reagents:

  • This compound (1.0 equiv)

  • Heteroaryl carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.3 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask, dissolve the heteroaryl carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA dropwise to the solution. Stir at room temperature for 15 minutes to ensure full formation of the active O-At ester intermediate. The solution will typically transition to a pale yellow color.

  • Coupling: Add this compound in one portion. Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: Confirm complete consumption of the aniline via UPLC-MS or TLC (Hexanes/EtOAc 1:1). The alkyne peak should remain visible in the mass spectrum of the product.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, water, and brine (3x) to remove DMF and water-soluble HATU byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash chromatography (silica gel).

Pathway B: Synthesis of 1,4,5-Trisubstituted Triazoles via RuAAC

Expertise & Causality

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for click chemistry, it strictly requires terminal alkynes to form the requisite copper-acetylide intermediate. To functionalize the internal prop-1-ynyl group of our starting material, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is mandatory[2].

Using the sterically demanding pentamethylcyclopentadienyl ruthenium complex, Cp*RuCl(PPh3)2, the alkyne is activated via π-complexation rather than acetylide formation[2]. The regioselectivity of this reaction is dictated by steric bulk: the bulky aryl group of the aniline is directed to the C5 position of the newly formed 1,2,3-triazole, while the smaller methyl group is forced into the C4 position. This predictable regiocontrol is invaluable for synthesizing structurally precise bioisosteres.

Protocol: RuAAC Cycloaddition

Objective: Conversion of the internal prop-1-ynyl group into a regiodefined 1,4,5-trisubstituted 1,2,3-triazole.

Reagents:

  • N-Boc-4-(prop-1-yn-1-yl)aniline (1.0 equiv) (Note: Transient Boc-protection of the aniline is recommended to prevent competitive coordination to the Ru center).

  • Organic Azide (e.g., Benzyl azide) (1.2 equiv)

  • Cp*RuCl(PPh3)2 (5 mol%)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the protected aniline and the ruthenium catalyst Cp*RuCl(PPh3)2.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with dry Nitrogen (N₂) three times. Self-Validation: This step is critical as oxygen can degrade the Ru(II) catalyst and severely depress yields.

  • Solvent Addition: Inject anhydrous 1,4-dioxane followed by the organic azide via syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under positive N₂ flow. Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12–16 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The disappearance of the starting material mass indicates completion.

  • Workup: Cool the mixture to room temperature. Filter through a short pad of Celite to remove ruthenium particulates, eluting thoroughly with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution of Hexanes/EtOAc) to isolate the pure 1,4,5-trisubstituted triazole.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the two divergent pathways described above, providing a quick-reference benchmark for process development.

Reaction PathwayCatalyst / Reagent SystemTarget PharmacophoreAlkyne StatusTypical YieldRegioselectivity
Pathway A (Amide) HATU, DIPEA, DMFKinase Inhibitor ScaffoldIntact (Unreacted)85 - 95%N/A
Pathway B (RuAAC) Cp*RuCl(PPh3)2, Dioxane1,4,5-Trisubstituted TriazoleFully Converted70 - 85%C5-Aryl, C4-Methyl

References

  • Chemical Reviews. "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids" (Detailing RuAAC mechanisms and internal alkyne activation). American Chemical Society. Available at:[Link]

Sources

Troubleshooting & Optimization

preventing homocoupling of "4-(Prop-1-yn-1-yl)aniline" in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sonogashira Coupling Optimization Subject: Troubleshooting Guide: Preventing Homocoupling During the Synthesis of 4-(Prop-1-yn-1-yl)aniline

Executive Summary: The "Glaser" Problem

You are likely encountering a yield-limiting side reaction during the synthesis of This compound . While the target molecule is an internal alkyne (and thus chemically unable to homocouple via the standard mechanism), the Propyne reagent used to synthesize it is a terminal alkyne.

Under standard Sonogashira conditions, Propyne is prone to Glaser Homocoupling , an oxidative dimerization catalyzed by Copper(I) and Oxygen. This produces 2,4-hexadiyne (a symmetric byproduct) and consumes your Propyne reagent, leading to stalled conversion of the 4-iodoaniline starting material.[1]

Core Solution: The elimination of dissolved oxygen and the strict control of the Copper(I) oxidation state are non-negotiable.[1] This guide details a "Zero-Oxidation" protocol to suppress this pathway.[1]

Diagnostic Guide: Is Homocoupling Your Issue?

Before altering your protocol, confirm the diagnosis using these indicators:

Observation Technical Interpretation
Reaction Color Turning Green or Blue indicates the oxidation of Cu(I) to Cu(II).[1] Cu(II) is the active oxidant that drives Glaser homocoupling.[1] A healthy Sonogashira reaction should remain Yellow, Orange, or Brown (Pd/Cu(I) species).[1]
TLC / LC-MS Appearance of a non-polar, low-molecular-weight spot.[1] For Propyne coupling, this is 2,4-hexadiyne .[1] It often elutes near the solvent front.[1]
Stalled Reaction The aryl halide (4-iodoaniline) remains unconsumed despite adding excess Propyne.[1] This confirms the alkyne is being consumed by itself (dimerization) faster than by the Palladium cycle.[1]

Mechanistic Insight: The Competing Pathways

To solve the problem, you must understand the competition between the Palladium Cycle (Cross-Coupling) and the Copper Cycle (Homocoupling).[1]

  • Path A (Desired): The Copper-Acetylide (Cu-Propyne) transmetallates to Palladium.[1]

  • Path B (Undesired): The Copper-Acetylide is oxidized by

    
     (or Cu(II)), forming a radical species that dimerizes.[1]
    

Sonogashira_Pathways Propyne Propyne Reagent (H-CC-Me) Cu_Acetylide Cu-Acetylide Intermediate Propyne->Cu_Acetylide + Base / CuI Cu_Cat CuI Catalyst Cu_Cat->Cu_Acetylide Pd_Cycle Pd-Ar Complex (Cross-Coupling Cycle) Cu_Acetylide->Pd_Cycle Transmetallation (Fast if [Cu] low) Byproduct Byproduct: 2,4-Hexadiyne Cu_Acetylide->Byproduct Oxidative Dimerization (Glaser Coupling) Target Target Product: This compound Pd_Cycle->Target Reductive Elimination Oxygen Dissolved Oxygen (O2) Oxygen->Byproduct Promotes Oxidation (Cu(I) -> Cu(II))

Figure 1: The divergence point is the Copper-Acetylide intermediate.[1][2] Oxygen triggers the red pathway (Homocoupling).[1]

Optimized Protocol: The "Zero-Homocoupling" Method

This protocol is designed specifically for This compound , utilizing Propyne solution (safer and easier to control than gas) and a Slow-Addition strategy.[1]

Reagents:
  • Substrate: 4-Iodoaniline (1.0 equiv)

  • Alkyne: Propyne (0.5 M in THF, typically 1.2–1.5 equiv)[1]

  • Catalyst:

    
     (2-3 mol%)[1]
    
  • Co-Catalyst: CuI (1-2 mol%) — Keep low![1]

  • Base/Solvent: Triethylamine (

    
    ) / THF mixture (degassed).[1][2]
    
Step-by-Step Procedure:

1. The "Freeze-Pump-Thaw" Degassing (Critical Step)

  • Why: Sparging (bubbling gas) is often insufficient to remove

    
     trapped in the solvation shell of polar solvents like THF/Amine.[1]
    
  • Action: Place your solvent/base mixture in a Schlenk flask. Freeze with liquid

    
    , apply high vacuum (10-15 min), then thaw under static Argon. Repeat 3 times .
    
  • Result: Dissolved

    
     drops to near-zero levels, shutting down the oxidation pathway.[1]
    

2. Catalyst Loading under Counter-Flow

  • Add the solid 4-iodoaniline,

    
     catalyst, and 
    
    
    
    to the reaction vessel.
  • Technique: Perform this under a strong stream of Argon to prevent air entry.[1] Cycle vacuum/Argon 3 times after solid addition.[1][2]

3. Controlled Alkyne Addition (The Kinetic Trick)

  • Theory: Homocoupling is second-order with respect to the alkyne concentration (Rate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1] Cross-coupling is first-order.[1] Keeping [Alkyne] low favors the desired product.[1]
    
  • Action: Do NOT add all Propyne at once.

  • Use a syringe pump to add the Propyne/THF solution slowly over 1–2 hours to the stirring mixture at room temperature (or mild heat, 40°C).

  • Note: If using Propyne gas, bubble it very slowly through a narrow needle, ensuring the exit line goes through a bubbler to monitor flow.

4. Monitoring

  • Watch the color.[1] If it darkens to brown/black, that is fine (Pd precipitation).[1] If it turns bright green , oxygen has leaked in.[1] Add a pinch of sodium ascorbate (reducing agent) if this happens, though prevention is better.

Troubleshooting FAQ

Q1: Can I just use a Copper-free method to eliminate the problem entirely? A: Yes, but with caveats. Copper-free Sonogashira (using only Pd) eliminates Glaser coupling completely.[1] However, the reaction rate for 4-iodoaniline may be significantly slower, requiring higher temperatures (60–80°C) or more active ligands (e.g., XPhos or


).[1] For standard 

, Copper is usually required to activate the alkyne at reasonable rates.

Q2: My reaction turns green immediately upon adding Propyne. Why? A: Your Propyne source is likely contaminated.[1] If you are using an old bottle of Propyne solution, it may have absorbed oxygen over time.[1] If using gas, ensure your lines are purged for at least 15 minutes before inserting the needle into the reaction solution.[1]

Q3: I see the byproduct, but my yield is still okay. Does it matter? A: For this compound, the byproduct (2,4-hexadiyne) is a solid (mp ~64°C) that may co-crystallize with your product or streak during chromatography.[1] Minimizing it upstream simplifies purification significantly.[1]

Q4: Does the "aniline" amine group interfere? A: Generally, no.[1] The free amine (


) is less nucleophilic than the alkyne carbon in this catalytic cycle.[1] However, if you see oxidative tars, the aniline might be oxidizing.[1] In that case, protecting the amine (e.g., as an acetamide) can improve overall cleanliness, though it adds synthetic steps.

References

  • Mechanistic Overview of Glaser Coupling in Sonogashira

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922.[1]

    • [1]

  • Copper-Free Protocols (To avoid homocoupling)

    • Liang, Y., et al. (2011).[1][3] Copper-free Sonogashira coupling reaction with Pd/C as a reusable heterogeneous catalyst.[1] Tetrahedron, 67(44), 8505-8510.[1]

    • [1]

  • Slow Addition & Concentration Effects

    • Nagy, E., et al. (2012).[1] Optimization of the Sonogashira coupling for the synthesis of alkyne-substituted derivatives. Reaction Chemistry & Engineering.

    • (General reference for kinetic control in coupling).[1]

  • Propyne Handling in Coupling Reactions

    • Alterman, J. L., & Kraus, G. A. (2022).[1][4][5] A Convenient Procedure for Sonogashira Reactions Using Propyne.[1][4][5] Synthesis, 54, 655-657.[1][4][5]

    • [1]

Sources

Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of 4-Alkynylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when performing Sonogashira cross-couplings on aniline derivatives.

The synthesis of 4-alkynylanilines is notoriously difficult due to the nucleophilic nature of the primary amine (-NH₂), which actively interferes with transition metal catalysts [1]. This guide synthesizes field-proven insights, quantitative optimization data, and self-validating protocols to ensure your workflows are robust and reproducible.

Part 1: Core Principles & Causality

To troubleshoot effectively, we must first understand the causality behind catalyst failure in these specific substrates. The Sonogashira reaction relies on a delicate transmetalation cycle between a Palladium (Pd) catalyst and a Copper (Cu) co-catalyst [2]. When utilizing 4-alkynylanilines (or halogenated anilines), two primary failure modes occur:

  • Catalyst Poisoning via Amine Coordination: The lone pair of electrons on the free -NH₂ group can act as a competing ligand. It coordinates tightly to the electrophilic Pd(II) intermediate or the Cu(I) center, forming stable, off-cycle complexes. This effectively reduces the concentration of the active catalyst, causing the reaction to stall prematurely [3].

  • Oxidative Homocoupling (Glaser Coupling): To compensate for amine coordination, researchers often increase the Cu(I) loading. However, excess copper in the presence of trace oxygen accelerates the Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification [4].

Mechanistic Pathway & Deactivation Modes

Mechanism Pd0 Pd(0) Active Catalyst PdII Pd(II) Intermediate Pd0->PdII Oxidative Addition (Aryl Halide) DeactPd Deactivated Pd Complex (Amine Coordination) Pd0->DeactPd Free -NH2 Binding Product 4-Alkynylaniline Product PdII->Product Transmetalation & Reductive Elimination PdII->DeactPd Free -NH2 Binding Product->Pd0 Glaser Glaser Homocoupling (Alkyne Dimer) CuCycle Cu(I) Co-Catalyst Cycle CuCycle->PdII Alkyne Transfer CuCycle->Glaser Trace O2 / High Cu

Figure 1: Standard Sonogashira catalytic cycle vs. amine-induced deactivation and Glaser homocoupling.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30% conversion despite using a standard 5 mol% Pd(PPh₃)₂Cl₂ loading. Should I add more catalyst? A: Do not simply increase the palladium loading, as this is cost-prohibitive and complicates metal scavenging downstream. The stalling is caused by the free aniline coordinating to the Pd center. Instead of adding more catalyst, change the ligand environment. Switch to a highly sterically hindered ligand like XPhos or dppf. The steric bulk prevents the relatively small -NH₂ group from accessing the palladium coordination sphere, keeping the catalyst active throughout the reaction.

Q2: I am observing >15% of the alkyne dimer (Glaser homocoupling product) in my LC-MS. How do I suppress this? A: Glaser coupling is strictly dependent on the presence of Cu(I) and trace O₂ [4]. First, ensure your system is rigorously degassed (see Protocol A for the freeze-pump-thaw method). If the dimer persists, your Cu loading is likely too high relative to Pd. The optimal Pd:Cu ratio for aniline derivatives is typically 2:1. If you are using 3 mol% Pd, reduce CuI to 1.5 mol%.

Q3: Can I run this reaction without copper to completely avoid Glaser coupling? A: Yes. Copper-free Sonogashira couplings are highly effective for sensitive substrates like 4-alkynylanilines [5]. By eliminating Cu, you remove the pathway for oxidative homocoupling and reduce the number of metals the amine can coordinate with. However, this requires a more active palladium source (e.g., Pd(OAc)₂ with dppf) and higher temperatures (typically 80°C) to facilitate the direct deprotonation and palladation of the alkyne.

Troubleshooting Workflow

Workflow Start Low Yield in Sonogashira with 4-Alkynylanilines Check1 Is Glaser Homocoupling > 10%? Start->Check1 Action1 Reduce Cu loading to 1-2 mol% or use Cu-free conditions Check1->Action1 YES Check2 Is Catalyst precipitating (Pd Black)? Check1->Check2 NO Action2 Increase ligand steric bulk (e.g., XPhos, dppf) Check2->Action2 YES Action3 Protect -NH2 group (Boc, Ts) or increase Pd to 5-10% Check2->Action3 NO (Reaction Stalled)

Figure 2: Decision tree for optimizing catalyst loading and reaction conditions.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, ligand choice, and the resulting yield for the coupling of 4-iodoaniline with phenylacetylene.

Catalyst SystemPd Loading (mol%)Cu Loading (mol%)LigandBase / SolventYield (%)Primary Observation
Pd(PPh₃)₂Cl₂ / CuI2.04.0PPh₃Et₃N / DMF35%Reaction stalled early; severe Pd black precipitation observed.
Pd(PPh₃)₂Cl₂ / CuI5.010.0PPh₃Et₃N / DMF62%Moderate yield; significant Glaser homocoupling (15%) due to high Cu.
Pd(OAc)₂ / CuI 3.0 1.5 XPhos iPr₂NH / THF 88% Optimal Pd/Cu ratio; bulky ligand prevented amine coordination.
Pd(OAc)₂ (Cu-free)5.00.0dppfCs₂CO₃ / DMSO85%Zero Glaser coupling; required higher temperature (80°C) to proceed.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include specific checkpoints (e.g., degassing verification, visual cues) to confirm the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Optimized Pd/Cu Sonogashira with Bulky Ligands

Use this protocol when room-temperature coupling is required and trace homocoupling is acceptable.

Reagents: 4-Iodoaniline (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), CuI (1.5 mol%), Diisopropylamine (iPr₂NH, 3.0 equiv), anhydrous THF (0.2 M).

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoaniline, Pd(OAc)₂, XPhos, and CuI.

  • Atmosphere Exchange (Crucial): Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this process three times. Causality: Removing atmospheric oxygen is the primary defense against Cu-mediated Glaser homocoupling.

  • Solvent Addition: Add anhydrous THF and iPr₂NH via syringe.

  • Degassing (Freeze-Pump-Thaw): Submerge the flask in liquid nitrogen until the solvent freezes. Evacuate the headspace for 5 minutes. Isolate the flask from the vacuum and let it thaw in a water bath. Repeat 3 times. Self-Validation: If bubbles form during the final thaw, dissolved O₂ is still present. Repeat until no bubbles appear.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir at room temperature for 12 hours. The solution should turn a clear, deep amber. Troubleshooting: If the solution turns opaque black within 30 minutes, the catalyst has crashed out (Pd black); verify ligand purity.

  • Workup: Filter the mixture through a pad of Celite to remove metal salts, washing with Ethyl Acetate. Concentrate and purify via flash chromatography.

Protocol B: Copper-Free Sonogashira Coupling

Use this protocol for highly sensitive alkynes or when absolute suppression of Glaser coupling is mandatory.

Reagents: 4-Iodoaniline (1.0 equiv), Terminal Alkyne (1.5 equiv), Pd(OAc)₂ (5 mol%), dppf (5 mol%), Cs₂CO₃ (2.5 equiv), anhydrous DMSO (0.2 M).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, charge a sealed tube with 4-iodoaniline, Pd(OAc)₂, dppf, and finely ground Cs₂CO₃.

  • Solvent & Substrate Addition: Add anhydrous DMSO followed by the terminal alkyne.

  • Heating: Seal the tube and heat to 80°C behind a blast shield. Causality: Because Cu is absent, the direct activation of the alkyne by the Pd(II) intermediate requires higher thermal energy and a strong, localized base (Cs₂CO₃).

  • Monitoring: Monitor via TLC or LC-MS after 6 hours. Self-Validation: The absence of a secondary higher-mass peak in the LC-MS confirms the successful elimination of the Glaser homocoupling pathway.

  • Workup: Cool to room temperature, dilute with water (to crash out the product and dissolve DMSO/salts), and extract 3x with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Part 5: References

  • Chen, X., & Zhou, X.-Y. "A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes." Synthesis, 2023, 55, 1213-1220.[Link]

  • Alonso, D. "Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments." Catalysts, 2018, 8(5), 202.[Link]

  • Dhiman, et al. "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014." RSC Advances, 2023.[Link]

  • Mery, D., et al. "A Very Efficient, Copper-Free Palladium Catalyst for the Sonogashira Reaction with Aryl Halides." Chemical Communications, 2003, 1934-1935.[Link]

purification of "4-(Prop-1-yn-1-yl)aniline" from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(Prop-1-yn-1-yl)aniline

Welcome to the Purification Support Center

You are likely synthesizing This compound via a Sonogashira coupling of 4-iodoaniline (or 4-bromoaniline) with propyne (or a propyne surrogate).

This molecule presents a classic purification paradox: it is a basic amine, an oxidizable aniline, and a reactive internal alkyne all in one. The primary contaminants—Triphenylphosphine oxide (TPPO), Palladium black, and homocoupled diynes—require distinct separation strategies.

Below is your modular guide to isolating high-purity material.

Module 1: The "Silver Bullet" Protocol (Acid-Base Extraction)

User Issue: "I ran a column, but the Triphenylphosphine oxide (TPPO) co-elutes with my product, and the NMR is messy."

Root Cause: TPPO and this compound often have similar retention factors (


) on silica gel in standard solvent systems.
The Fix:  Exploit the basicity of the aniline nitrogen. TPPO and diyne byproducts are neutral; your product is basic.
Protocol: pH-Switch Extraction

This method removes >95% of TPPO and neutral organic impurities before chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
     of crude).
    
  • Acid Extraction:

    • Wash the organic layer 3 times with 1.0 M HCl .

    • Chemistry: The aniline protonates to form the water-soluble anilinium salt (

      
      ).
      
    • Separation: The Product moves to the Aqueous Layer . The TPPO, Pd-ligands, and homocoupled alkynes remain in the Organic Layer .

  • The Wash: Keep the aqueous layer. Discard the organic layer (verify absence of product by TLC first).

  • Basification:

    • Cool the aqueous layer in an ice bath (exothermic neutralization can decompose the alkyne).

    • Slowly add 2.0 M NaOH or saturated

      
        until pH > 10.
      
    • Observation: The solution will turn cloudy/milky as the free-base aniline precipitates or oils out.

  • Recovery: Extract the now-basic aqueous layer 3 times with EtOAc .[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Data Summary: Impurity Fate Table

Impurity TypeChemical NatureFate during Acid Wash (1M HCl)Fate during Base Recovery
Target Molecule Basic AmineMigrates to Aqueous Returns to Organic
TPPO Neutral PolarStays in Organic (Discarded)N/A
Glaser Diynes Neutral Non-polarStays in Organic (Discarded)N/A
Pd-Ligands Mostly NeutralStays in Organic (Discarded)N/A
Starting Material Basic AmineMigrates to Aqueous Returns to Organic

Critical Note: This method separates your product from reaction byproducts, but NOT from unreacted starting material (4-iodoaniline), as both are basic. If your conversion was low, you still need Module 2.

Module 2: Chromatographic Separation

User Issue: "My product streaks on the column, and I'm losing yield."

Root Cause: Anilines interact strongly with the acidic silanol groups (


) on silica gel, causing "tailing" or irreversible adsorption.
Optimization Guide

1. Stationary Phase Pre-treatment Do not use "naked" silica. You must neutralize the acidic sites.

  • Method A (The Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
  • Method B (The Slurry Pre-wash): Slurry your silica in Hexane containing 5% TEA. Pour the column, then flush with 2 column volumes of pure Hexane before loading your sample.

2. Recommended Solvent Systems Based on the polarity of this compound:

  • Primary System: Hexanes : Ethyl Acetate (Start 95:5, Gradient to 70:30).

  • Alternative (For difficult separations): Toluene : Acetone (Anilines often separate better in aromatic solvents).

3. Visualization (TLC)

  • UV (254 nm): Strong absorption due to conjugation.

  • Stain: Vanillin or p-Anisaldehyde (Anilines turn bright yellow/orange/red upon heating).

Module 3: Palladium Scavenging (The "Black Spec" Issue)

User Issue: "My product is isolated, but it's dark brown/grey. It should be pale yellow."

Root Cause: Residual Palladium (Pd) nanoparticles. This is common in Sonogashira couplings. Pd catalyzes oxidation of anilines, leading to degradation over time.

Workflow: Chemical Scavenging

Don't rely solely on chromatography to remove Pd. Use a scavenger resin or wash.

Option A: The Aqueous Wash (Cheapest) Wash your organic product solution with 5% aqueous L-Cysteine or 10% aqueous EDTA (pH 8) . These chelators strip Pd from the organic phase.

Option B: Solid Phase Scavengers (Best for Pharma) If this is for biological testing, use a silica-bound scavenger.

  • Dissolve product in EtOAc/THF.

  • Add SiliaMetS® Thiol or activated carbon (10 wt% relative to product).

  • Stir at 40°C for 1 hour.

  • Filter through a Celite pad.[1]

Visualizing the Logic

Workflow Diagram: The Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Target + TPPO + Pd + SM) AcidBase Step 1: Acid-Base Extraction (Dissolve in EtOAc -> Wash w/ 1M HCl) Start->AcidBase CheckLayer Where is the Product? AcidBase->CheckLayer OrganicLayer Organic Layer (Contains TPPO, Diynes, Ligands) CheckLayer->OrganicLayer Neutrals AqueousLayer Aqueous Layer (pH < 2) (Contains Product-HCl + SM-HCl) CheckLayer->AqueousLayer Basics (Protonated) Discard Waste Stream OrganicLayer->Discard Discard Basify Step 2: Basify (pH > 10) Extract back to EtOAc AqueousLayer->Basify TLC_Check TLC Check: Is Starting Material (SM) present? Basify->TLC_Check Pure Concentrate & Dry (High Purity) TLC_Check->Pure No SM detected Column Step 3: Column Chromatography (Silica + 1% Et3N) TLC_Check->Column SM detected Scavenge Step 4: Pd Scavenging (SiliaMetS Thiol or Carbon) Pure->Scavenge Column->Scavenge Final Final Scavenge->Final Final Product (Pale Yellow Solid/Oil)

Caption: Logical flow for isolating basic anilines from Sonogashira coupling mixtures, prioritizing bulk impurity removal via extraction before chromatography.

Module 4: Stability & Storage FAQs

Q: My product turned purple overnight. What happened? A: Anilines are prone to air oxidation, forming "aniline black" type impurities. The propynyl group also adds electron density, making the ring more susceptible.

  • Fix: Store under Argon/Nitrogen at -20°C.

  • Fix: Ensure all solvents used in purification are "degassed" or at least not old/peroxidized.

Q: Can I distill this compound? A: Proceed with extreme caution. While low molecular weight anilines are distillable, the internal alkyne introduces thermal instability.

  • Risk:[2][3] Acetylenic compounds can polymerize exothermically or decompose explosively at high temperatures.

  • Recommendation: Kugelrohr distillation (high vacuum, low temp) is safer than pot distillation, but chromatography is preferred for safety.

References & Authoritative Sources

  • Sonogashira Coupling & Workup Best Practices:

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Removal of Triphenylphosphine Oxide (TPPO):

    • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4][5] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

    • Note: This paper details the ZnCl2 precipitation method, a viable alternative if acid-base extraction is contraindicated.

  • Purification of Anilines (General Protocols):

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for amine pKa manipulation and solvent choices).

  • Palladium Removal Strategies:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

common side reactions in the synthesis of 4-ethynylaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-ethynylaniline derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental mechanistic causes of common synthetic failures.

The synthesis of 4-ethynylaniline typically relies on the Sonogashira cross-coupling of 4-iodoaniline (or 4-bromoaniline) with a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection. Due to the bifunctional nature of the target molecule (a Lewis-basic amine and a reactive terminal alkyne), researchers frequently encounter competitive side reactions.

Section 1: Diagnostic Workflow

Use the following diagnostic logic tree to identify the root cause of your reaction failure based on crude LC-MS or NMR analysis.

Troubleshooting Start Analyze Crude Reaction (LC-MS / NMR) Diyne 1,3-Diyne Detected? (Glaser Homocoupling) Start->Diyne Dehalo Aniline Detected? (Hydrodehalogenation) Start->Dehalo Stall Low Conversion? (Catalyst Poisoning) Start->Stall FixDiyne Exclude O2, use Cu-free conditions, or dilute H2/Ar atmosphere Diyne->FixDiyne Yes FixDehalo Dry solvents rigorously, switch amine base to K2CO3 Dehalo->FixDehalo Yes FixStall Protect -NH2 group (Boc/Ac) or use bulky phosphine ligands Stall->FixStall Yes

Diagnostic logic tree for identifying and resolving 4-ethynylaniline synthesis side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant amount of diyne byproduct instead of my cross-coupled product? Causality: You are observing the Glaser-Hay homocoupling. This is an oxidative side reaction where two terminal alkynes dimerize to form a symmetrical 1,3-diyne[1]. In a standard Sonogashira coupling, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. If even trace amounts of oxygen are present in the system, the oxygen oxidizes the copper acetylide, forcing the alkynes to homocouple[1]. Solution:

  • Atmospheric Control: The side product from the homocoupling reaction can be reduced to approximately 2% by running the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon (e.g., 2% H₂ in Ar), which keeps the catalyst in an active, reduced state[2].

  • Copper-Free Protocols: Alternatively, eliminate the copper co-catalyst entirely. Copper-free Sonogashira variations bypass the copper acetylide intermediate, completely preventing the Glaser coupling pathway[3].

Q2: My 4-iodoaniline starting material is being converted to plain aniline. How do I prevent this hydrodehalogenation? Causality: Hydrodehalogenation occurs when the Pd(II)-aryl oxidative addition complex undergoes a hydride transfer and subsequent reductive elimination instead of transmetalation. Traces of water in the reaction mixture can lead to the hydrolysis of catalytic intermediates, causing this exact hydrodehalogenation of the aryl halide[4]. Additionally, aliphatic amine bases (like triethylamine) can occasionally act as hydride donors via β-hydride elimination. Solution: Ensure all solvents and reagents are scrupulously dried[4]. If the problem persists, switch from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., anhydrous DMF).

Q3: The reaction stalls prematurely at 30% conversion. Does the free amino group on 4-iodoaniline interfere with the catalyst? Causality: Yes. The primary amine (-NH₂) is a strong Lewis base. While Sonogashira couplings can tolerate free amines, high concentrations of unprotected amino groups can coordinate tightly to the palladium or copper centers, forming stable, unreactive complexes that poison the catalyst and cause significant deviations in yield[5]. Solution: Protect the aniline nitrogen with an electron-withdrawing group (e.g., N-Boc or N-acetyl) prior to the coupling step to reduce its Lewis basicity. If protection is not viable, utilize highly sterically demanding phosphine ligands (e.g., XPhos) that physically block the small amine from entering the palladium coordination sphere.

Q4: How do I minimize side reactions during the TMS-deprotection step? Causality: Free 4-ethynylaniline is highly reactive. When deprotecting the trimethylsilyl (TMS) group using harsh basic conditions or elevated temperatures, the resulting free terminal alkyne can undergo base-catalyzed polymerization or hydration. Solution: Perform the deprotection under strictly mild conditions (catalytic K₂CO₃ in methanol at 0 °C) and avoid concentrating the final product to dryness at high temperatures.

Section 3: Quantitative Data on Reaction Optimization

The following table summarizes the expected impact of different reaction environments on the yield of the desired 4-ethynylaniline derivative versus the unwanted diyne byproduct.

Reaction ConditionAtmosphereCatalyst SystemCross-Coupling Yield (%)Homocoupling Yield (%)
Standard SonogashiraAir (Trace O₂)Pd(PPh₃)₄ / CuI45 - 55%30 - 40%
Degassed SolventsArgonPd(PPh₃)₄ / CuI70 - 80%10 - 15%
Dilute H₂/Ar Mix2% H₂ in ArPd(PPh₃)₄ / CuI90 - 95%< 2%
Copper-FreeArgonPdCl₂(PPh₃)₂85 - 90%< 1%

Section 4: Self-Validating Experimental Protocols

Protocol 1: Copper-Free Sonogashira Synthesis of 4-(Trimethylsilylethynyl)aniline

Mechanistic Rationale: By omitting the copper co-catalyst, the oxidative Glaser homocoupling pathway is mechanistically blocked[3].

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add 4-iodoaniline (1.0 equiv, 10.0 mmol), PdCl₂(PPh₃)₂ (0.05 equiv, 0.5 mmol), and 1,3,5-trimethylbenzene (0.25 equiv, internal standard).

  • Solvent & Base: Add anhydrous, rigorously degassed DMF (20 mL) and degassed triethylamine (3.0 equiv, 30.0 mmol).

  • Alkyne Addition: Inject trimethylsilylacetylene (TMSA) (1.2 equiv, 12.0 mmol) dropwise via a gas-tight syringe.

  • Reaction: Stir at 60 °C for 12 hours.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot, dilute in EtOAc, wash with water, and analyze via GC/MS. Validation: The reaction is complete when the GC peak for 4-iodoaniline is entirely consumed relative to the 1,3,5-trimethylbenzene internal standard. If unreacted halide remains, catalyst poisoning has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (3 x 50 mL) to remove DMF and amine salts. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol 2: Mild Deprotection to Yield Free 4-Ethynylaniline

Mechanistic Rationale: Utilizing a weak base at ambient temperature prevents the base-catalyzed polymerization of the highly reactive terminal alkyne.

  • Dissolution: Dissolve 4-(trimethylsilylethynyl)aniline (5.0 mmol) in anhydrous methanol (15 mL) in a round-bottom flask.

  • Base Addition: Add anhydrous K₂CO₃ (0.1 equiv, 0.5 mmol) and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Extract a 100 µL aliquot, evaporate the methanol, and take a quick crude ¹H-NMR in CDCl₃. Validation: The reaction is successful and complete when the intense singlet at ~0.25 ppm (TMS methyl protons) completely disappears, and a new terminal alkyne proton doublet appears around ~3.0 ppm.

  • Quenching & Storage: Quench by adding water (20 mL) and extract immediately with dichloromethane (3 x 20 mL). Evaporate the solvent under reduced pressure keeping the water bath below 30 °C to prevent thermal degradation. Store the neat 4-ethynylaniline under Argon at -20 °C in the dark.

Section 5: References

Sources

Technical Support Center: Synthesis of Quinolines from N-Propargylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of quinolines via the cyclization of N-propargylanilines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reaction, troubleshoot common issues, and ultimately improve reaction yields and purity. This document provides in-depth, field-proven insights based on established literature to ensure your experimental success.

Section 1: Troubleshooting Guide

Low yields and the formation of side products are common hurdles in the cyclization of N-propargylanilines. The following guide outlines frequent problems, their underlying causes, and validated solutions to get your reaction back on track.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low to No Yield / Incomplete Conversion 1. Catalyst Inactivity: The chosen catalyst may be unsuitable for the substrate or may have decomposed. Gold catalysts, while powerful, can be sensitive.[1] 2. Suboptimal Temperature: The reaction may require specific thermal energy to overcome the activation barrier. Excessively high temperatures can cause decomposition, while low temperatures result in slow or no reaction.[2] 3. Poor Substrate Reactivity: Electron-withdrawing groups (e.g., -NO₂, -CN) on the aniline ring decrease its nucleophilicity, making the intramolecular cyclization step more difficult.[3] 4. Presence of Water: For many acid-catalyzed cyclizations, water can inhibit the catalyst or shift the reaction equilibrium.[2]1. Catalyst Screening & Optimization:Gold Catalysts: Screen various gold(I) and gold(III) catalysts. (IPr)AuCl/AgSbF₆ and AuCl₃ are often highly effective.[4][5] Consider additives like pyridine N-oxide to enhance the rate of gold-catalyzed reactions.[1] • Other Metals: Palladium(II) acetate (Pd(OAc)₂), tin(II) chloride (SnCl₂), and indium(III) chloride (InCl₃) are excellent, often more economical alternatives.[6][7][8][9] 2. Temperature Optimization: • Systematically screen temperatures (e.g., room temperature, 60 °C, 80 °C, reflux). Monitor progress by TLC to find the optimal balance between reaction rate and product stability.[2] • Consider microwave-assisted synthesis , which can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[10][11][12] 3. Adjusting for Substrate Electronics: • For anilines with electron-withdrawing groups, a more potent Lewis acid catalyst or higher reaction temperatures may be necessary to facilitate the cyclization.[3] 4. Ensure Anhydrous Conditions: • Use freshly distilled, anhydrous solvents. Dry glassware thoroughly before use.
Significant Side Product Formation (e.g., 1-Azadienes, Tar)1. Incorrect Reaction Pathway: Depending on the conditions, N-propargylanilines can undergo isomerization to 1-azadienes instead of cyclization. This is particularly favored by base promotion.[6][13] 2. Uncontrolled Exotherm/Decomposition: Highly exothermic reactions can lead to polymerization and the formation of intractable tar, especially in reactions analogous to the vigorous Skraup synthesis.[3] 3. Competing Reaction Mechanisms: The substrate may have multiple reactive sites. For example, some substrates can form indole intermediates that undergo further rearrangement.[4][14]1. Catalyst and Condition Selection: • To favor quinoline formation, use an appropriate Lewis acid catalyst (e.g., Pd(OAc)₂, InCl₃).[6][13] Avoid basic conditions, which promote the isomerization pathway to 1-azadienes.[6] 2. Rigorous Temperature Control: • Ensure efficient stirring to prevent localized hotspots.[3] If the reaction is highly exothermic upon catalyst addition, consider adding the catalyst portion-wise or at a lower initial temperature. 3. Strategic Substrate Design: • If complex rearrangements are suspected, consult literature on similar scaffolds.[4][14] Protecting groups on other nucleophilic sites can sometimes be used to direct the desired cyclization.
Product Decomposition During Purification 1. Acidity of Silica Gel: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor recovery, or on-column decomposition.[15]1. Deactivate Silica Gel: • Before performing column chromatography, neutralize the acidic sites on the silica gel. This can be achieved by preparing the slurry and eluent with 1-2% triethylamine (NEt₃) .[15] 2. Alternative Purification Methods: • Consider purification via crystallization of the product or its salt (e.g., hydrochloride).[15] • For thermally stable products, vacuum distillation can be an effective alternative.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed synthesis of quinolines from N-propargylanilines?

A1: The reaction is a classic example of an electrophilic hydroarylation/cyclization. The process is initiated by the coordination of a Lewis acid catalyst (e.g., Au⁺, Pd²⁺, I⁺) to the carbon-carbon triple bond of the propargyl group.[6] This coordination activates the alkyne, making it highly electrophilic. The electron-rich aniline ring then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization. This step forms a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product.[7][16] The oxidation can sometimes occur upon exposure to air during the workup.[16]

Quinoline Synthesis Mechanism General Mechanism of N-Propargylaniline Cyclization cluster_0 Activation & Cyclization cluster_1 Aromatization A N-Propargylaniline + Catalyst (e.g., Au⁺) B π-Alkyne Complex (Activated Alkyne) A->B Coordination C Dihydroquinoline Intermediate B->C Intramolecular Nucleophilic Attack D Quinoline Product C->D Oxidation (-2H)

Caption: Key steps in the catalyzed cyclization of N-propargylanilines.

Q2: How do substituents on the aniline ring affect the reaction yield?

A2: The electronic nature of substituents on the aniline ring has a significant impact.[3]

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. This enhances its nucleophilicity, making the intramolecular attack on the activated alkyne faster and more efficient, generally leading to higher yields.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. This deactivates the nucleophile, making the cyclization step more challenging and often resulting in lower yields or requiring more forceful reaction conditions.[3]

Q3: How do I prepare the N-propargylaniline starting material?

A3: N-propargylanilines are typically synthesized via two common methods. The most direct approach is the N-alkylation of a substituted aniline with a propargylic halide (e.g., propargyl bromide) or mesylate, often in the presence of a mild base.[16] Alternatively, they can be prepared through a highly efficient, atom-economical three-component coupling reaction (known as A³ coupling) involving an aniline, an aldehyde, and a terminal alkyne, frequently catalyzed by copper or other transition metals.[6][17]

Q4: My reaction is very slow. Besides changing the temperature, what else can I do?

A4: If your reaction is sluggish, consider switching to a microwave reactor. Microwave-assisted synthesis is a powerful technique that can dramatically accelerate reaction rates, reducing times from many hours to mere minutes.[10][18] This is due to efficient and rapid dielectric heating. This method often leads to higher yields and cleaner reaction profiles, positioning it as a valuable green chemistry tool.[11][15]

Section 3: Generalized Experimental Protocol

This protocol provides a representative procedure for the gold-catalyzed cyclization of an N-propargylaniline. Note: This is a general guide; optimal conditions (catalyst loading, temperature, solvent) may vary depending on the specific substrate.

Protocol: Gold(III)-Catalyzed Synthesis of a Substituted Quinoline

Materials:

  • N-propargylaniline derivative (1.0 mmol)

  • Gold(III) chloride (AuCl₃) (0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (CH₃CN), 10 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (pre-treated with 1% NEt₃ in eluent for chromatography)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-propargylaniline derivative (1.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (10 mL) via syringe under an inert atmosphere (e.g., Nitrogen or Argon). Stir until the starting material is fully dissolved.

  • Catalyst Addition: Add the gold(III) chloride catalyst (5 mol%) to the stirring solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C or reflux) and monitor its progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the consumption of starting material on TLC), allow the mixture to cool to room temperature.

  • Quenching: Quench the reaction by adding saturated NaHCO₃ solution (15 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel that has been pre-treated with triethylamine to afford the pure quinoline product.

Section 4: Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues with your quinoline synthesis.

Troubleshooting Workflow Troubleshooting Low Yield in Quinoline Synthesis start Low Yield or No Reaction q1 Is starting material consumed? (Check TLC) start->q1 a1_yes Yes, but multiple spots (side products) q1->a1_yes Yes a1_no No, or very little consumption q1->a1_no No q5_side_products What is the nature of the side products? a1_yes->q5_side_products q2_catalyst Is the catalyst appropriate and active? a1_no->q2_catalyst sol_catalyst Action: 1. Screen different catalysts (Au, Pd, In, Sn). 2. Use fresh/high-purity catalyst. 3. Consider additives (e.g., Ag⁺ salt for AuCl). q2_catalyst->sol_catalyst No/Unsure q3_conditions Are reaction conditions (temp, time) optimal? q2_catalyst->q3_conditions Yes sol_catalyst->q3_conditions sol_conditions Action: 1. Increase temperature incrementally. 2. Increase reaction time. 3. Try microwave irradiation. q3_conditions->sol_conditions No/Unsure q4_substrate Does aniline have strong -EWG substituents? q3_conditions->q4_substrate Yes sol_conditions->q4_substrate sol_substrate Action: 1. Use a stronger Lewis acid. 2. Increase reaction temperature. q4_substrate->sol_substrate Yes end_good Problem Solved q4_substrate->end_good No sol_substrate->end_good sol_isomer Isomerization likely. Action: Avoid basic conditions. Ensure catalyst is a Lewis acid. q5_side_products->sol_isomer Clean spots sol_tar Decomposition/Tar. Action: Lower temperature. Ensure efficient stirring. q5_side_products->sol_tar Baseline/streak sol_isomer->end_good sol_tar->end_good

Caption: A decision tree for troubleshooting quinoline synthesis.

References

  • Benchchem. Troubleshooting low yield in Skraup synthesis of quinoline precursors. 3

  • Larock, R. C., & Reddy, T. R. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 767–770.

  • Li, Y., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6296.

  • Plietker, B., et al. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry, 13(38), 9804–9813.

  • Plietker, B., et al. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium. RSC Publishing. 8

  • Benchchem. Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. 2

  • Hashmi, A. S. K., et al. (2012). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines via the Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 51(32), 8037–8041.

  • Ghorai, M. K., et al. (2020). Zinc-Catalyzed Cascade Cyclization of N-Propargylanilines and Aziridines. Synfacts, 17(01), 0054.

  • Ochoa-Puentes, C., et al. (2020). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. Molecules, 25(3), 483.

  • Majumder, S., et al. (2014). Novel routes to quinoline derivatives from N-propargylamines. RSC Advances, 4(78), 41531–41552.

  • Zhang, J. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis: Counterion and Additive Effects. Accounts of Chemical Research, 54(4), 998–1012.

  • ResearchGate. Optimization of cyclization reaction of 15. [Table].

  • ResearchGate. Microwave-assisted Synthesis of Quinolines.

  • Liu, F., et al. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. The Journal of Organic Chemistry, 81(21), 10329–10338.

  • PubMed. The Catalysts-Based Synthetic Approaches to Quinolines: A Review.

  • Tamura, O., et al. (2024). Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. Molecules, 29(2), 343.

  • ResearchGate. Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides.

  • Journal of Namibian Studies. Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines.

  • Brik, A., et al. (2021). Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. ACS Central Science, 7(12), 2058–2068.

  • RSC Publishing. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates.

  • Bentham Science. The Catalysts-Based Synthetic Approaches to Quinolines: A Review.

  • Bentham Science Publishers. Microwave-assisted Synthesis of Quinolines.

  • Request PDF. Novel Routes to Quinoline Derivatives from N-Propargylamines.

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

  • Benchchem. Technical Support Center: Optimizing Quinoline Synthesis. 15

  • RSC Publishing. Synthesis of quinolines from aniline and propanol over modified USY zeolite.

  • Organic Chemistry Portal. Synthesis of quinolines.

  • Scribd. Methods for Quinoline Synthesis.

  • Benchchem. Common side reactions in the synthesis of substituted pyrrolidines. 19

  • Li, Y., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. PMC.

  • ResearchGate. Cyclization reactions of 9 and 11 with allylamine and propargylamine.

  • Request PDF. Synthesis of N,N-Substituted-Propargylaniline Derivatives by Coupling Reaction between N-aryl Propargylamine and α-Bromo Carbonyl Compounds.

Sources

troubleshooting guide for the polymerization of substituted anilines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polymerization of Substituted Anilines

Welcome to the technical support resource for the synthesis and troubleshooting of polyanilines (PANI) and their substituted derivatives. This guide is designed for researchers, chemists, and materials scientists who are navigating the complexities of aniline polymerization. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My polymerization of a substituted aniline failed to produce any precipitate. What are the most likely initial causes?

A1: A complete failure to polymerize often points to fundamental issues with one of three components: the monomer, the oxidant, or the reaction medium.

  • Monomer Purity: Aniline and its derivatives are susceptible to air oxidation, which can introduce impurities that inhibit polymerization.[1] Always use freshly distilled or purified monomer for best results.[2][3]

  • Oxidant Potency: The oxidizing agent, typically ammonium persulfate (APS), can degrade over time. Ensure you are using a fresh, properly stored supply of your oxidant.

  • Reaction Acidity (pH): The oxidative polymerization of aniline is highly pH-dependent.[4][5][6] The reaction requires a sufficiently acidic medium (typically pH < 2.5) to proceed effectively.[7][8] In neutral or weakly acidic solutions, the desired polymerization is often suppressed, leading to the formation of only oligomers or other oxidation by-products like benzoquinone.[9][10][11] Conversely, excessively acidic conditions (e.g., 5M H₂SO₄) can lead to excessive protonation of the aniline monomer, forming anilinium ions that are too deactivated for polymerization to initiate.[7]

Q2: What is the primary role of the acid in the polymerization reaction?

A2: The acid plays a dual, critical role. First, it protonates the aniline monomer to form the anilinium cation. While this cation is less nucleophilic, the protonated state is essential for preventing cross-linking through side reactions and promoting the desired head-to-tail (para-coupling) polymerization that leads to a linear, conductive polymer.[9] Second, the acid serves to "dope" the resulting polymer chain. As the emeraldine base form of polyaniline is synthesized, the acid provides protons and counter-ions that associate with the polymer backbone, converting it to the conductive emeraldine salt form.[8][12]

Q3: How do substituents on the aniline ring affect polymerization and the final polymer properties?

A3: Substituents have a profound impact on both the reaction kinetics and the properties of the resulting polymer due to steric and electronic effects.[13][14]

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or alkoxy (-OCH₃) increase the electron density of the aromatic ring, making the monomer more susceptible to oxidation. However, they can also increase steric hindrance, particularly if located at the ortho position, which may lower the reaction yield and degree of polymerization.[15][16]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or sulfonic acid (-SO₃H) decrease the ring's electron density, making the monomer more difficult to oxidize and thus slowing down the polymerization rate.[15]

  • Solubility: A key advantage of using substituted anilines is the improved solubility of the resulting polymer in common organic solvents, which is a major limitation of unsubstituted PANI.[14][15][17][18]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving common issues encountered during the polymerization of substituted anilines.

G Troubleshooting Flowchart for Aniline Polymerization start Problem Encountered no_poly No Polymerization / No Precipitate start->no_poly low_yield Low Polymer Yield start->low_yield poor_solubility Poor Solubility / Insoluble Product start->poor_solubility inconsistent_props Inconsistent Properties (e.g., Conductivity) start->inconsistent_props check_reagents Verify Reagent Quality - Freshly distill monomer - Use fresh oxidant - Check acid concentration no_poly->check_reagents Is monomer pure? Is oxidant active? optimize_ratio Optimize Oxidant:Monomer Ratio - Increase ratio for higher yield - Avoid large excess to prevent degradation low_yield->optimize_ratio Is ratio correct? modify_substituent Consider Substituent Effects - Bulky ortho-substituents can hinder polymerization and reduce solubility poor_solubility->modify_substituent Is steric hindrance an issue? characterize Characterize Polymer Structure - Use FTIR/UV-Vis to confirm emeraldine salt form - Check for over-oxidation peaks inconsistent_props->characterize What does the spectrum show? check_conditions check_conditions check_reagents->check_conditions Reagents OK control_temp Adjust Polymerization Temperature - Lower temperatures (0-5 °C) often favor higher molecular weight and better structure optimize_ratio->control_temp Ratio OK purification Improve Purification Protocol - Thoroughly wash to remove oligomers and salts - Use de-doping/re-doping steps modify_substituent->purification Substituent OK characterize->purification Structure looks OK

Caption: A logical workflow for diagnosing common polymerization issues.

Detailed Troubleshooting Guide

Issue 1: My polymer yield is significantly lower than expected.

  • Question: I'm getting some product, but the yield is poor. How can I improve it?

  • Answer & Causality: Low yield often indicates that the polymerization is either not going to completion or that side reactions are consuming the monomer.

    • Oxidant-to-Monomer Ratio: The stoichiometry between the oxidant (like APS) and the aniline monomer is crucial.[19] A molar ratio of APS to aniline around 1.0-1.25 is often optimal. If the ratio is too low, there isn't enough oxidant to fully polymerize the monomer. If it's too high, you risk over-oxidation and degradation of the polymer backbone, which can also reduce the yield of the desired conductive form.[20]

    • Reaction Temperature: While some reactions are run at room temperature, lower temperatures (e.g., 0-5 °C) often slow down side reactions and promote more ordered chain growth, which can lead to higher yields of high-molecular-weight polymer.[21][22][23] Conversely, higher temperatures can sometimes accelerate the polymerization rate but may also increase the likelihood of degradation.[20][23]

    • Reaction Time: Polymerization of aniline is not instantaneous. A characteristic sigmoidal reaction profile is often observed, with an induction period followed by rapid polymerization. Ensure the reaction is allowed to proceed for a sufficient duration (often several hours to 24 hours) to reach completion.[14][24]

Issue 2: The synthesized polymer is insoluble in everything, even NMP or DMSO.

  • Question: I synthesized a substituted polyaniline, which should be soluble, but it won't dissolve in any common solvents. Why?

  • Answer & Causality: Extreme insolubility, even for substituted PANIs, typically points to cross-linking.

    • Incorrect Acidity: This is the most common cause. If the polymerization is carried out in a weakly acidic, neutral, or basic medium, oxidative coupling can occur at the ortho-position of the aniline ring in addition to the desired para-position.[9][25] This ortho-coupling leads to branched and cross-linked polymer chains, which are notoriously insoluble.[25] Maintaining a highly acidic environment (pH < 2.5) favors protonation of the nitrogen, which sterically and electronically directs the polymerization to the para position, resulting in a more linear and soluble polymer.[9]

    • Over-oxidation: Using a large excess of the oxidizing agent or allowing the reaction to proceed at high temperatures can lead to over-oxidation of the polymer backbone. This can create reactive sites that lead to irreversible cross-linking reactions.

    • Substituent Position: While ortho-substituents are often added to enhance solubility, very bulky groups can sometimes force irregular chain packing that reduces solubility despite preventing cross-linking.[17][18]

Issue 3: The color of my final polymer is brown or black, not the expected dark green.

  • Question: My polyaniline powder is black instead of the vibrant green I expected for the emeraldine salt. What went wrong?

  • Answer & Causality: The color of polyaniline is a direct indicator of its oxidation state and doping level.

    • Over-oxidation (Pernigraniline Form): The fully oxidized, undoped state of polyaniline is the pernigraniline base, which is a dark blue/black or violet-black color. A black product suggests the polymer is in this highly oxidized, non-conductive state. This can happen if too much oxidant was used.

    • Incomplete Doping: The conductive, emeraldine salt form is green.[12] The non-conductive, emeraldine base form is blue. If your product is blue/black, it may be in the correct oxidation state but is not fully protonated (doped). This can be remedied by washing the polymer thoroughly with a 1M HCl or H₂SO₄ solution to ensure complete doping.[26]

    • Hydrolysis: At higher temperatures or if the reaction is run for excessively long periods, the quinonimine units in the polymer backbone can undergo hydrolysis, leading to the formation of quinone-like structures.[20] This degradation pathway disrupts the conjugated system and often results in a discolored, brownish, and less conductive material.

Data & Parameter Summary

The following table summarizes the general effects of key synthesis parameters on the final properties of substituted polyanilines.

ParameterEffect on YieldEffect on Molecular Weight (Mw)Effect on SolubilityEffect on Conductivity
Increasing Temperature Variable; can decrease due to side reactions[23]Generally decreases[21][22]May decrease due to side reactions/cross-linkingOften decreases due to defects
Increasing Oxidant Ratio Increases up to a point, then decreases due to degradationDecreases with large excessDecreases with large excess due to over-oxidationDecreases with large excess
Decreasing pH (more acidic) Generally increases (to a point)Generally increasesIncreases by promoting linear chains[9][25]Increases (enables doping)
Substituent Type (EDG vs. EWG) EDGs may increase rate but lower yield due to steric hindrance; EWGs decrease rate[15]Steric hindrance from substituents generally lowers Mw[16]Greatly increased by bulky/flexible substituents[17][18]Generally decreases compared to unsubstituted PANI

Experimental Protocols

Protocol 1: Purification of Aniline Monomer by Vacuum Distillation
  • Rationale: Commercially available anilines often contain oxidized impurities that are detrimental to polymerization. Distillation removes these non-volatile impurities.[1]

  • Procedure:

    • Set up a vacuum distillation apparatus in a fume hood. Ensure all glassware is dry.

    • To a round-bottom flask, add the substituted aniline monomer and a small amount of zinc dust. The zinc dust helps to prevent oxidation during heating.

    • Add a magnetic stir bar or boiling chips.

    • Connect the flask to the distillation apparatus and apply vacuum.

    • Gently heat the flask using a heating mantle.

    • Collect the fraction that distills at the correct boiling point for your specific substituted aniline under the measured pressure. The distillate should be colorless.

    • Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, preferably in a refrigerator or freezer, to prevent re-oxidation.

Protocol 2: General Synthesis of a Substituted Polyaniline (Emeraldine Salt)
  • Rationale: This protocol describes a standard chemical oxidative polymerization using ammonium persulfate (APS) in an acidic medium to produce the conductive emeraldine salt form.

  • Materials:

    • Substituted Aniline Monomer (purified)

    • 1M Hydrochloric Acid (HCl)

    • Ammonium Persulfate (APS)

    • Deionized Water

  • Procedure:

    • In a beaker, dissolve the substituted aniline monomer (e.g., 10 mmol) in 50 mL of 1M HCl. The solution may need to be stirred for several minutes to fully dissolve.

    • Cool the beaker in an ice bath to 0-5 °C. Maintain this temperature throughout the oxidant addition.

    • In a separate beaker, dissolve APS (e.g., 12.5 mmol, a 1.25 molar ratio) in 25 mL of 1M HCl.

    • Slowly add the APS solution dropwise to the stirring aniline solution over 15-20 minutes. The solution will typically change color, eventually becoming very dark green or blue.

    • After the addition is complete, leave the reaction mixture stirring in the ice bath for 2 hours, and then allow it to slowly warm to room temperature and stir for an additional 22 hours.[14]

    • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer on the filter paper extensively with 1M HCl until the filtrate becomes colorless. This removes unreacted monomer, oligomers, and excess oxidant.

    • Perform a final wash with a small amount of deionized water or acetone to remove residual acid.

    • Dry the polymer product in a vacuum oven at 40-60 °C for 24-48 hours.

Protocol 3: Polymer Purification by De-doping and Re-doping
  • Rationale: This process helps to remove trapped dopant anions and low-molecular-weight oligomers, resulting in a cleaner polymer. It involves converting the conductive salt to the non-conductive base, washing, and then converting it back to the salt.

  • Procedure:

    • Suspend the synthesized emeraldine salt powder in a 0.1M ammonium hydroxide (NH₄OH) solution.

    • Stir the suspension for 4-6 hours. The color should change from green to dark blue, indicating the conversion to the emeraldine base.

    • Filter the blue polymer powder and wash it repeatedly with deionized water until the filtrate is neutral (pH 7).

    • Wash the powder with a solvent like methanol or THF to remove any soluble oligomers.

    • Dry the purified emeraldine base polymer under vacuum.

    • To re-dope the polymer back to its conductive state, suspend the purified emeraldine base powder in a 1M HCl solution and stir for 4-6 hours. The color will revert to green.

    • Filter the re-doped polymer, wash with a small amount of 1M HCl, and dry under vacuum as before.

References

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  • Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization. (2020). PMC. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. [Link]

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  • Polyaniline nanofibers. (n.d.). Wikipedia. [Link]

  • The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. (2008). ResearchGate. [Link]

  • Improving the electrical conductivity of polymer acid-doped polyaniline by controlling the template molecular weight. (2014). Journal of Materials Chemistry C. [Link]

  • The effect of pH on the oxidative polymerization of aniline and the morphology and properties of products. (2010). Semantic Scholar. [Link]

  • Rank the following substituted anilines from most basic to least basic. (2023). Pearson. [Link]

  • CONDUCTING POLYMERS PREPARED BY OXIDATIVE POLYMERIZATION: POLYANILINE. (1997). Progress in Polymer Science, 22(7), 1443-1513. [Link]

  • Synthesis and Characterization of Nanostructured Polyaniline Thin Films with Superhydrophobic Properties. (2019). MDPI. [Link]

  • The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. (2011). ResearchGate. [Link]

  • A Journey into the Determination of Polyaniline Molecular Weight. (2021). AIR Unimi. [Link]

  • How to distill aniline before using it for polymerization?. (2017). ResearchGate. [Link]

  • How to prepare poly aniline from aniline monomer. (2016). ResearchGate. [Link]

  • Polyaniline dispersions 8. The control of particle morphology. (1998). Polymer, 39(26), 7005-7010. [Link]

  • How can I prepare polyaniline thin film using chemical route?. (2012). ResearchGate. [Link]

  • Effect of synthesis parameters in polyaniline: Influence on yield and thermal behavior. (2010). ResearchGate. [Link]

  • A novel strategy to purify conductive polymer particles. (2019). RSC Publishing. [Link]

  • A Journey into the Determination of Polyaniline Molecular Weight. (2021). Advanced Materials Science and Technology. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). PMC. [Link]

  • Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications. (2025). Cureus. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. [Link]

  • Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2022). MDPI. [Link]

  • Effect of Synthesis Temperature on Properties of Polyaniline. (2020). Journal of Scientific and Innovative Research. [Link]

  • Polymerization of Aniline on Polyaniline Membranes. (2007). The Journal of Physical Chemistry B. [Link]

Sources

stability of "4-(Prop-1-yn-1-yl)aniline" under acidic or basic conditions

[1][2]

Product Identity: 4-(Prop-1-yn-1-yl)aniline CAS: 223562-47-8 (Generic reference for 4-alkynylanilines) Structure: H2N-C6H4-C≡C-CH3 (para-substitution) Chemical Class: Aromatic Amine / Internal Alkyne[1][2]

Executive Summary

As a Senior Application Scientist, I often see researchers treat This compound solely as a stable building block.[1][2] However, its dual functionality—a basic primary amine coupled with a conjugated internal alkyne—creates a "push-pull" electronic system that dictates its stability.[1][2]

This molecule exhibits amphoteric sensitivity :

  • Acidic Conditions: It forms stable anilinium salts but risks hydration to ketones if catalytic metals or high temperatures are present.[1][2][3]

  • Basic Conditions: It is chemically robust against hydrolysis but highly susceptible to oxidative degradation (browning) and, under extreme forcing, alkyne isomerization.[2][3]

This guide provides the troubleshooting logic required to handle, store, and react this compound without compromising integrity.

Part 1: Acidic Stability (The "Salt vs. Hydration" Balance)[3]

The Core Mechanism

In acidic media (pH < 4), the primary amine protonates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

stabilizing event
Troubleshooting Guide: Acidic Scenarios
Scenario Observation Root Cause Corrective Action
Acid Wash (Workup) Product disappears from organic layer.[1][2][3]Salt Formation: The anilinium salt is water-soluble.[1][2][3]Do not discard aqueous layer. Basify aqueous layer to pH 9-10 with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or

to re-precipitate the free base, then extract with EtOAc/DCM.
Strong Acid / Heat New peak in LC-MS (+18 m/z).[1][2][3]Alkyne Hydration: Conversion to ketone (propiophenone derivative).[1][2][3]Avoid heating >50°C in acidic media (e.g., HCl/MeOH).[3] Use milder acids (AcOH) or lower temperatures.[1][2][3]
Metal Catalysis Rapid degradation in acid.[1][2][3]Metal-Assisted Hydration: Trace metals (Hg, Au, Pd) catalyze hydration.[3]Ensure thorough removal of Pd catalysts (from Sonogashira coupling) using scavengers (e.g., SiliaMetS®) before acidic exposure.[3]
FAQ: Can I use HCl to make the salt?

Yes, but with caution.

  • Protocol: Dissolve the aniline in dry ether/dioxane and add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     equivalent of 
    
    
    in dioxane at
    
    
    . Filter the precipitate immediately.[1][2]
  • Risk: Excess aqueous acid + heat promotes hydration of the triple bond to a ketone (Mechanism: Vinyl cation intermediate).[3]

Part 2: Basic Stability (Oxidation & Isomerization)[3]

The Core Mechanism

The aniline nitrogen is electron-rich.[1][2] In basic conditions, the removal of protons is not the primary risk (pKa of amine protons ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Single Electron Transfer (SET)123
Troubleshooting Guide: Basic Scenarios
Scenario Observation Root Cause Corrective Action
Storage in Air Sample turns brown/black.[1][2]Auto-oxidation: Free amine reacts with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

to form azo/nitroso species and oligomers.[1][2]
Critical: Store under Argon/Nitrogen at -20°C. If black, purify via short silica plug (neutralized).
Strong Base (t-BuOK) Isomer mixtures in NMR.[1][2][3]Alkyne Isomerization: "Zipper reaction" moving the triple bond (rare for methyl, but possible).[3]Avoid super-bases. Use milder bases (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

,

,

) for coupling reactions.
Silica Column Streaking / Low Recovery.[1][2][3]Acidic Silica Interaction: The amine binds to acidic silanols.[1][2][3]Pre-treat silica gel with 1% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

in the eluent to neutralize acidic sites.[1]

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the divergent fate of this compound depending on the pH environment.

GStartThis compound(Target Molecule)AcidEnvAcidic Environment(HCl, H2SO4)Start->AcidEnvpH < 4BaseEnvBasic/Aerobic Environment(OH-, O2, Light)Start->BaseEnvpH > 8 / AirSaltAnilinium Salt(Stable, Water Soluble)AcidEnv->SaltReversible Protonation(Cold, No Metals)KetoneHydration Product(Ketone, +18 Da)AcidEnv->KetoneHeat (>50°C) orMetal Catalyst (Hg, Au)OxidationOxidative Oligomers(Black Tar / Azo)BaseEnv->OxidationO2 Exposure(Major Pathway)IsomerAllene/Isomer(Trace, Strong Base)BaseEnv->Isomert-BuOK / Heat(Minor Pathway)

Figure 1: Degradation topology showing the stability window (Green) vs. degradation risks (Red).[3]

Part 4: Experimental Protocols

Protocol A: Safe Workup & Isolation

Use this when isolating the compound after a Sonogashira coupling.[3]

  • Quench: Dilute reaction mixture with EtOAc.

  • Wash: Wash with saturated

    
      (mildly acidic, pH ~5) rather than HCl.
    
    • Why? Strong HCl can trap the product in the aqueous phase as the salt.[3] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       buffers the solution without fully protonating the aniline (depending on concentration) or inducing hydration.
      
  • Extraction: If product is lost to aqueous layer, adjust aqueous pH to ~9 with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1][2] Extract ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    with DCM.[1][2]
  • Drying: Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (neutral) rather than 
    
    
    (slightly acidic/Lewis acidic, can sometimes trap amines).
Protocol B: Storage Standards
  • State: Solid or concentrated oil.[1][2][3]

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free).[1][2][3]

  • Temperature: -20°C (Long term) or 4°C (Active use).[1][2][3]

  • Container: Amber glass vial (protect from light-induced radical oxidation).[1][2][3]

Part 5: Quantitative Data (Estimated Properties)

PropertyValue (Approx.)Note
pKa (Conjugate Acid) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Lower than aniline (4.[1][2]6) due to electron-withdrawing alkyne.[1][2]
LogP ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Moderately lipophilic.[1][2]
Solubility (Water) Low (Free Base)High (Salt form, pH < 3).[3]
Solubility (Organic) HighSoluble in DCM, EtOAc, MeOH, DMSO.[3]

References

  • BenchChem. Application Note: A Detailed Protocol for the Synthesis of 4-(propylsulfanyl)aniline. (General aniline handling protocols).

  • Chemistry LibreTexts. Hydration of Alkynes. (Mechanistic basis for alkyne hydration in acid).[1][2][3][4][5]

  • National Institutes of Health (PubChem). this compound Compound Summary.[1][2][3]

  • Royal Society of Chemistry. Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. (Contrast with ortho-reactivity).

  • Master Organic Chemistry. Hydration of Alkynes via Keto-Enol Tautomerism.

identifying byproducts in the synthesis of 4-(prop-1-yn-1-yl)aniline by MS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting MS Byproducts in 4-(prop-1-yn-1-yl)aniline Synthesis

Overview The synthesis of this compound typically relies on the Sonogashira cross-coupling of 4-iodoaniline (or 4-bromoaniline) with propyne gas, or a synthetic equivalent such as trimethylsilylpropyne (TMS-propyne) followed by deprotection[1]. While the reaction is robust, mass spectrometry (LC-MS/GC-MS) analysis of the crude mixture often reveals complex byproduct profiles. As a Senior Application Scientist, I have compiled this guide to provide causal explanations and self-validating protocols to help you identify and eliminate these impurities.

Quantitative MS Data Reference

To facilitate rapid identification, the following table summarizes the exact masses and expected positive electrospray ionization (ESI+) adducts for the target molecule and its most common synthetic byproducts.

Compound NameChemical FormulaExact Mass (Da)Expected ESI+ m/z [M+H]+Origin / Causality
This compound C9H9N131.07132.08 Target Cross-Coupling Product
Triphenylphosphine oxide (TPPO) C18H15OP278.09279.09 Oxidation of Pd-catalyst phosphine ligands
4,4'-Diaminobiphenyl (Benzidine) C12H12N2184.10185.10 Pd-catalyzed aryl homocoupling
4-(TMS-prop-1-yn-1-yl)aniline C12H17NSi203.11204.12 Incomplete desilylation (if TMS-propyne used)
4-Iodoaniline C6H6IN218.95219.96 Unreacted starting material

Mechanistic Workflow for Byproduct Formation

The following diagram illustrates the divergent pathways that lead to the byproducts observed in your MS spectra.

G Start 4-Iodoaniline + Propyne (Starting Materials) PdCycle Pd(0)/Pd(II) Catalytic Cycle (Sonogashira Coupling) Start->PdCycle TMS TMS-Propyne Route (Alternative Reagent) Start->TMS Wet TBAF Target Target Product This compound m/z 132.08 [M+H]+ PdCycle->Target Ideal Pathway O2Exposure O2 Exposure / Precatalyst Reduction PdCycle->O2Exposure Side Reaction ExcessCu Excess Cu / Oxidative Conditions PdCycle->ExcessCu Side Reaction TPPO Ligand Oxidation Byproduct TPPO (m/z 279.09) O2Exposure->TPPO Side Reaction Homocoupling Aryl Homocoupling Byproduct Benzidine (m/z 185.10) ExcessCu->Homocoupling Side Reaction IncompleteDeprot Incomplete Deprotection TMS-Adduct (m/z 204.12) TMS->IncompleteDeprot Wet TBAF IncompleteDeprot->Target K2CO3/MeOH

Figure 1: Reaction pathways and MS byproduct formation in this compound synthesis.

Troubleshooting FAQs & Self-Validating Protocols

Q1: I observe a massive, dominant peak at m/z 279.09 in ESI+. It suppresses my target signal. What is this and how do I remove it? Causality: This peak corresponds to Triphenylphosphine oxide (TPPO)[2]. In Sonogashira couplings utilizing Pd(PPh3)4 or PdCl2(PPh3)2, the Pd(II) precatalyst must be reduced to the active Pd(0) species. This reduction is often accompanied by the oxidation of the phosphine ligand to TPPO[3]. Furthermore, adventitious oxygen in the reaction mixture oxidizes excess PPh3. TPPO ionizes extremely well in ESI+, causing severe ion suppression of the target this compound[2]. Self-Validating Protocol (TPPO Removal):

  • Solvent Exchange: Concentrate the crude reaction mixture in vacuo.

  • Trituration: Suspend the residue in cold hexanes/diethyl ether (9:1 v/v). TPPO is highly polar and poorly soluble in non-polar solvents, whereas this compound is soluble.

  • Filtration: Filter the suspension through a pad of Celite.

  • Validation: Spot the filtrate on a TLC plate. TPPO is strongly UV active and stains dark blue with phosphomolybdic acid (PMA). If the baseline spot (TPPO) is absent, proceed to LC-MS to verify the recovery of the m/z 132.08 signal without suppression.

Q2: My target mass is m/z 132.08[M+H]+, but I am seeing a significant byproduct at m/z 185.10[M+H]+. What is the mechanism of its formation? Causality: This mass corresponds to 4,4'-diaminobiphenyl (benzidine), the aryl homocoupling byproduct. While Sonogashira reactions are notorious for alkyne homocoupling (Glaser-Hay coupling, which for propyne yields volatile hexa-2,4-diyne that is rarely seen in LC-MS), aryl homocoupling can also occur[4]. This happens via a Pd-catalyzed reductive elimination of two aryl groups, a pathway exacerbated by excess copper co-catalyst, high temperatures, or the presence of oxygen[4]. Self-Validating Protocol (Suppressing Homocoupling):

  • Strict Deoxygenation: Degas all solvents (amine base and co-solvent) using the freeze-pump-thaw method (minimum 3 cycles) or by sparging with ultra-pure argon for 30 minutes prior to catalyst addition.

  • Catalyst Adjustment: Reduce the CuI loading to ≤ 2 mol%. Alternatively, switch to a "copper-free" Sonogashira protocol using bulky, electron-rich ligands (e.g., XPhos or RuPhos) which completely bypass the copper-acetylide intermediate and prevent oxidative homocoupling[1].

  • Validation: Run an LC-MS of the optimized crude mixture. The protocol is validated when the m/z 185.10 peak drops below 5% relative abundance compared to the target m/z 132.08 peak.

Q3: I used TMS-propyne to avoid handling propyne gas, followed by TBAF deprotection. My MS shows a strong signal at m/z 204.12 [M+H]+ instead of 132.08. Why? Causality: The peak at m/z 204.12 corresponds to 4-(TMS-prop-1-yn-1-yl)aniline, indicating incomplete desilylation. The trimethylsilyl (TMS) group adds exactly 72.04 Da to the target mass. TBAF (tetrabutylammonium fluoride) is highly hygroscopic. If the reagent has absorbed significant atmospheric water, the fluoride ion becomes heavily solvated via hydrogen bonding, drastically reducing its nucleophilicity toward silicon and halting the deprotection. Self-Validating Protocol (Robust Desilylation):

  • Reagent Switch: Abandon wet TBAF. Instead, dissolve the crude TMS-protected intermediate in a 1:1 mixture of Methanol and THF.

  • Reaction: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 2–4 hours.

  • Validation: Monitor the reaction directly via LC-MS. The protocol is validated when the m/z 204.12 peak completely disappears and is quantitatively replaced by the m/z 132.08 peak. Only then should you proceed to aqueous workup.

Q4: How can I use MS/MS (tandem mass spectrometry) to definitively confirm the structure of this compound against isobaric impurities? Causality: Isobaric impurities (compounds with the same nominal mass) can mimic the target mass in single-quadrupole MS. MS/MS fragmentation of the m/z 132.08 parent ion provides a unique structural fingerprint. The propynyl group is prone to specific high-energy fragmentation, specifically the homolytic cleavage of the terminal C-C bond to lose a methyl radical (-15 Da), yielding a highly stable, conjugated cation. Self-Validating Protocol (MS/MS Fingerprinting):

  • Isolation: Isolate the m/z 132.08 precursor ion in the first quadrupole (Q1) with a 1.0 Da isolation window.

  • Fragmentation: Route the ions to the collision cell (Q2) and apply collision-induced dissociation (CID) using nitrogen or argon gas with a normalized collision energy (NCE) of 20-30 eV.

  • Validation: Observe the product ion spectrum in the final quadrupole/TOF (Q3). The structure is validated by the presence of a dominant fragment ion at m/z 117.05 ([M - CH₃]⁺), confirming the presence of the terminal methyl group on the alkyne.

References

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Assigning the ESI mass spectra of organometallic and coordination compounds Source: UVic / Wiley Online Library URL: [Link]

  • Title: New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction Source: ACS Publications URL: [Link]

Sources

reaction monitoring of "4-(Prop-1-yn-1-yl)aniline" consumption by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are monitoring the consumption of 4-(Prop-1-yn-1-yl)aniline . This molecule presents a classic "dual-personality" challenge in chromatography: it contains a basic primary amine (aniline core) and a non-polar internal alkyne tail.

The primary failure mode researchers encounter with this specific substrate is false negatives in consumption monitoring due to poor chromatographic behavior (streaking/tailing) or ionization suppression. The amine group interacts strongly with acidic silanols on silica (TLC) and C18 columns (LC-MS), often masking the true extent of the reaction.

Below is your troubleshooting guide, structured to address these specific chemical behaviors.

Part 1: TLC Troubleshooting (The "Quick Check")

User Query: "I am monitoring the reaction by TLC, but my starting material (SM) appears as a long streak rather than a distinct spot. I cannot tell if the reaction is complete."

The Diagnosis: Silanol Interaction

The aniline nitrogen (pKa ~4.6) acts as a Lewis base.[1] Standard silica gel plates are slightly acidic (pH ~5). The amine protonates or hydrogen-bonds to the surface silanol groups (


), causing the molecule to "drag" rather than elute cleanly.
The Solution: Basify the Stationary Phase

You must neutralize the acidic sites on the silica.[2][3][4]

Protocol: The "TEA" Method

  • Solvent System: Start with Hexane:Ethyl Acetate (e.g., 3:1).

  • The Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

    • Example: 30 mL Hexane + 10 mL EtOAc + 0.4 mL TEA.

  • Plate Pre-treatment (Optional but Recommended): If streaking persists, dip the empty TLC plate in a solution of 5% TEA in acetone and let it dry before spotting your sample.

Visualization Guide Since you are monitoring consumption, you need to differentiate the SM from the product.

  • UV (254 nm): Strong absorption due to the conjugated

    
    -system (Aniline + Alkyne).
    
  • Ninhydrin Stain: Critical for this molecule. It will turn the primary amine (SM) red/purple . If the reaction involves the amine (e.g., amide coupling), the product will likely not stain or stain a different color.

  • KMnO₄: Will stain the alkyne (yellow/brown on purple), but this is less specific than Ninhydrin for the aniline consumption.

Part 2: LC-MS Method Development (The "Truth")

User Query: "I see a peak in UV, but the Mass Spec signal is weak, or the peak shape is terrible (tailing). What are the correct settings for this compound?"

Target Data
ParameterValueNotes
Formula

Exact Mass 131.07Monoisotopic
Target Ion 132.08

(ESI Positive)
pKa (Conj. Acid) ~4.6Aniline nitrogen
Troubleshooting Workflow

Issue 1: Peak Tailing on C18

  • Cause: Similar to TLC, the protonated amine interacts with residual silanols on the C18 silica backbone.

  • Fix A (Low pH - Standard): Use 0.1% Formic Acid in water/acetonitrile. The low pH ensures the aniline is fully protonated (

    
    ). While this improves ionization, it decreases retention (charged species elute faster).
    
  • Fix B (High pH - Advanced): If Fix A fails, use 10mM Ammonium Bicarbonate (pH 10) .

    • Mechanism:[3][5] At pH 10, the aniline is neutral (

      
      ). It retains longer and has better peak shape because it doesn't interact with silanols.
      
    • Caution: Ensure your column is high-pH stable (e.g., Waters XBridge, Phenomenex Gemini).

Issue 2: Signal Suppression

  • Cause: If your reaction uses inorganic bases (

    
    , 
    
    
    
    ) or high concentrations of catalysts (Pd, Cu), these salts suppress the ionization of the aniline in the ESI source.
  • Protocol: Dilute the reaction mixture 1:100 in Acetonitrile (precipitates salts) before injection. Do not inject crude DMSO/DMF reaction mixtures directly.

Part 3: Stability & Artifacts

User Query: "My LC-MS shows a new peak at [M+16]. Is this my product?"

The Diagnosis: N-Oxidation Anilines are prone to oxidation in air, especially in solution.

  • Observation: The sample in the LC vial turns yellow/brown over time.

  • MS Signal: A peak at m/z 148.08 (

    
    ) indicates the formation of the N-oxide  or hydroxylamine species.
    
  • Prevention: Store LC samples in amber vials and analyze immediately. If the reaction uses oxidative conditions, this "byproduct" might be real.

Visual Troubleshooting Workflows

Figure 1: TLC Decision Logic

Caption: Step-by-step logic for resolving amine streaking on silica plates.

TLC_Workflow Start Start: Spotting SM Check Check Spot Shape (UV) Start->Check Streak Result: Long Streak? Check->Streak Yes Clean Result: Clean Spot? Check->Clean No Action1 Add 1% TEA to Eluent Streak->Action1 Visualize Visualize: Ninhydrin (Red/Purple) Clean->Visualize Action1->Check Retest Action2 Pre-dip Plate in TEA/Acetone Action1->Action2 Still Streaking? Action2->Check Retest

Figure 2: LC-MS Method Optimization

Caption: Selecting the correct pH and Column for Aniline Analysis.

LCMS_Logic Input Sample: this compound Standard Standard Method: C18, 0.1% Formic Acid Input->Standard Eval Evaluate Peak Shape Standard->Eval Good Sharp Peak: Use Method Eval->Good Acceptable Bad Tailing / No Retention Eval->Bad Issues HighPH Switch to High pH: 10mM NH4HCO3 (pH 10) Bad->HighPH Column Check Column: High pH Stable? HighPH->Column Run Run Analysis Column->Run Yes (e.g. XBridge)

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Explains the impact of pH on retention and peak shape for basic analytes like anilines).

  • BenchChem. Troubleshooting Streaking of Amines on Silica Gel Columns. (Details the mechanism of silanol interaction and the Triethylamine solution).

  • National Center for Biotechnology Information (PubChem). Compound Summary for this compound. (Chemical structure and properties).[1][5][6][7][8][9][10]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? (Technical breakdown of TEA's role in silanol suppression).

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-(Prop-1-yn-1-yl)aniline vs. 4-Ethynylaniline in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the correct alkyne building block is a critical decision that dictates the downstream synthetic strategy. This guide provides an objective, data-driven comparison between 4-ethynylaniline (a terminal alkyne) and 4-(Prop-1-yn-1-yl)aniline (an internal alkyne). While both molecules share an identical aniline core capable of standard amine functionalization, the transposition of a single methyl group on the alkyne fundamentally alters their reactivity profiles. Understanding these mechanistic differences allows chemists to design orthogonal synthetic routes, prevent unwanted side reactions, and optimize catalytic cross-coupling workflows.

Mechanistic Causality: The Role of the sp C-H Bond

The divergence in reactivity between these two compounds is rooted in the thermodynamic stability and the presence (or absence) of an acidic sp-hybridized C-H bond[1].

  • 4-Ethynylaniline (Terminal Alkyne): Identified by CAS 14235-81-5[2], this molecule possesses a terminal alkyne proton with a pKa of approximately 25. In the presence of mild bases and transition metals (such as Cu or Pd), this proton is easily abstracted to form a highly nucleophilic metal acetylide intermediate. This makes it an ideal participant in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3] and Sonogashira cross-coupling[4]. Furthermore, it is a critical pharmaceutical intermediate, notably used as a starting material for the oncology drug Erlotinib[5].

  • This compound (Internal Alkyne): Identified by CAS 223562-47-8[6], this molecule lacks the acidic terminal proton. The internal alkyne is thermodynamically stabilized by hyperconjugation, where the sp³-hybridized C-H bonds of the adjacent methyl group donate electron density into the alkyne's π-system[1]. Because it cannot form a metal acetylide, it is completely inert to standard click chemistry and cannot act as the nucleophilic alkyne in Sonogashira couplings.

ReactivityDivergence Terminal 4-Ethynylaniline (Terminal) CuAcetylide Cu-Acetylide Intermediate Terminal->CuAcetylide Cu(I), Base Internal This compound (Internal) NoAcetylide No Acetylide Formation Internal->NoAcetylide Cu(I), Base Hydration Hydration (Ketones) Internal->Hydration H2O, H+ Click CuAAC 'Click' Reaction CuAcetylide->Click + Azide Sonogashira Sonogashira Coupling CuAcetylide->Sonogashira + Pd, Aryl Halide Inert Inert to CuAAC NoAcetylide->Inert

Mechanistic divergence between terminal and internal alkynes based on acetylide formation.

Reactivity Profiling & Orthogonal Applications

The structural differences between the two anilines dictate their performance across standard synthetic methodologies[7]:

  • Click Chemistry (CuAAC): 4-ethynylaniline reacts rapidly with organic azides under Cu(I) catalysis to form 1,4-disubstituted 1,2,3-triazoles[3]. This compound is entirely unreactive under these conditions. This makes the internal alkyne highly valuable when orthogonal reactivity is required (e.g., performing click chemistry elsewhere on a complex molecule without disturbing the internal alkyne).

  • Cross-Coupling: In Sonogashira reactions, 4-ethynylaniline acts as the alkyne donor to couple with aryl halides[4]. This compound cannot be used as an alkyne donor, though it can undergo specific transition-metal catalyzed alkyne metathesis or hydroaminations.

  • Electrophilic Addition: Both alkynes undergo hydration. However, 4-ethynylaniline strictly follows Markovnikov's rule to yield an aryl methyl ketone. This compound yields a mixture of two distinct aryl ketone regioisomers due to the similar electronic environment of the internal carbons, requiring careful catalyst tuning to achieve regioselectivity[1].

Quantitative Data Comparison

Feature4-EthynylanilineThis compound
CAS Number 14235-81-5[2]223562-47-8[6]
Alkyne Classification Terminal AlkyneInternal Alkyne
sp C-H Acidity (pKa) High (~25)None (Lacks sp C-H bond)
Thermodynamic Stability LowerHigher (Hyperconjugation)[1]
CuAAC (Click) Reactivity Highly Reactive[3]Inert
Sonogashira (Nucleophile) Highly Reactive[4]Inert
Primary Industrial Use Erlotinib synthesis, Aerospace Polyimides[5]Orthogonal synthesis, Advanced material science

Self-Validating Experimental Protocols

To demonstrate the absolute divergence in reactivity, the following protocol utilizes a self-validating system. By running a parallel CuAAC reaction with both anilines, researchers can definitively verify catalyst activity while confirming the inert nature of the internal alkyne.

Protocol: Differentiating Reactivity via CuAAC Click Chemistry

Objective: Synthesize a 1,4-disubstituted triazole using 4-ethynylaniline, while utilizing this compound as a negative control to validate the specificity of the terminal alkyne requirement.

Step-by-Step Methodology & Causality:

  • Substrate Preparation: In two separate 20 mL scintillation vials, dissolve 1.0 mmol of Benzyl Azide in 5 mL of a 1:1 mixture of tert-butanol and water. To Vial A, add 1.0 mmol of 4-ethynylaniline. To Vial B, add 1.0 mmol of this compound.

    • Causality: The t-BuOH/H₂O solvent system is chosen because it easily solubilizes both the organic substrates and the inorganic copper salts, providing a homogenous catalytic environment.

  • Catalyst Generation (In Situ): To both vials, add 0.1 mmol (10 mol%) of Sodium Ascorbate, followed immediately by 0.05 mmol (5 mol%) of CuSO₄·5H₂O.

    • Causality: Sodium ascorbate is a mild reducing agent. Adding it before the copper salt ensures that Cu(II) is immediately reduced to the catalytically active Cu(I) species upon introduction. This prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), which would otherwise consume the 4-ethynylaniline and reduce the triazole yield.

  • Reaction Execution: Stir both vials vigorously at room temperature for 12 hours.

  • Validation & Analysis (The Self-Validating Control): Extract both mixtures with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and analyze via LC-MS and TLC.

    • Vial A (4-Ethynylaniline): LC-MS will show complete consumption of the starting material and the appearance of the corresponding triazole mass.

    • Vial B (this compound): LC-MS will show 100% recovery of the internal alkyne. This validates that the Cu(I) catalyst was active (as proven by Vial A) but confirms that the internal alkyne is fundamentally incapable of forming the requisite copper acetylide intermediate.

CuAACProtocol Prep 1. Substrate Prep Alkyne + Azide Cat 2. Catalyst Gen CuSO4 + Na-Ascorbate Prep->Cat React 3. Reaction Stir at RT, 12h Cat->React Validate 4. Validation LC-MS / TLC React->Validate ResultT 4-Ethynylaniline: Triazole Detected Validate->ResultT Terminal ResultI This compound: 100% Recovered Validate->ResultI Internal

Self-validating workflow for differentiating alkyne reactivity via CuAAC click chemistry.

References

  • A Comparative Study of Internal vs. Terminal Alkyne Reactivity: A Guide for Researchers - BenchChem - 1

  • Benzenamine, 4-(1-propynyl)- (9CI) - ECHEMI - 6

  • 4-ethynyl-N,N-diphenylaniline - BenchChem - 4

  • 4-Ethynylaniline | CID 3760025 - PubChem - 2

  • The Chemistry Behind 4-Ethynylaniline (CAS 14235-81-5): Properties and Synthesis Insights - NINGBO INNO PHARMCHEM CO.,LTD. - 7

  • 4-Ethynylaniline | Biochemical Reagent - MedChemExpress - 3

  • 4-Ethynylaniline | Erlotinib Intermediate & Polyimide End-Capper - Royalchem - 5

Sources

Comparative Guide: 4-(Prop-1-yn-1-yl)aniline vs. Terminal Alkynes in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the synthesis and performance of 4-(Prop-1-yn-1-yl)aniline (a specific internal alkyne derivative) versus standard terminal alkyne substrates in Sonogashira coupling.

It addresses the unique challenges of installing a small, methyl-capped alkyne functionality compared to the more common, bulky terminal alkynes (e.g., phenylacetylene).

Executive Summary & Strategic Analysis

This compound (


) represents a specific structural motif often required in medicinal chemistry to introduce a rigid, linear spacer with minimal steric bulk (the methyl group) compared to the massive steric footprint of a phenyl ring.

However, synthesizing this molecule via Sonogashira coupling presents a distinct "Reagent State" challenge that does not exist for standard terminal alkynes.

  • Standard Terminal Alkynes (e.g., Phenylacetylene, 1-Octyne): Liquids at room temperature. Easy to dispense. High boiling points allow standard batch heating.

  • The Propyne Reagent (Required for Target): Propyne is a gas (bp -23.2 °C).[1] Direct coupling requires pressurized vessels or cryogenic handling.

  • The Alternative (Propyne Surrogates): To avoid gas handling, researchers use 1-(Trimethylsilyl)propyne (TMS-Propyne) or 1-Bromopropene , which introduce additional chemical steps (in-situ deprotection or elimination).

Critical Decision Matrix: Propyne vs. Standard Alkynes
FeaturePropyne (Gas)TMS-Propyne (Liquid Surrogate)Standard Terminal Alkyne (e.g., Phenylacetylene)
Physical State Gas (Requires autoclave/balloon)Liquid (Easy handling)Liquid (Easy handling)
Atom Economy High (100% incorporated)Low (Loss of TMS group)High
Reactivity Moderate (Mass transfer limited)High (Once deprotected)High
Substrate Compatibility Excellent (Compatible with free amines)Good (Requires

source)
Excellent
Key Risk Flammability/PressureCost/Purification of silane byproductsHomocoupling (Glaser)

Technical Deep Dive: Synthesis Pathways

To obtain this compound, one must couple 4-Iodoaniline with a propyne source. Unlike coupling with phenylacetylene, the choice of propyne source dictates the protocol's success, particularly due to the presence of the free amine (


).
Pathway A: Direct Coupling with Propyne Gas (Process Scale)
  • Mechanism: Standard Sonogashira cycle.

  • Challenge: Propyne concentration in the liquid phase is low at ambient pressure.

  • Solution: Continuous flow chemistry or pressurized batch reactors (5-6 bar).

  • Performance: High selectivity (>90%) and yield, but requires specialized equipment.

Pathway B: In-Situ Deprotection of TMS-Propyne (Lab Scale)
  • Mechanism: "One-pot" desilylation-coupling.[2] A fluoride source (TBAF or CsF) removes the TMS group in situ, generating reactive propyne anions transiently.

  • Advantage: Handles like a standard liquid alkyne.

  • Performance: Excellent for 4-iodoaniline. The free amine does not interfere with the mild fluoride deprotection.

Pathway C: The 1-Bromopropene Surrogate (Incompatible with Aniline)
  • Mechanism: Treatment of 1-bromopropene with 2 equiv. of n-BuLi generates propyne lithium in situ.

  • Critical Failure Mode: The free amine on 4-iodoaniline is acidic (

    
    ). n-BuLi will deprotonate the amine before generating the alkyne, leading to side reactions and stoichiometry failure. This pathway is not recommended for unprotected anilines. 
    

Visualizing the Chemoselectivity & Workflow

The following diagram illustrates the divergent pathways for synthesizing the target molecule versus a standard terminal alkyne coupling.

SonogashiraPathways Start Substrate: 4-Iodoaniline Cond_Std Std. Conditions: Pd(PPh3)4, CuI, Et3N RT to 60°C Start->Cond_Std + Phenylacetylene Cond_Flow Flow/Pressure: Pd cat., 160°C Pressurized Reactor Start->Cond_Flow + Propyne Gas Cond_Deprot Activation Step: + TBAF or CsF (In-situ desilylation) Start->Cond_Deprot + TMS-Propyne Phenyl Reagent: Phenylacetylene (Liquid, Terminal) Phenyl->Cond_Std PropyneGas Reagent: Propyne Gas (Dissolved/Pressurized) PropyneGas->Cond_Flow TMSPropyne Reagent: TMS-Propyne (Liquid, Internal) TMSPropyne->Cond_Deprot Prod_Phenyl Product A: 4-(Phenylethynyl)aniline (Bulky, High Yield) Cond_Std->Prod_Phenyl Fast Kinetics Prod_Target TARGET: This compound (Linear, Methyl-Capped) Cond_Flow->Prod_Target Atom Efficient Cond_Deprot->Prod_Target Lab Scale Preferred

Caption: Comparative workflow showing the additional activation required for TMS-Propyne and the engineering controls required for Propyne Gas compared to standard Phenylacetylene coupling.

Experimental Protocols

Protocol A: Lab-Scale Synthesis using TMS-Propyne (Recommended)

Best for researchers needing <5g of material without autoclave access.

Reagents:

  • 4-Iodoaniline (1.0 equiv)

  • 1-(Trimethylsilyl)propyne (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • CuI (10 mol%)

  • TBAF (1.0 M in THF, 1.5 equiv) or CsF (2.0 equiv)

  • Solvent: THF/Triethylamine (3:1)

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Loading: Add 4-iodoaniline, Pd(PPh3)4, and CuI. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed THF and Triethylamine.

  • Activation: Add TMS-propyne via syringe, followed immediately by the dropwise addition of TBAF solution.

    • Note: The solution may darken immediately upon TBAF addition due to rapid generation of the active anionic alkyne species.

  • Reaction: Stir at 60°C for 6–12 hours. Monitor by TLC (the TMS-protected intermediate is rarely seen; conversion goes directly to product).

  • Workup: Quench with sat.

    
    .[3] Extract with EtOAc.[3][4] Wash with brine.[3][4]
    
  • Purification: Flash chromatography. Caution: The product is a small, semi-volatile solid/oil. Do not dry under high vacuum for extended periods.

Protocol B: Benchmarking with Phenylacetylene (Standard Control)

Use this to verify catalyst activity if Protocol A fails.

  • Use identical conditions as above, but replace TMS-Propyne/TBAF with Phenylacetylene (1.2 equiv).

  • Run at Room Temperature (RT).

  • Expectation: Reaction should complete in <2 hours. If this works but Protocol A fails, the issue is likely the in-situ deprotection rate or fluoride interference, not the catalyst.

Performance Data & Reactivity Insights

The following data summarizes the reactivity differences observed in literature for electron-rich aryl iodides (like 4-iodoaniline) in these systems.

ParameterThis compound (via Gas)This compound (via TMS)4-(Phenylethynyl)aniline (Standard)
Reaction Time 10 min (Flow/MW @ 160°C)12–24 h (Batch @ 60°C)1–3 h (Batch @ RT)
Yield 91% (Selectivity)75–85% (Isolated)85–95% (Isolated)
Electronic Effect Push-Pull System: The

donates e-, making the Ar-I bond harder to break oxidatively, but the small methyl alkyne is a good nucleophile.
Fluoride Sensitivity: High concentration of

can sometimes destabilize Pd-catalysts if not buffered.
Conjugation: The phenyl group on the alkyne stabilizes the intermediate, enhancing rate.
Byproducts Alkyne dimers (trace)Disiloxanes (from TMS removal)Glaser homocoupling (Ph-C≡C-C≡C-Ph)
Why the "Product" (Methyl Alkyne) Matters

In drug discovery, replacing a Phenyl ring (from phenylacetylene) with a Methyl group (from propyne) significantly alters the physicochemical profile:

  • LogP: Reduces lipophilicity (Methyl < Phenyl).

  • Solubility: Generally improves aqueous solubility.

  • Metabolic Stability: The methyl group can be a site of metabolic oxidation, whereas the phenyl ring is often metabolically robust but liable to

    
     stacking issues.
    

References

  • Continuous-Flow Sonogashira with Propyne Gas

    • Title: Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions.
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • TMS-Propyne Methodology

    • Title: A Convenient Procedure for Sonogashira Reactions Using Propyne (and surrogates).[1][2][5]

    • Source: Synthesis (Thieme).[3]

  • General Sonogashira Protocols

    • Title: Sonogashira Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Electronic Effects in Coupling

    • Title: Copper-free Sonogashira cross-coupling reactions: an overview.
    • Source: RSC Advances.[6]

    • URL:[Link]

Sources

A Comparative Guide to Catalysts in the Cyclization of 2-Alkynylanilines for Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Catalyst Selection

For researchers and drug development professionals, the indole nucleus remains one of the most privileged scaffolds in medicinal chemistry. Among the diverse methodologies for indole construction, the cyclization of 2-alkynylanilines is a highly atom-economical and versatile strategy. Because the resulting 2-substituted indoles possess a highly nucleophilic C3 position, this pathway allows for rapid, complex functionalization.

However, the success, regioselectivity, and cascade potential of this reaction are strictly governed by the choice of catalyst. Transition metals like Gold (Au), Palladium (Pd), and Copper (Cu), as well as metal-free systems like Iodine (I₂), each offer distinct mechanistic pathways. This guide objectively compares these catalytic systems, providing the causality behind experimental choices and field-proven protocols to optimize your synthetic workflows.

Mechanistic Causality: How Catalysts Dictate Outcomes

The foundational mechanism across all metal-catalyzed cyclizations of 2-alkynylanilines involves the


-activation of the alkyne by a Lewis acidic metal, followed by an intramolecular nucleophilic attack by the aniline nitrogen. The divergence in product outcomes occurs during the intermediate trapping phase:
  • Gold (Au) Catalysis: Gold complexes possess exceptional

    
    -acidity and low oxophilicity. They activate the triple bond under extremely mild conditions without being poisoned by moisture. Furthermore, Gold allows for orthogonal cascade reactions—such as combining Au(III) for cyclization and Au(I) for C3-alkynylation—without cross-interference[1].
    
  • Palladium (Pd) Catalysis: Palladium forms a discrete, highly reactive organopalladium (Pd–C) intermediate upon cyclization. Instead of simple protodemetalation, this intermediate can be intercepted via Heck, Suzuki, or allylation pathways, making Pd the premier choice for synthesizing heavily functionalized 3-substituted indoles in a single domino sequence[2].

  • Copper (Cu) & Iodine (I₂): Copper provides a highly cost-effective alternative for cross-coupling cascades (e.g., forming 1,2-disubstituted indoles)[3], while molecular iodine drives an iodocyclization-deiodination sequence, offering a robust, metal-free "green" alternative[4].

G A 2-Alkynylaniline B π-Activation by Metal (Au, Pd, Cu) A->B C Intramolecular Nucleophilic Attack B->C D Metal-Indole Intermediate C->D E Electrophilic Trapping / Cross-Coupling D->E Pd, Au(I)/Au(III) F Protodemetalation D->F Simple Cyclization G 3-Functionalized Indole E->G H 2-Substituted Indole F->H

Mechanistic pathways of metal-catalyzed 2-alkynylaniline cyclization.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table synthesizes the quantitative performance and operational requirements of the leading catalytic systems.

Catalyst SystemCo-reagents / ElectrophileSolvent & TempTypical YieldKey AdvantageRef
Au(III) / Au(I) TIPS-EBX (Alkynylating agent)iPrOH, RT70–90%Extremely mild; enables one-pot C3-alkynylation.[1]
Pd(OCOCF₃)₂ 2-Vinylaziridines, DIPEADCE, 80 °C26–97%Domino 3-allylation; highly E-selective; air-stable.[2]
CuI Aryl halides, Cs₂CO₃, 1,10-phenToluene, 110 °C60–90%Cost-effective synthesis of 1,2-disubstituted indoles.[3]
Molecular I₂ N-allyl groups (internal)AcOEt, RT50–70%Metal-free green chemistry; utilizes aza-Claisen rearrangement.[4]

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating systems. Causality is provided for every reagent choice, ensuring researchers understand why a protocol works, which is critical for successful troubleshooting.

Protocol A: Gold-Catalyzed One-Pot Cyclization and C3-Alkynylation

This protocol leverages the distinct oxidation states of gold to perform two sequential reactions in one pot[5].

  • Initiation: Dissolve 2-alkynylaniline (1.0 equiv) in isopropanol (iPrOH). Add NaAuCl₄·2H₂O (2–4 mol%).

    • Causality & Validation: iPrOH acts as a mild, non-coordinating solvent that does not compete with the alkyne for the metal center. NaAuCl₄ (Au³⁺) is specifically chosen for the initial cyclization due to its superior Lewis acidity. Validation: Monitor via TLC; the starting material spot should disappear completely within 3 hours, indicating full conversion to the 2-substituted indole intermediate.

  • Cascade Trigger: Add TIPS-EBX (1.2–2.4 equiv) followed by AuCl (4–8 mol%). Stir at room temperature for 4–30 hours.

    • Causality & Validation: AuCl (Au⁺) is introduced to catalyze the C3-alkynylation. TIPS-EBX acts as the hypervalent iodine alkynylating agent. Using a dual-catalyst system prevents premature alkyne homocoupling.

  • Workup: Concentrate under vacuum, dilute with Et₂O, and wash twice with 0.1 M NaOH.

    • Causality & Validation: The NaOH wash is critical; it neutralizes and removes the iodobenzoic acid byproduct generated from the TIPS-EBX reagent, ensuring a clean organic layer prior to chromatography.

Protocol B: Palladium-Catalyzed Domino Allylation

This protocol traps the highly reactive organopalladium intermediate before protodemetalation occurs[2].

  • Reaction Setup: Combine 2-alkynylaniline and 2-vinylaziridine in 1,2-dichloroethane (DCE).

    • Causality & Validation: DCE provides the optimal dielectric constant to stabilize the highly reactive

      
      -allyl palladium intermediates without participating in unwanted side reactions.
      
  • Catalyst Addition: Add (CF₃COO)₂Pd (5 mol%), CF₃COONa (2.0 equiv), and N,N-diisopropylethylamine (DIPEA, 0.5 equiv).

    • Causality & Validation: The trifluoroacetate ligands are critical; they enhance the electrophilicity of the Pd center compared to standard acetate ligands, accelerating the initial cyclization. DIPEA acts as a mild base to sponge protons without poisoning the catalyst.

  • Execution: Heat the mixture at 80 °C for 12 hours under an ambient atmosphere.

    • Causality & Validation: Unlike many Pd reactions requiring inert atmospheres, this protocol is air-compatible. Validation: The reaction yields a highly E-selective 3-allylated indole, which can be rapidly verified via the large coupling constants (

      
       Hz) of the resulting alkene protons in ¹H NMR.
      
Protocol C: Copper-Catalyzed Domino Synthesis

A cost-effective alternative for generating heavily substituted indoles[3].

  • Preparation: Mix 2-alkynylaniline and an aryl halide in Toluene.

    • Causality & Validation: Toluene suppresses unwanted solvolysis of the aryl halide, directing the reaction strictly toward the desired cross-coupling.

  • Catalytic System: Add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

    • Causality & Validation: 1,10-phenanthroline acts as a bidentate ligand, increasing the solubility and electron density of the Cu(I) center, which is vital for the oxidative addition of the aryl halide. Cs₂CO₃ provides the necessary basicity to drive the deprotonation step.

Catalyst Selection Logic

To streamline your workflow, use the following decision tree to select the optimal catalyst based on your target molecule's requirements.

DecisionTree Start Catalyst Selection for Indole Synthesis Q1 Need C3 Functionalization? Start->Q1 Q2 Metal-Free / Green Chemistry? Q1->Q2 No, simple cyclization Pd Palladium (Pd) Catalysis (e.g., Domino Allylation) Q1->Pd Yes, complex cascades Au Gold (Au) Catalysis (e.g., One-Pot Alkynylation) Q1->Au Yes, mild conditions Cu Copper (Cu) Catalysis (Cost-Effective) Q2->Cu No, need low cost I2 Iodine (I2) Catalysis Q2->I2 Yes

Decision logic for selecting the optimal cyclization catalyst.

References

  • One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. Beilstein Journals. 1

  • A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride. Benchchem. 5

  • Cu-catalyzed domino approach to 1,2-disubstituted indoles and its application. Arkat USA. 3

  • Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles. ACS Publications. 2

  • Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. The Royal Society of Chemistry. 4

Sources

Purity Validation of 4-(Prop-1-yn-1-yl)aniline: A Comparative Guide to HPLC and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Gap" in Alkyne-Anilines[1]

In drug discovery, 4-(Prop-1-yn-1-yl)aniline serves as a critical "click" chemistry handle and a scaffold for kinase inhibitors.[1] However, its dual functionality—a nucleophilic amine and a reactive internal alkyne—creates a unique stability profile that standard Quality Control (QC) often misses.

The Problem: Standard HPLC with UV detection (Area %) frequently overestimates the purity of this compound. It effectively separates organic impurities but remains blind to inorganic salts (from Sonogashira coupling catalysts like Pd/Cu) and oligomeric "humps" that lack distinct chromophores.

The Solution: This guide defines a Dual-Validation Workflow . We compare the high-resolution separation of HPLC-UV/MS against the absolute quantification of qNMR (Quantitative Nuclear Magnetic Resonance) .

Technical Deep Dive: HPLC Method Development

Objective: Separation of organic impurities (homocoupled diynes, oxidation products).

The Chromatographic Challenge

Anilines are basic. On standard C18 silica columns at neutral pH, they interact with residual silanols, causing severe peak tailing.

  • Incorrect Approach: Neutral pH (pH 7).[1] Result: Broad peaks, co-elution.

  • Correct Approach: High pH (pH > 9) or Low pH (pH < 3).[1]

    • Decision: We utilize Low pH (0.1% H₃PO₄) .[1] This protonates the amine (

      
      ), improving solubility and preventing silanol interactions, while using a modern "Base-Deactivated" C18 column to retain the charged species.[1]
      
Validated HPLC Protocol
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 210 nm (impurities with weak chromophores).[1]

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Elute salts)
15.0 90 Linear Gradient
18.0 90 Wash (Elute dimers)
18.1 5 Re-equilibration

| 23.0 | 5 | Stop |[1]

Critical Impurity Markers
  • 4-Iodoaniline (Starting Material): Elutes later than the product due to the heavy iodine atom (hydrophobic).[1]

  • Azo-dimers (Oxidation): Elute very late (high logP) and are highly colored (yellow/orange).[1]

  • Homocoupled Diyne: Formed via oxidative coupling of the alkyne; elutes after the main peak.

Technical Deep Dive: qNMR Characterization

Objective: Absolute purity determination (Weight % vs. Area %).

The qNMR Advantage

Unlike HPLC, NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of the extinction coefficient. This allows detection of:

  • Residual Solvents (EtOAc, DCM).

  • Inorganic Salts (indirectly, by mass balance).

  • Water content.[1][3]

Validated qNMR Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl₃ to prevent amine proton exchange broadening and ensure salt solubility).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1]

    • Why? It provides a sharp singlet at ~6.2 ppm, a region typically clear in alkynyl anilines.

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Mechanistic Insight: For quantitative accuracy, the delay must be

      
       (longitudinal relaxation time). Alkynyl protons have long 
      
      
      
      times.[1] Insufficient delay leads to under-integration of the product and false low purity.[1]
Spectral Assignment (this compound)
Chemical Shift (δ)MultiplicityIntegrationAssignment
2.01 ppmSinglet (s)3HMethyl group on alkyne (

)
5.20 ppmBroad (s)2HAmine protons (

)
6.48 ppmDoublet (d)2HAromatic (Ortho to

)
7.10 ppmDoublet (d)2HAromatic (Meta to

)

Comparative Analysis: HPLC vs. qNMR

The following table illustrates a typical "Real World" validation scenario for a batch synthesized via Sonogashira coupling.

ParameterHPLC-UV (Area %)qNMR (Weight %)Interpretation
Purity Value 98.5% 91.2% The Purity Gap
Detection Basis UV Absorption (Chromophore)Molar Ratio (Protons)HPLC ignores non-UV active mass.[1]
Blind Spots Inorganic Salts, Water, DCMNone (if soluble)qNMR reveals 7.3% mass is salts/solvent.
Linearity Requires Reference StandardSelf-Validating (with IS)qNMR is a primary method.[1]
Utility Trace Organic ImpuritiesAbsolute AssayUse HPLC for side-products; qNMR for dosing.[1]

Visualized Workflows

The Validation Decision Tree

This logic flow ensures no critical quality attribute is missed.

ValidationLogic Start Crude this compound Step1 Step 1: 1H NMR (Qualitative) Check Structure & Solvent Start->Step1 Decision1 Identity Confirmed? Step1->Decision1 Step2 Step 2: HPLC-UV (Gradient) Check Organic Impurities Decision1->Step2 Yes FinalFail REJECT (Recrystallize) Decision1->FinalFail No (Wrong Structure) Decision2 Area % > 98%? Step2->Decision2 Step3 Step 3: qNMR (Quantitative) Check Absolute Mass Balance Decision2->Step3 Yes Decision2->FinalFail No (Too many side products) Result Compare HPLC vs qNMR Step3->Result FinalPass VALIDATED (Use for Bio-Assay) Result->FinalPass Diff < 2% Result->FinalFail Diff > 5% (Salt Contamination)

Figure 1: Decision tree for releasing a batch of this compound. Note the final check on the "Difference" between HPLC and qNMR.

qNMR Experimental Setup

The specific workflow for preparing the qNMR sample to ensure accuracy.

qNMR_Workflow WeighSample 1. Weigh Analyte (~10 mg, Precision ±0.01 mg) WeighIS 2. Weigh Internal Std (Maleic Acid, ~5 mg) WeighSample->WeighIS Dissolve 3. Dissolve in DMSO-d6 (0.7 mL, Homogenize) WeighIS->Dissolve Acquire 4. Acquire Spectrum (d1 = 30s, Scans = 16) Dissolve->Acquire Process 5. Phase & Integrate (Compare Methyl vs IS) Acquire->Process

Figure 2: Step-by-step qNMR preparation protocol emphasizing precision weighing and relaxation delays.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][4] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10046897, 4-(Prop-1-ynyl)aniline.[1][Link][1]

Sources

assessing the electronic effects of the propargyl group in aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The propargyl group (


) is a critical pharmacophore in modern drug design, serving as a "warhead" for covalent inhibitors (e.g., Monoamine Oxidase B inhibitors like Selegiline and Rasagiline) and a handle for bioorthogonal "click" chemistry. In aniline derivatives, the N-propargyl substituent exerts unique electronic effects that modulate basicity, nucleophilicity, and metabolic stability.

This guide provides a comparative technical analysis of the propargyl group against standard alkyl (Methyl) and alkenyl (Allyl) alternatives. It synthesizes theoretical principles with experimental protocols to allow researchers to quantify these effects in their specific scaffolds.

Comparative Analysis: Electronic Modulations

The electronic influence of the propargyl group is governed by the hybridization of the carbon adjacent to the nitrogen. Unlike the


 carbon in a methyl group, the propargyl group features an 

hybridized terminal carbon and an

methylene linker, creating a distinct electron-withdrawing inductive effect (

).
Basicity and pKa Correlations

The basicity of the aniline nitrogen is a direct proxy for electron density. The propargyl group decreases basicity compared to simple alkyl groups due to the higher electronegativity of the alkyne moiety.

Substituent (R) on Ph-NH-RHybridization of

-Carbon
Electronic EffectPredicted pKa (Conj. Acid)Nucleophilicity
Methyl (

)


(Donating)
~4.85High
Hydrogen (

)

Reference~4.60Moderate
Allyl (

)

(at

)
Weak

~4.2 - 4.4Moderate-Low
Propargyl (

)

(at

)
Strong

~3.8 - 4.1 Low

Note: The propargyl group acts as an electron sink relative to the methyl group, lowering the energy of the nitrogen lone pair and reducing its availability for protonation.

Hammett and Taft Parameters

For N-substituted anilines, the Taft Polar Substituent Constant (


)  is the most appropriate metric to quantify the inductive influence of the substituent on the reaction center (Nitrogen).
  • Methyl (

    
    ):  Reference standard.[1]
    
  • Allyl (

    
    ):  Mildly electron-withdrawing.
    
  • Propargyl (

    
    ):  Significantly electron-withdrawing.
    

Implication: The positive


 value of the propargyl group confirms it pulls electron density away from the nitrogen, deactivating the ring towards electrophilic aromatic substitution (EAS) at the ortho/para positions compared to N-methylaniline.
NMR Chemical Shift Signatures

NMR spectroscopy provides a non-destructive readout of local electron density.

  • 
     NMR:  The N-propargyl nitrogen will appear deshielded  (downfield shift) relative to N-methylaniline due to the inductive withdrawal.
    
  • 
     NMR (Ring Protons):  The ortho and para protons of N-propargylaniline will be slightly less shielded than those of N-methylaniline, reflecting the reduced mesomeric donation of the nitrogen lone pair into the ring.
    
  • 
     NMR (Alkyne Proton):  The acetylenic proton appears as a triplet (
    
    
    
    Hz) at
    
    
    ppm, shielded by the anisotropy of the triple bond cone.

Visualization of Electronic Effects

The following diagram illustrates the causality between orbital hybridization, inductive effects, and the resulting physicochemical properties.

ElectronicEffects cluster_0 Substituent Nature cluster_1 Electronic Mechanism cluster_2 Observable Outcomes Propargyl Propargyl Group (-CH2-C≡CH) Hybridization sp Hybridization (High Electronegativity) Propargyl->Hybridization Defined by Inductive Negative Inductive Effect (-I) Hybridization->Inductive Causes LonePair Nitrogen Lone Pair Stabilization Inductive->LonePair Reduces Availability NMR 15N Deshielding Ring Proton Deshielding Inductive->NMR Perturbs Shielding pKa Decreased pKa (Lower Basicity) LonePair->pKa Direct Correlation Nucleophilicity Reduced Nucleophilicity LonePair->Nucleophilicity Direct Correlation

Figure 1: Mechanistic flow from propargyl structure to observable physicochemical properties.

Experimental Protocols

To validate these effects in your specific aniline derivative, use the following self-validating protocols.

Protocol A: Determination of pKa via Potentiometric Titration

Objective: Quantify the basicity difference between N-propargyl and N-alkyl analogs.

  • Preparation: Dissolve

    
     mol of the aniline derivative in 20 mL of a mixed solvent system (e.g., 50:50 Methanol/Water) to ensure solubility.
    
  • Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 10.0). Correct for the organic solvent effect using the method of Canzoneri et al.

  • Titration: Titrate with 0.01 M HCl using an automatic titrator or micro-burette. Record pH after every 50

    
    L addition.
    
  • Data Analysis: Plot pH vs. Volume of HCl. The inflection point (equivalence point) allows calculation of the half-equivalence point, where

    
    .
    
  • Validation: Perform the same procedure on unsubstituted aniline (Reference pKa ~4.60) to normalize system errors.

Protocol B: Competitive Reactivity Assay (Nucleophilicity)

Objective: Assess the kinetic nucleophilicity relative to N-methylaniline.

  • Setup: Prepare an equimolar mixture (0.1 M each) of N-propargylaniline and N-methylaniline in deuterated chloroform (

    
    ).
    
  • Electrophile Addition: Add 0.5 equivalents of acetic anhydride.

  • Monitoring: Immediately transfer to an NMR tube. Monitor the reaction via

    
     NMR at 25°C.
    
  • Quantification: Integrate the signals for the acetyl-methyl protons of the two products (N-propargylacetanilide vs. N-methylacetanilide).

  • Result: The ratio of product integrals represents the relative rate constant (

    
    ). Expect 
    
    
    
    .[2]

Experimental Workflow Diagram

Workflow cluster_pka pKa Determination cluster_nmr Electronic Mapping Start Start: Aniline Derivative Solubilize Dissolve in 50% MeOH/H2O Start->Solubilize PrepareNMR Dissolve in CDCl3 Start->PrepareNMR Titrate Titrate with 0.01M HCl Solubilize->Titrate Calc Calculate pKa at 1/2 Eq Point Titrate->Calc Result Final Electronic Profile Calc->Result Acquire Acquire 1H & 15N Spectra PrepareNMR->Acquire Compare Compare Shifts to N-Methyl Analog Acquire->Compare Compare->Result

Figure 2: Step-by-step workflow for characterizing electronic properties.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley.
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline?Link

Sources

Comparative Performance Guide: 4-(Prop-1-yn-1-yl)aniline-Based Polymers vs. Alternative Polyanilines

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for functionalized conducting polymers grows in fields ranging from bioelectronics to targeted drug delivery, researchers must navigate an increasingly complex landscape of monomer selection. 4-(Prop-1-yn-1-yl)aniline (4-PYA) presents a unique structural dichotomy: it possesses both an oxidizable aniline moiety and a polymerizable internal alkyne.

This guide provides an objective, data-driven comparison of 4-PYA-derived polymers against standard Polyaniline (PANI) and the closely related Poly(4-ethynylaniline). By examining the mechanistic causality behind their synthesis, we will define how structural nuances dictate material performance.

Mechanistic Rationale: The Impact of Structural Blocking

The performance of any aniline-based polymer is inextricably linked to its polymerization pathway and the resulting backbone regioregularity. 4-PYA features a prop-1-yn-1-yl group (an internal alkyne,


) strictly at the para position of the aniline ring. This specific substitution dictates two divergent polymerization routes:
Pathway A: Oxidative Polymerization (The Ortho-Coupling Mandate)

Standard polyaniline (PANI) achieves its high conductivity (


 S/cm) because the monomers couple in a head-to-tail para-configuration, creating a highly planar, extended 

-conjugated emeraldine salt[1]. In 4-PYA, the para position is chemically blocked by the propynyl group. Consequently, oxidative polymerization using ammonium persulfate (APS) forces the radical cations to couple at the sterically hindered ortho positions[2][3]. This ortho-linkage introduces severe torsional strain, breaking the planarity of the backbone. The causality is direct: loss of planarity drastically reduces electron delocalization, resulting in a polymer with high solubility but negligible electrical conductivity compared to standard PANI.
Pathway B: Transition Metal Catalysis (The Polyacetylene Route)

Alternatively, the alkyne moiety can be targeted. Transition metal catalysts (e.g., Rh, Pd) can polymerize the alkyne, leaving the aniline ring as a pendant functional group[4]. However, unlike the terminal alkyne in 4-ethynylaniline, 4-PYA contains an internal alkyne. The terminal methyl group introduces significant steric bulk, slowing down the insertion rate during chain propagation[5]. While this yields a luminescent polyacetylene backbone, the molecular weights and conjugation lengths are typically lower than those of Poly(4-ethynylaniline).

PolymerizationPathways Monomer This compound (Para-blocked, Internal Alkyne) PathA Oxidative Polymerization (APS / HCl) Monomer->PathA Aniline Oxidation PathB Transition Metal Catalysis ([Rh(nbd)Cl]₂ / Toluene) Monomer->PathB Alkyne Insertion PolyA Ortho-linked Polyaniline • Low Conductivity • High Solubility • Sterically Twisted PathA->PolyA Ortho-coupling PolyB Substituted Polyacetylene • Moderate Conductivity • Luminescent • Sterically Hindered PathB->PolyB C=C Backbone

Fig 1: Divergent polymerization pathways of this compound based on catalytic conditions.

Comparative Performance Matrix

To objectively evaluate 4-PYA polymers, we must benchmark them against standard PANI and Poly(4-ethynylaniline) (P-4EA). The data below synthesizes the structural and electronic trade-offs inherent to each monomer[1][2][4].

Polymer SystemPolymerization MethodBackbone ArchitectureMax Conductivity (S/cm)Organic SolubilityKey Optical / Electronic Feature
Standard PANI Oxidative (APS/HCl)Para-linked Polyaniline

PoorBroad Vis-NIR absorption (polaron band)
Poly(4-ethynylaniline) Catalytic (Pd/Rh)Polyacetylene (Terminal)

ModeratePhotoluminescence peak at 478 nm (2.60 eV)
Poly(4-PYA) - Ox Oxidative (APS/HCl)Ortho-linked Polyaniline

HighBlue-shifted absorption due to twisted backbone
Poly(4-PYA) - Cat Catalytic (Rh)Polyacetylene (Internal)

HighHindered conjugation; highly functionalizable amine

Key Takeaway: If your application requires high electrical conductivity (e.g., electrodes, sensors), standard PANI remains superior. However, if your workflow requires a highly soluble, functionalizable polymer for bioorthogonal click-chemistry or drug conjugation, the transition-metal catalyzed Poly(4-PYA) offers a distinct advantage due to its free pendant amine groups and high solubility.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality to help researchers troubleshoot deviations in real-time.

Protocol 1: Oxidative Polymerization of 4-PYA (Ortho-Coupling)

This protocol forces the polymerization of the aniline ring, yielding a highly branched, ortho-linked structure[2][3].

  • Monomer Protonation: Dissolve 10 mmol of this compound in 50 mL of 1.0 M HCl.

    • Causality: Protonation of the amine group ensures complete aqueous solubility and directs the formation of the conductive emeraldine salt phase rather than the insulating base.

  • Oxidant Preparation: Dissolve 12.5 mmol of Ammonium Persulfate (APS) in 20 mL of 1.0 M HCl.

  • Controlled Oxidation: Cool the monomer solution to 0–5 °C in an ice bath. Add the APS solution dropwise over 30 minutes under vigorous stirring.

    • Causality: Maintaining a temperature below 5 °C suppresses exothermic side reactions and prevents the oxidative over-degradation of the polymer into the fully oxidized (and easily hydrolyzed) pernigraniline state.

  • Propagation & Isolation: Allow the reaction to proceed for 12 hours. The solution will darken, indicating oligomerization. Precipitate the polymer by pouring the mixture into excess acetone. Filter and wash sequentially with 0.1 M HCl and acetone.

    • Validation Check: The resulting polymer should be highly soluble in NMP and DMSO. A lack of solubility indicates unwanted cross-linking via the alkyne groups.

Protocol 2: Rhodium-Catalyzed Polymerization of 4-PYA (Polyacetylene Route)

This protocol targets the internal alkyne, preserving the primary amine for downstream pharmaceutical conjugation[4][5].

  • Inert Atmosphere Setup: In a flame-dried Schlenk flask under nitrogen, dissolve 5 mmol of 4-PYA in 10 mL of anhydrous toluene.

    • Causality: Strict exclusion of moisture and oxygen is required to prevent the deactivation of the transition metal catalyst.

  • Catalyst Injection: Add 0.05 mmol (1 mol%) of Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer (

    
    ) and 0.5 mmol of triethylamine to the flask.
    
    • Causality: Triethylamine acts as a basic co-catalyst, facilitating the coordination and insertion of the sterically hindered internal alkyne into the Rh-C bond.

  • Polymerization: Heat the mixture to 60 °C and stir for 24 hours.

  • Purification: Cool to room temperature and precipitate the polymer by dropping the toluene solution into 200 mL of vigorously stirred methanol. Filter and dry under vacuum.

    • Validation Check: Analyze via

      
       NMR. The disappearance of the internal alkyne methyl resonance (
      
      
      
      ppm) and the appearance of broad backbone vinylic protons confirm successful polyacetylene formation.

References

1.[4] Synthesis and Electro-Optical Properties of Poly(4-ethynylaniline). Gui TL, et al. Molecular Crystals and Liquid Crystals, 459(1), 19-299 (2006).[Link] 2.[2] o,p-Polyaniline: A New Form of a Classic Conducting Polymer. Ward RE, Meyer TY. Macromolecules (2003).[Link] 3.[1] Synthesis and Characterization of Polyaniline as Emeraldine Salt. AIP Conference Proceedings (2016).[Link] 4.[3] New Routes to Pnictogen-Containing Polymers. Scholaris.ca.[Link] 5.[5] C(sp3)–H Polyamination of Internal Alkynes toward Regio- and Stereoregular Functional Poly(allylic tertiary amine)s. Macromolecules (2020).[Link]

Sources

Comparative Guide to Synthetic Routes for Substituted 4-Alkynylanilines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of synthetic routes for substituted 4-alkynylanilines, designed for researchers in medicinal chemistry and materials science.

Executive Summary & Strategic Decision Matrix

Substituted 4-alkynylanilines are critical pharmacophores in kinase inhibitors (e.g., EGFR inhibitors like Erlotinib) and precursors for molecular wires in optoelectronics. The synthesis of these motifs typically hinges on the formation of the


 bond at the para-position of the aniline ring.

While the Sonogashira cross-coupling is the industry standard, the choice of specific protocol—Standard Pd/Cu, Copper-Free, or the Nitro-Precursor route—depends heavily on substrate tolerance, scalability, and purity requirements (specifically the avoidance of diyne byproducts).

Route Selection Decision Tree

The following logic flow guides the selection of the optimal synthetic pathway based on your specific constraints.

RouteSelection Start Start: Target 4-Alkynylaniline Q1 Is the 4-haloaniline commercially available? Start->Q1 Q3 Is the aniline NH2 sensitive/poisoning catalyst? Q1->Q3 Yes RouteC Route C: Nitro-Precursor Reduction Strategy Q1->RouteC No (Use 4-halonitrobenzene) Q2 Is the alkyne expensive or prone to homocoupling? RouteA Route A: Standard Sonogashira (Pd/Cu) Q2->RouteA No (Standard Protocol) RouteB Route B: Copper-Free Sonogashira Q2->RouteB Yes (Avoid Glaser Coupling) Q3->Q2 No Q3->RouteC Yes (Protect as Nitro)

Figure 1: Strategic decision matrix for selecting the synthetic route. Route A is the default for robust substrates; Route B is preferred for precious alkynes; Route C is necessary when the free amine interferes or starting materials dictate.

Technical Analysis of Synthetic Routes

Route A: Standard Sonogashira Coupling (Pd/Cu Catalysis)

This is the benchmark method for synthesizing 4-alkynylanilines. It utilizes a Palladium(0) source and a Copper(I) co-catalyst to facilitate the cross-coupling of 4-iodoaniline (or bromoaniline) with a terminal alkyne.

  • Mechanism: The cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation of the copper-acetylide to the Pd-complex, and reductive elimination to release the product.

  • Key Advantage: High reaction rates at mild temperatures (often RT to 60°C).

  • Critical Limitation: The presence of Copper(I) and oxygen promotes the Glaser homocoupling of the terminal alkyne (

    
    ), which consumes the alkyne and complicates purification.
    
Route B: Copper-Free Sonogashira Coupling

To eliminate the formation of diyne byproducts, copper-free variants employ amine bases (like piperidine or pyrrolidine) or specialized ligands to activate the alkyne or facilitate the reaction without a transmetallation step involving copper.

  • Mechanism: The alkyne is activated directly by the base and Pd-complex (carbopalladation or deprotonation-coordination mechanism).

  • Key Advantage: Eliminates homocoupling; ideal for expensive or complex alkynes.

  • Critical Limitation: Slower kinetics; typically requires higher temperatures (>80°C) or more expensive, electron-rich phosphine ligands (e.g., XPhos,

    
    ).
    
Route C: The Nitro-Precursor Strategy

When the free aniline amine (


) causes catalyst poisoning or participates in side reactions, the 4-alkynylnitrobenzene intermediate is synthesized first, followed by selective reduction of the nitro group.
  • Step 1: Sonogashira coupling of 4-iodonitrobenzene + Alkyne.

  • Step 2: Chemoselective reduction of

    
     to 
    
    
    
    (e.g., Fe/NH4Cl, SnCl2, or catalytic hydrogenation).
  • Key Advantage: The nitro group is electron-withdrawing, activating the aryl halide for the initial coupling (faster oxidative addition). Avoids

    
     interference.
    
  • Critical Limitation: Adds a synthetic step; reduction conditions must not reduce the alkyne (avoid standard

    
     unless poisoned).
    

Comparative Performance Metrics

The following data summarizes typical performance characteristics based on laboratory scale (1-10 mmol) preparations.

FeatureRoute A: Standard Pd/CuRoute B: Copper-FreeRoute C: Nitro-Precursor
Primary Substrate 4-Iodoaniline4-Iodoaniline4-Iodonitrobenzene
Typical Yield 85 - 98%70 - 90%60 - 85% (over 2 steps)
Reaction Time 1 - 4 Hours6 - 24 Hours4 - 12 Hours (Total)
Temp. Range 25°C - 60°C80°C - 120°CStep 1: 25°C / Step 2: 80°C
Impurity Profile Contains Diynes (Glaser)Clean (No Diynes)Clean, but Fe/Sn residues possible
Atom Economy HighHighLower (Reductant waste)
Cost Efficiency High (Cheap catalysts)Moderate (Ligands)Moderate (Extra step)

Validated Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (Route A)

Best for: Robust substrates where slight excess of alkyne is acceptable.

Reagents:

  • 4-Iodoaniline (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (2-5 mol%)
    
  • CuI (1-3 mol%)

  • Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ) (Solvent/Base)

Workflow:

  • De-aeration (Crucial): Degas the amine solvent and reaction vessel with Argon/Nitrogen for 15 minutes. Oxygen is the enemy here (promotes homocoupling).

  • Catalyst Charge: Add 4-iodoaniline,

    
    , and CuI to the vessel under inert atmosphere.
    
  • Alkyne Addition: Add the terminal alkyne (liquid) or solution of alkyne.

  • Reaction: Stir at room temperature. If conversion is slow after 1 hour, heat to 50°C.

  • Monitoring: Monitor by TLC. The product is usually more polar than the alkyne but less polar than the free aniline if the alkyne is lipophilic.

  • Workup: Filter off ammonium salts. Concentrate. Dilute with EtOAc, wash with water and brine. Purify via silica column.

Protocol 2: Nitro-Reduction to Aniline (Route C - Step 2)

Best for: Chemoselective reduction of nitro group in presence of alkyne.

Reagents:

  • 4-Alkynylnitrobenzene (1.0 equiv)

  • Iron Powder (3-5 equiv)

  • Ammonium Chloride (

    
    ) (5 equiv)
    
  • Solvent: Ethanol/Water (4:1)

Workflow:

  • Setup: Dissolve substrate in Ethanol/Water. Add

    
     and Iron powder.[1]
    
  • Reflux: Heat to vigorous reflux (approx. 80°C) for 2-4 hours.

  • Check: TLC should show disappearance of the yellow nitro compound and appearance of the fluorescent aniline spot.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash the pad with EtOAc.[1]

  • Isolation: Neutralize filtrate with

    
    , extract with EtOAc.
    
    • Note: Avoid catalytic hydrogenation (

      
      ) as it will reduce the alkyne to an alkane.
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Standard Sonogashira Coupling, highlighting the critical points of failure (Oxidation/Homocoupling).

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Forms Cu-Acetylide) CuCycle->TransMet Transfers Alkyne Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) CuCycle->Glaser If O2 present

Figure 2: Catalytic cycle of the Sonogashira reaction. Note the "Cu(I) Cycle" node where oxygen ingress leads to the irreversible Glaser homocoupling side reaction.

Expert Insights & Troubleshooting

  • "Black" Palladium: If your reaction mixture turns black immediately upon adding the alkyne, your Pd catalyst may have precipitated ("pd black"). This often indicates insufficient ligand stabilization or poor de-aeration. Solution: Add slightly more phosphine ligand (

    
    ) or ensure stricter inert conditions.
    
  • Order of Addition: Always add the alkyne last in the standard protocol. Mixing CuI, Base, and Alkyne before adding the Aryl Halide/Pd allows the copper acetylide to build up, increasing the risk of homocoupling if any oxygen is present.

  • Purification: 4-alkynylanilines are often prone to oxidation (turning brown/purple) on silica gel if left too long. Use 1% Triethylamine in your eluent to neutralize acidic sites on the silica and speed up elution.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling. Angewandte Chemie International Edition. Link

  • Bellina, F., & Rossi, R. (2009). Recent advances in the synthesis of (hetero)aryl-substituted alkynes via transition metal-catalyzed cross-coupling reactions. Tetrahedron. Link

  • BenchChem Protocols. (2025). Sonogashira Coupling of 4-Iodo-3,5-dimethylaniline with Terminal Alkynes. Link

Sources

Comparative Guide: Para-Substituted Alkynylanilines in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical review of the applications of para-substituted alkynylanilines , focusing on their dual roles as versatile synthetic precursors and critical pharmacophores in drug discovery.

Introduction: Defining the Scaffold

In the context of high-value chemical applications, "para-substituted alkynylanilines" refer to two distinct structural isomers, each driving a specific field of research:

  • Scaffold A (Synthetic Precursor): 2-Alkynyl-4-substituted anilines . These are the "gold standard" substrates for the synthesis of 5-substituted indoles and quinolines. The substituent (

    
    ) is para to the amino group, governing the electronic bias of the cyclization.
    
  • Scaffold B (Functional Material/Pharmacophore): 4-Alkynylanilines (p-ethynylanilines). Here, the alkyne itself is the para substituent. These molecules serve as monomers for conductive polymers ("molecular wires") and as bio-orthogonal handles in medicinal chemistry, distinct from their meta isomers used in drugs like Erlotinib.

This guide compares the performance of these scaffolds against alternative methodologies and structural isomers.

Synthetic Utility: Heterocycle Construction (Scaffold A)

The primary application of 2-alkynyl-4-substituted anilines is the regioselective synthesis of nitrogen heterocycles. The electronic nature of the para-substituent is the critical variable affecting yield and reaction rate.

Comparative Analysis: Cyclization Efficiency

The table below compares the efficiency of electrophilic cyclization (using ICl) for various para-substituted substrates to form 3-iodoquinolines.

Para-Substituent (R)Electronic EffectYield (Iodocyclization)Reaction TimeNotes
-H Neutral75-85%30 minBaseline standard.
-F Weak EWG80-88%30 minFluorine tolerates electrophilic conditions well.
-OMe Strong EDG70-80%<30 minHigh reactivity; prone to over-oxidation side products.
-NO₂ Strong EWG<10% (Standard)>24 hCritical Failure Point: Requires stronger Lewis acids or elevated temp.
-COMe (Acetyl)Moderate EWG57%24 hSignificant yield drop due to deactivated nucleophile.

Data Source: Synthesized from comparative yields in electrophilic cyclization literature (e.g., Larock et al., J. Org. Chem).[1][2][3][4][5][6]

Mechanism & Causality

The reaction relies on the nucleophilicity of the aniline nitrogen and the electron density of the alkyne.

  • Causality: Electron-Donating Groups (EDGs) at the para position (relative to amine) increase the electron density on the nitrogen (making it a better nucleophile) and the alkyne (stabilizing the transition state).

  • Failure Mode: Strong Electron-Withdrawing Groups (EWGs) like Nitro (-NO₂) deactivate the ring, preventing the initial attack on the activated alkyne-iodine complex.

Visualization: Electrophilic Cyclization Pathway

The following diagram illustrates the 6-endo-dig cyclization pathway favored by these substrates.

G Substrate 2-Alkynyl-4-R-aniline Activation Activation (I+) Substrate->Activation ICl / NaHCO3 Intermediate Iodonium Intermediate Activation->Intermediate Coordination Cyclization 6-endo-dig Cyclization Intermediate->Cyclization Nucleophilic Attack (N-Lone Pair) Product 3-Iodo-6-R-quinoline Cyclization->Product -H+ / Aromatization

Caption: Mechanism of ICl-mediated conversion of para-substituted alkynylanilines to quinolines.

Validated Protocol: Synthesis of 3-Iodo-6-Fluoroquinoline

Use this protocol for substrates with weak deactivating or donating groups.

  • Preparation: Dissolve 2-(phenylethynyl)-4-fluoroaniline (1.0 equiv, 0.5 mmol) in anhydrous Acetonitrile (5 mL).

  • Base Addition: Add NaHCO₃ (3.0 equiv) to the stirred solution. Reasoning: Neutralizes the HCl byproduct to prevent protonation of the aniline, which would kill nucleophilicity.

  • Electrophile Addition: Dropwise add ICl (1.2 equiv) in CH₂Cl₂ at 0°C.

  • Reaction: Stir at room temperature for 30 minutes. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.

  • Purification: Silica gel chromatography. Expected Yield: >80%.

Medicinal Chemistry: The Pharmacophore (Scaffold B)

In drug discovery, the alkynylaniline moiety is a validated pharmacophore, most notably in EGFR inhibitors. However, the position of the alkyne is critical.

Comparison: Meta- (Drug) vs. Para- (Material) Isomers

While 4-ethynylaniline (Scaffold B) is chemically stable, it is rarely used as the primary warhead in EGFR inhibitors compared to its meta isomer (3-ethynylaniline).

Feature3-Ethynylaniline (Meta)4-Ethynylaniline (Para)
Drug Example Erlotinib (Tarceva) Experimental Analogs Only
Binding Mode Alkyne fits hydrophobic "gatekeeper" pocket.Alkyne projects into solvent/steric clash.
IC50 (EGFR) ~2 nM >100 nM (Estimated/Inactive)
Primary Use Kinase InhibitionClick Chemistry / Polymers
Biological Insight

The efficacy of Erlotinib stems from the 3-ethynyl group's ability to dock into a specific hydrophobic cleft within the ATP-binding site of EGFR. A para-alkynyl group (4-position) alters the vector of the extension, causing steric clashes with the residues Leu718 or Val726, drastically reducing potency.

However , derivatives of Scaffold A (where the aniline is the precursor to an indole) form a different class of inhibitors.

  • Indole-based Inhibitors: 5-substituted indoles (derived from 4-substituted-2-alkynylanilines) act as bioisosteres to the quinazoline core of Erlotinib, offering alternative binding modes for resistant mutants (e.g., T790M).

Visualization: EGFR Inhibitor Logic

SAR Core Quinazoline Core (Adenine Mimic) Meta 3-Ethynyl Group (Hydrophobic Pocket) Core->Meta Substitution Para 4-Ethynyl Group (Steric Clash) Core->Para Substitution Activity High Potency (IC50 < 5nM) Meta->Activity Fits Gatekeeper Inactivity Low Potency (IC50 > 100nM) Para->Inactivity Clashes with Leu718

Caption: SAR logic dictating the preference for 3-alkynyl over 4-alkynyl substitution in Quinazoline EGFR inhibitors.

Materials Science: Polymerization (Scaffold B)

4-Ethynylaniline finds its true utility in materials science. Unlike the meta isomer, the para geometry allows for linear conjugation, essential for "molecular wires."

Application: Poly(4-ethynylaniline)

This polymer is synthesized via Rhodium-catalyzed polymerization. It serves as a precursor to conductive polyacetylenes with functional amine handles for further cross-linking or sensing.

  • Conductivity: Doped poly(4-ethynylaniline) shows conductivity in the range of

    
     to 
    
    
    
    S/cm.
  • Stability: The amino group allows for post-polymerization functionalization (e.g., with diazonium salts) to tune the bandgap, a feature not easily accessible with unsubstituted polyacetylenes.

References

  • Larock, R. C., et al. "Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines." Journal of Organic Chemistry.

  • Ruan, R., et al. "Synthesis of 4-Alkylindoles from 2-Alkynylanilines via Dearomatization." Organic Letters.

  • Chandregowda, V., et al. "Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors." European Journal of Medicinal Chemistry.

  • Tang, X., et al. "Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives." Frontiers in Chemistry.

  • Sigma-Aldrich. "Product Specification: 4-Ethynylaniline." Merck KGaA.

Sources

Characterization of 4-(Prop-1-yn-1-yl)aniline Reaction Intermediates: A Comparative Guide to In-Situ PAT vs. Traditional Offline Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of transient reaction intermediates is a critical bottleneck in modern drug development and methodology optimization. This guide provides an in-depth technical comparison between advanced Process Analytical Technology (PAT)—specifically In-Situ FTIR coupled with Flow NMR —and Traditional Offline Analysis (HPLC-UV/Benchtop NMR). By examining the Gold(I)-catalyzed hydroamination of 4-(prop-1-yn-1-yl)aniline, we demonstrate how continuous, non-destructive monitoring prevents sampling artifacts, preserves moisture-sensitive intermediates, and provides a self-validating mechanistic profile.

The Synthetic Utility and Analytical Challenge

This compound (CAS: 223562-47-8) is a highly versatile bifunctional building block. Featuring both an electron-rich primary aniline and an internal alkyne, it is heavily utilized in the synthesis of complex nitrogen-containing heterocycles. A benchmark transformation for this substrate is the1[1], which converts the internal alkyne into valuable imine or enamine derivatives.

The Causality of Analytical Failure in Traditional Methods

During the catalytic cycle, the reaction proceeds via a highly reactive


-alkyne-gold complex, followed by nucleophilic attack to form a transient vinyl-gold(I) intermediate [2]. Protodeauration subsequently yields an enamine that rapidly tautomerizes to the thermodynamically stable imine.

Traditional offline analytical methods (e.g., HPLC-UV or batch NMR) require aliquoting and quenching the reaction mixture. The fundamental flaw here is causality: quenching instantly destroys the moisture-sensitive vinyl-gold intermediates and forces the enamine-imine tautomerization to completion. Consequently, researchers only observe the starting materials and final products. This "snapshot" approach leads to an incomplete understanding of reaction kinetics and obscures critical off-target pathways.

Technology Comparison: In-Situ PAT vs. Traditional Offline Analysis

To objectively compare performance, we evaluate an integrated PAT workflow against traditional offline methodologies. 3[3] inserted directly into the reaction vessel, capturing mid-IR molecular fingerprints in real-time without disrupting the reaction equilibrium. When orthogonally paired with Flow NMR, it creates a self-validating data system.

Table 1: Performance Comparison for Intermediate Characterization
ParameterIn-Situ FTIR & Flow NMR (Product)Offline HPLC-UV & Batch NMR (Alternative)Scientific Impact
Sampling Frequency Continuous (every 15 seconds)Discrete (every 15–30 minutes)Captures rapid intermediate formation missed by discrete sampling.
Intermediate Preservation 100% (Native reaction environment)0% (Quenching destroys vinyl-gold species)Prevents artifactual data and forced tautomerization.
Data Latency Real-time (< 1 min delay)High (2–24 hours post-sampling)Enables immediate intervention and parameter optimization.
Structural Resolution High (Vibrational fingerprints + exact proton shifts)Moderate (Relies on stable surrogate markers)Provides definitive mechanistic proof of the catalytic cycle.

Experimental Protocol: Self-Validating Workflow for Hydroamination

This protocol details the real-time monitoring of this compound hydroamination using a Gold(I) catalyst (e.g., [(NHC)AuCl]/AgSbF6). The system is designed to be self-validating: the kinetic trends observed via FTIR are structurally confirmed in real-time by Flow NMR.

Step 1: System Initialization & Background Profiling

  • Action: Insert the ATR-FTIR probe into a dry, inert 50 mL automated reactor. Circulate the anhydrous solvent (e.g., toluene) through the Flow NMR loop.

  • Causality: Establishing a pristine background spectrum is critical. It ensures that subsequent spectral subtraction accurately isolates the transient C=C and C=N vibrational stretches without solvent interference.

Step 2: Reactant Charging & Baseline Establishment

  • Action: Add this compound (1.0 equiv) and the nucleophilic amine (1.2 equiv) to the reactor.

  • Action: Monitor the internal alkyne stretching frequency (~2240 cm⁻¹) and the aniline N-H stretch (~3300-3400 cm⁻¹) until the baseline stabilizes.

Step 3: Catalyst Injection & Continuous Monitoring

  • Action: Inject the pre-activated Gold(I) catalyst (5 mol%). Set the FTIR acquisition rate to 1 spectrum every 15 seconds.

  • Causality: 4[4] and the emergence of the transient enamine intermediate (C=C stretch at ~1650 cm⁻¹) before it tautomerizes.

Step 4: Orthogonal Validation via Flow NMR

  • Action: Route the active reaction mixture through the Flow NMR cell.

  • Causality: Monitoring the vinyl proton region (δ 5.5–6.5 ppm) confirms the structure of the vinyl-gold and enamine intermediates in their native state, directly validating the FTIR kinetic data.

Workflow A Reaction Vessel This compound + Gold(I) Catalyst B In-Situ FTIR Probe (ReactIR) A->B ATR-FTIR Monitoring C Continuous Flow Loop A->C Reaction Mixture E Real-Time Data Acquisition & Kinetic Profiling B->E IR Spectra D Flow NMR Spectrometer C->D 1H/13C NMR Analysis D->E NMR Spectra

Fig 1: Self-validating PAT workflow for real-time intermediate profiling.

Mechanistic Insights & Data Interpretation

The integration of in-situ FTIR and Flow NMR provides a self-validating mechanistic picture. As the reaction initiates, the FTIR profile shows an immediate, first-order decay of the this compound alkyne peak (2240 cm⁻¹). Concurrently, a transient peak at ~1650 cm⁻¹ emerges, corresponding to the enamine intermediate.

Offline HPLC completely misses this species due to rapid protodeauration and tautomerization during sample preparation. By avoiding quenching, the in-situ workflow preserves the integrity of the catalytic cycle. This enables the precise calculation of rate constants, the identification of catalyst resting states, and the optimization of catalyst loading without the risk of artifactual data.

CatalyticCycle Cat [Au(I)] Catalyst PiComplex π-Alkyne-[Au] Complex Cat->PiComplex + this compound VinylGold Vinyl-Gold(I) Intermediate PiComplex->VinylGold + Amine (Nucleophile) Enamine Enamine Product (Transient) VinylGold->Enamine Protodeauration (Releases [Au(I)]) Enamine->Cat Catalyst Regeneration Imine Imine (Final Product) Enamine->Imine Tautomerization

Fig 2: Gold(I)-catalyzed hydroamination cycle of this compound.

References

  • Mettler Toledo ReactIR In Situ Reaction Analysis Source: Taawon
  • Gold(I)
  • In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts Source: MDPI
  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes Source: PMC

Sources

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